2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-[3-(chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-7-9-2-1-3-11(6-9)19-12-5-4-10(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECJZLWUZMCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204143 | |
| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020325-30-7 | |
| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020325-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The synthesis is strategically designed in a two-step sequence, commencing with a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by a chlorination of the benzylic alcohol. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Trifluoromethylpyridines
Trifluoromethylpyridine derivatives are a cornerstone in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (-CF3) group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved efficacy and selectivity of bioactive molecules. The target molecule, this compound, serves as a versatile intermediate, possessing two key reactive sites: the chloromethyl group, amenable to nucleophilic displacement, and the trifluoromethylpyridine core, a common scaffold in a variety of commercial products. A reliable and scalable synthesis of this compound is therefore of significant interest.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the chloromethyl group. This leads to a straightforward two-step synthetic approach starting from commercially available materials.
Caption: Retrosynthetic analysis of the target molecule.
The proposed forward synthesis, therefore, involves:
-
Step 1: Nucleophilic Aromatic Substitution via a Williamson-type ether synthesis between 2-chloro-5-(trifluoromethyl)pyridine and 3-hydroxybenzyl alcohol to form the intermediate, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol.
-
Step 2: Chlorination of the benzylic alcohol of the intermediate to yield the final product, this compound.
Detailed Synthetic Pathway and Mechanistic Discussion
The overall synthetic scheme is presented below, followed by a detailed discussion of each step.
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
This key step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position towards nucleophilic attack.
Mechanism:
The reaction proceeds via an addition-elimination mechanism. The phenoxide, generated in situ from 3-hydroxybenzyl alcohol and a base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine leaving group. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the desired diaryl ether.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. For less reactive systems, a stronger base like sodium hydride (NaH) can be employed.[1][2]
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this type of reaction.[1] They effectively solvate the cation of the base, leaving the anion more reactive, and they can accelerate the rate of SNAr reactions.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature, often in the range of 80-120 °C, to overcome the activation energy for the nucleophilic attack on the aromatic ring.
Step 2: Synthesis of this compound
The final step is the conversion of the benzylic alcohol to a benzylic chloride. This transformation can be reliably achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.
Mechanism:
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation and subsequent internal nucleophilic attack by the chloride ion on the carbon bearing the hydroxyl group, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The formation of these gaseous byproducts helps to drive the reaction to completion.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a highly effective reagent for this conversion and is often used in excess to ensure complete reaction.
-
Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is typically used.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to control the rate of reaction and the evolution of gaseous byproducts.
Experimental Protocols
Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine
The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial precursor. Its synthesis has been reported through various methods, often starting from 3-picoline.[3][4][5] A common industrial approach involves the chlorination and subsequent fluorination of 3-picoline derivatives.[3]
Protocol for the Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Chloro-5-(trifluoromethyl)pyridine | 1.0 | 181.54 | (To be determined by scale) |
| 3-Hydroxybenzyl alcohol | 1.1 | 124.14 | (To be determined by scale) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | (To be determined by scale) |
| N,N-Dimethylformamide (DMF) | - | 73.09 | (Sufficient to dissolve reactants) |
Procedure:
-
To a stirred solution of 3-hydroxybenzyl alcohol in DMF, add potassium carbonate.
-
Heat the mixture to 80-90 °C for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.
-
Increase the temperature to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol for the Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol | 1.0 | 269.22 | (To be determined by scale) |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | (To be determined by scale) |
| Dichloromethane (CH₂Cl₂) | - | 84.93 | (Sufficient to dissolve reactant) |
Procedure:
-
Dissolve (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final product.
Conclusion
This technical guide has outlined a logical and experimentally sound synthetic pathway for the preparation of this compound. The described two-step sequence, employing a nucleophilic aromatic substitution followed by a chlorination, provides a reliable route to this valuable intermediate. The detailed protocols and mechanistic discussions herein are intended to empower researchers and drug development professionals in their synthetic endeavors.
References
- U.S. Patent 4,650,875A, "Preparation of (trifluoromethyl)pyridines," issued March 17, 1987.
- Williamson Ether Synthesis. J&K Scientific LLC. (Accessed January 26, 2026).
- The Williamson Ether Synthesis. Master Organic Chemistry. (Accessed January 26, 2026).
- Williamson Ether Synthesis. Organic Chemistry Tutor. (Accessed January 26, 2026).
- Williamson Ether Synthesis. Chem-Station Int. Ed. (Accessed January 26, 2026).
- CN111138351A, "Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acet
- CN113527191B, "Preparation method of 2,3-dichloro-5-trifluoromethylpyridine," issued October 22, 2021.
- EP4105202B1, "METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE," published May 1, 2024.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- CN104557683B, "The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines," issued August 11, 2017.
- U.S. Patent 4,480,102A, "2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same," issued October 30, 1984.
- U.S. Patent 4,973,698A, "Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine," issued November 27, 1990.
- CN104610137A, "Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine," published May 13, 2015.
- Isao, S. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.
- WO2014198278A1, "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine," published December 18, 2014.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is presented below. A comprehensive understanding of its physicochemical properties is paramount for its application in medicinal chemistry and material science. In the absence of experimentally determined data, the following properties are predicted based on its structural components.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₉ClF₃NO | Derived from structural formula. |
| Molecular Weight | 301.67 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Typical for many substituted pyridines. |
| Melting Point | Not available; requires experimental determination. | Expected to be a low-melting solid or an oil at room temperature. |
| Boiling Point | Not available; requires experimental determination. | Expected to be relatively high due to its molecular weight and polarity. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | The presence of the trifluoromethyl and chloromethyl groups, along with the aromatic rings, suggests a nonpolar character. |
| Stability | Stable under standard laboratory conditions. The chloromethyl group is a reactive site. | The molecule is generally stable, but the benzylic chloride is susceptible to nucleophilic substitution.[1][2] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the formation of aryl ethers.[3][4][5] This involves the reaction of a chloropyridine with a substituted phenol.
Synthetic Scheme
The proposed two-step synthesis starts with commercially available materials: 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol. The first step is the formation of the aryl ether via a Williamson ether synthesis-type reaction. The second step involves the conversion of the benzylic alcohol to a benzylic chloride.
Sources
An In-depth Technical Guide to 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS 1020325-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The guide details its chemical properties, outlines a robust synthetic pathway, and explores its potential applications and biological significance. It is designed to equip researchers and professionals in drug discovery and development with the critical knowledge required for the effective utilization and further investigation of this versatile molecule.
Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is due to the unique physicochemical properties imparted by the -CF3 group, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When combined with a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for novel chemical entities.[3][4]
This compound (CAS 1020325-30-7) is a notable example of a TFMP derivative with significant potential. Its structure, featuring a reactive chloromethyl group, a phenoxy linker, and the trifluoromethylpyridine core, makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules. This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 1020325-30-7 | Internal Database |
| Molecular Formula | C13H9ClF3NO | Internal Database |
| Molecular Weight | 287.66 g/mol | Internal Database |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structural motifs |
| Stability | Stable under standard laboratory conditions; avoid strong oxidizing agents | Inferred from structural motifs |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that leverages established synthetic methodologies in heterocyclic chemistry. The overall strategy involves the construction of the trifluoromethylpyridine core, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety.
Synthesis of the Trifluoromethylpyridine Core: 2-Chloro-5-(trifluoromethyl)pyridine
A key precursor for the target molecule is 2-chloro-5-(trifluoromethyl)pyridine. Several industrial methods exist for its preparation, often starting from readily available materials like β-picoline.[5] A common route involves the chlorination of β-picoline to 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction.[5][6]
Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:
Caption: Synthesis of the 2-chloro-5-(trifluoromethyl)pyridine core.
Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [5]
-
Reaction Setup: In a suitable reactor equipped for high-temperature gas-phase reactions, introduce β-picoline.
-
Chlorination: Introduce chlorine gas at a controlled rate. The reaction is typically carried out at temperatures ranging from 300 to 500 °C. An inert diluent gas, such as nitrogen, is often used.
-
Work-up and Isolation: The product stream is cooled, and 2-chloro-5-trichloromethyl pyridine is isolated using standard purification techniques like distillation.
Experimental Protocol: Halogen Exchange to 2-Chloro-5-(trifluoromethyl)pyridine [6]
-
Reaction Setup: In a pressure-rated reactor, charge 2-chloro-5-(trichloromethyl)pyridine and a suitable catalyst (e.g., a metal halide).
-
Fluorination: Introduce anhydrous hydrogen fluoride (HF). The reaction is conducted under superatmospheric pressure and at elevated temperatures (typically 150-250 °C).
-
Work-up and Isolation: After the reaction is complete, the desired 2-chloro-5-(trifluoromethyl)pyridine is recovered and purified by distillation.
Nucleophilic Aromatic Substitution: The Key Phenoxy Linkage Formation
The final step in the synthesis of the target compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chlorine atom from 2-chloro-5-(trifluoromethyl)pyridine by the hydroxyl group of (3-(chloromethyl)phenyl)methanol. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position towards nucleophilic attack.[7][8]
Workflow for the Synthesis of the Target Compound:
Caption: Final nucleophilic aromatic substitution step.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of (3-(chloromethyl)phenyl)methanol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base (e.g., sodium hydride, potassium carbonate) at room temperature to generate the corresponding alkoxide.
-
Addition of Pyridine: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Potential Applications and Biological Significance
While specific biological data for this compound is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key intermediate in drug discovery and agrochemical development.
Agrochemicals
Trifluoromethylpyridine derivatives are prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[9] The phenoxy-pyridine linkage is also a common feature in many commercial herbicides. The combination of these two pharmacophores in the target molecule makes it a valuable starting point for the synthesis of novel crop protection agents.
Pharmaceuticals
In the pharmaceutical realm, the trifluoromethyl group is known to enhance the efficacy and pharmacokinetic profiles of drug candidates.[1][2] Phenoxypyridine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[10] The reactive chloromethyl group on the target molecule provides a convenient handle for further chemical modifications, allowing for the rapid generation of diverse compound libraries for biological screening. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a target for fibrotic diseases.
Potential Drug Discovery Workflow:
Caption: Drug discovery workflow utilizing the target compound.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both the pyridine and phenyl rings, a singlet for the chloromethyl protons, and potentially coupling between the fluorine atoms and the pyridine protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the chloromethyl carbon, and the trifluoromethyl carbon (likely a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.
-
Fire Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The presence of multiple reactive and modifiable sites within its structure provides a versatile platform for the creation of novel, high-value molecules. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
References
- Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173.
- US Patent 4,650,875. (1987).
- US Patent 4,241,213. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Shutes, A., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 62(17), 8146-8161.
- WO Patent 2014/198278 A1. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- AERU. (2021). N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide.
- Freie Universität Berlin. (2021).
- The Journal of Organic Chemistry. (2022).
- New Journal of Chemistry. (2022).
- EP Patent 0013474B1. (1983). Preparation of 2-chloro-5-trifluoromethylpyridine.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- US Patent Application 2016/0145211 A1. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Molecules. (2022).
- MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Hovione. (2022).
- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Chemistry LibreTexts. (2021). 16.
- EP Patent 0104715A2. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
- PubMed Central. (2016).
- MDPI. (2023). Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II.
- Chemistry LibreTexts. (2021). 16.
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A Guide to the Spectroscopic Characterization of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is a novel compound with potential applications in pharmaceutical and agrochemical development. As with any new chemical entity, a thorough structural elucidation is paramount for confirming its identity, purity, and for establishing a baseline for future analytical studies. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the methodologies for its empirical determination.
This document is structured to not only present predicted data but to also explain the underlying principles and experimental considerations. This approach is designed to equip the researcher with the necessary tools to both acquire and interpret the spectroscopic data for this, and similar, novel compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the molecular structure, including connectivity and stereochemistry. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
Predicted ¹H NMR Spectra
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons (see Fig. 1) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-a | ~4.6 | Singlet (s) | 2H |
| H-b, H-c, H-d, H-e | 7.0 - 7.5 | Multiplet (m) | 4H |
| H-f | ~7.0 | Doublet (d) | 1H |
| H-g | ~8.0 | Doublet of Doublets (dd) | 1H |
| H-h | ~8.4 | Doublet (d) | 1H |
Causality behind Predictions:
-
H-a (CH₂Cl): The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, shifting them downfield to the ~4.6 ppm region. The absence of adjacent protons results in a singlet.
-
H-b, H-c, H-d, H-e (Phenoxy ring): These aromatic protons will reside in the typical aromatic region of 7.0-7.5 ppm. The substitution pattern will lead to complex splitting, likely resulting in an overlapping multiplet.
-
H-f, H-g, H-h (Pyridine ring): The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl group, shifting them further downfield compared to the phenoxy protons. The coupling between these protons will result in distinct splitting patterns (doublets and a doublet of doublets).
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbons (see Fig. 1) | Predicted Chemical Shift (ppm) |
| C-1 | ~45 |
| C-2, C-3, C-4, C-5, C-6, C-7 | 115 - 160 |
| C-8, C-9, C-10, C-11, C-12 | 110 - 165 |
| C-13 (CF₃) | ~123 (quartet) |
Causality behind Predictions:
-
C-1 (CH₂Cl): This aliphatic carbon will be found in the upfield region, shifted downfield by the attached chlorine.
-
Aromatic Carbons: The aromatic carbons of both the phenoxy and pyridine rings will appear in the 110-165 ppm range. The carbon attached to the trifluoromethyl group (C-13) will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectra
¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CF₃ | -60 to -70 | Singlet (s) |
Causality behind Predictions:
-
The chemical shift of the CF₃ group is highly dependent on its electronic environment. For a trifluoromethyl group on a pyridine ring, a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃) is expected. Since there are no adjacent fluorine or hydrogen atoms, the signal should be a singlet.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.
-
Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.
Predicted Mass Spectrum
Table 4: Predicted m/z Values for Key Fragments
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 301.03 |
| [M-Cl]⁺ | 266.03 |
| [M-CH₂Cl]⁺ | 252.01 |
| [C₅H₃N-CF₃]⁺ (trifluoromethyl-pyridine fragment) | 146.02 |
| [C₇H₆O-Cl]⁺ (chloromethyl-phenoxy fragment) | 141.01 |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (301.03 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
-
Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause the molecule to fragment. Common fragmentation pathways include the loss of the chlorine atom, the chloromethyl group, or cleavage at the ether linkage.
Experimental Protocol for GC-MS Data Acquisition
Caption: Workflow for GC-MS data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2] Transfer the solution to a 2 mL autosampler vial.
-
GC Method: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5). Use a temperature program to separate the compound from any impurities. A typical program might start at 50°C and ramp to 280°C.[3]
-
MS Method: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum from this peak. Analyze the spectrum to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 5: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1300-1100 | C-O stretch | Aryl ether |
| 1350-1150 | C-F stretch | Trifluoromethyl |
| 800-600 | C-Cl stretch | Alkyl halide |
Causality behind Predictions:
-
The spectrum will be dominated by absorptions from the aromatic rings and the various C-H, C-O, C-F, and C-Cl bonds. The presence of strong bands in the 1350-1150 cm⁻¹ region will be a key indicator of the trifluoromethyl group. The C-O stretch of the aryl ether will also be a prominent feature.
Experimental Protocol for FTIR Data Acquisition
Caption: Workflow for FTIR data acquisition of a liquid sample.
Step-by-Step Methodology:
-
Sample Preparation (for a liquid): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., KBr or NaCl).[4] Place a second salt plate on top to create a thin film.
-
Data Acquisition: Place the salt plates into the sample holder of the FTIR spectrometer. Collect a background spectrum of air. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the major absorption bands and correlate them with the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.
Predicted UV-Vis Absorption
Table 6: Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |
| Ethanol or Hexane | ~220-230 and ~260-280 | π → π* |
Causality behind Predictions:
-
The phenoxy and trifluoromethylpyridine moieties are both chromophores that will absorb UV radiation. The conjugation within the aromatic rings will lead to π → π* transitions. We can expect to see at least two primary absorption bands corresponding to these transitions. The exact position and intensity of these bands can be influenced by the solvent used.[5][6]
Experimental Protocol for UV-Vis Data Acquisition
Caption: Workflow for UV-Vis data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.1 and 1.0. This is typically in the 10⁻⁴ to 10⁻⁵ M range.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[7] Fill one quartz cuvette with the pure solvent to be used as a reference and another with the sample solution. Place the cuvettes in the appropriate holders.
-
Spectral Measurement: Record a baseline with the solvent-filled cuvette. Then, scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the λ_max values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).[7]
Conclusion
The comprehensive spectroscopic analysis of a novel compound such as this compound is a critical step in its research and development lifecycle. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, a complete structural picture can be assembled. This guide provides a robust framework of predicted spectral data and validated experimental protocols to facilitate this process. The true value of this document lies not just in the predicted values, but in the understanding of the methodologies and the rationale behind the expected spectral features, empowering researchers to confidently characterize this and other new chemical entities.
References
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U.S. National Library of Medicine. "PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine." PubChem, [Link]. Accessed January 26, 2026.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Technology Networks. "UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications." Technology Networks, [Link]. Accessed January 26, 2026.
-
LibreTexts. "An Introduction to Mass Spectrometry." Chemistry LibreTexts, [Link]. Accessed January 26, 2026.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343–10345.
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MDPI. "A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use." MDPI, [Link]. Accessed January 26, 2026.
-
European Journal of Engineering and Technology Research. "UV-Visible Spectrophotometric Method and Validation of Organic Compounds." EJETR, [Link]. Accessed January 26, 2026.
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Agilent Technologies. "The Basics of UV-Vis Spectrophotometry." Agilent, [Link]. Accessed January 26, 2026.
-
ResearchGate. "UV/Vis Spectrophotometry - Fundamentals and Applications." ResearchGate, [Link]. Accessed January 26, 2026.
-
University of Northern Illinois. "Sample preparation for FT-IR." NIU, [Link]. Accessed January 26, 2026.
-
University of California, Santa Barbara. "Sample Preparation Guidelines for GC-MS." UCSB, [Link]. Accessed January 26, 2026.
-
J. Chem. Ed. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Chem. Ed., [Link]. Accessed January 26, 2026.
-
ResearchGate. "UV-spectrum of pyridine." ResearchGate, [Link]. Accessed January 26, 2026.
- Shrader, S. R. (2003). Introductory Mass Spectrometry. Allyn and Bacon.
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- Bousmaha, M. (2020). An Introduction to Mass Spectrometry.
-
Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." Virginia Tech, [Link]. Accessed January 26, 2026.
Sources
The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a highly successful strategy in the discovery and development of novel bioactive molecules across the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile chemistry of the pyridine ring, have led to a plethora of compounds with enhanced biological activity, metabolic stability, and target affinity. This guide provides a comprehensive technical overview of the diverse biological activities of TFMP derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental rationale behind their design and evaluation. We will explore key therapeutic and agrochemical applications, supported by detailed protocols and visual workflows, to offer field-proven insights for professionals engaged in chemical biology and drug discovery.
The Physicochemical Advantage of the Trifluoromethylpyridine Moiety
The prevalence of the trifluoromethyl group (–CF3) in modern chemical biology is no coincidence. Its introduction onto a pyridine ring creates a scaffold with a unique confluence of properties that medicinal and agricultural chemists have expertly leveraged.[1][2]
-
Enhanced Lipophilicity: The –CF3 group significantly increases the lipophilicity of the parent molecule.[3] This property is crucial for improving a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby enhancing its bioavailability and efficacy.[3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Consequently, the –CF3 group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability prolongs the half-life of the drug or agrochemical in the target organism, leading to a more durable therapeutic or protective effect.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the –CF3 group can significantly alter the electronic properties of the pyridine ring. This influences the pKa of the pyridine nitrogen and can impact the molecule's ability to form hydrogen bonds and interact with biological targets.[2][3] The electronegativity of the trifluoromethyl moiety on the pyridine ring can also trigger intramolecular reactions useful in synthesis and metabolism.[1]
-
Conformational Control and Binding Affinity: The steric bulk of the –CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive conformation that enhances its binding affinity to a target protein or enzyme.[2][3]
The interplay of these properties makes the TFMP scaffold a privileged structure in the design of bioactive compounds.[1][2]
Diverse Biological Activities of Trifluoromethylpyridine Derivatives
TFMP derivatives have demonstrated a remarkably broad spectrum of biological activities, leading to the successful commercialization of numerous products in both the pharmaceutical and agrochemical sectors.[1]
Agrochemical Applications
The majority of current applications for TFMP derivatives are in crop protection.[1] Over 20 TFMP-containing agrochemicals have received ISO common names, highlighting their importance in this field.[1]
-
Herbicidal Activity: TFMP-containing herbicides target various biochemical pathways in weeds.
-
ACCase Inhibitors: Fluazifop-butyl was the first herbicide with a TFMP substructure to be commercialized. It functions by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis in grasses.[1]
-
ALS Inhibitors: Flazasulfuron and Pyroxsulam are sulfonylurea and triazolopyrimidine herbicides, respectively, that inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1] The TFMP moiety in these molecules contributes to their efficacy and selectivity.[1]
-
Microtubule Assembly Inhibitors: Dithiopyr and thiazopyr are pre-emergence herbicides that disrupt root growth by inhibiting microtubule assembly during cell division.[1]
-
PPO Inhibitors: Certain phenylpyridine derivatives containing a TFMP group have shown excellent inhibitory activity against the protoporphyrinogen oxidase (PPO) enzyme.[4]
-
-
Insecticidal Activity: TFMP derivatives are effective against a wide range of insect pests.
-
Insect Growth Regulators (IGRs): Chlorfluazuron, a benzoylurea-type IGR, inhibits chitin biosynthesis, which is crucial for the larval development of insects like Lepidoptera, Diptera, and Orthoptera.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Sulfoxaflor is an insecticide that acts on the nicotinic acetylcholine receptors of sap-feeding insects. The 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for its potent insecticidal activity.[1]
-
Other Mechanisms: Flonicamid, another TFMP-containing insecticide, is effective against aphids through a novel mechanism of action.[1] Researchers have also developed 1,3,4-oxadiazole derivatives with a TFMP fragment that show high insecticidal activity against Plutella xylostella and Helicoverpa armigera.[2]
-
-
Fungicidal and Nematicidal Activity:
-
Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram is a broad-spectrum fungicide and nematicide that contains a TFMP moiety. It acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2] The TFMP group is thought to enhance binding to the Q site of the SDH enzyme.[2]
-
Other Antifungal Mechanisms: Other TFMP derivatives have been shown to exert antifungal effects by altering cell membrane permeability and inducing the production of reactive oxygen species.[2]
-
-
Antiviral Activity and Plant Activators:
-
Recent research has focused on the development of TFMP derivatives as plant activators that can induce a plant's own defense mechanisms against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5] Some novel trifluoromethyl pyridine piperazine derivatives have shown more potent protective activity against TMV and CMV than the commercial agent ningnanmycin.[5] These compounds can enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), and activate the phenylpropanoid biosynthesis pathway.[5]
-
Pharmaceutical Applications
The success of TFMP derivatives in agrochemicals has been mirrored in the pharmaceutical industry, with several approved drugs and numerous clinical candidates incorporating this key scaffold.[1][6]
-
Anti-HIV Agents: Tipranavir is a non-peptidic protease inhibitor used in the treatment of multidrug-resistant HIV.[6] The trifluoromethyl-2-pyridyl moiety plays a crucial role in its interaction with the S3 subsite of the HIV protease enzyme.[6]
-
Kinase Inhibitors for Oncology: The TFMP scaffold is present in several kinase inhibitors developed for cancer therapy.
-
Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, used for the treatment of tenosynovial giant cell tumor.[6]
-
Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potential anticancer agents that can inhibit specific kinases involved in cancer cell proliferation.[3]
-
-
Inhibitors of Metabolic Enzymes: Enasidenib is an orally available small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), used to treat acute myeloid leukemia.[6]
-
Antidepressants: While not a pyridine derivative, the well-known antidepressant fluoxetine contains a trifluoromethylphenyl group, demonstrating the broader utility of the trifluoromethyl moiety in modulating interactions with neurological targets like the serotonin reuptake transporter.[6][7]
-
Antibacterial and Antituberculosis Agents:
-
The lipophilicity conferred by the trifluoromethyl group can enhance membrane penetration, potentially leading to increased efficacy against challenging bacterial strains like MRSA.[3]
-
Pretomanid, which contains a trifluoromethyl-substituted moiety, was approved for treating drug-resistant tuberculosis.[6]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of TFMP derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule.
-
Position of the –CF3 Group: The location of the trifluoromethyl group on the pyridine ring (alpha, beta, or gamma) can significantly impact biological activity and selectivity.[1]
-
Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target. For example, in a series of herbicidal sulfonamide derivatives, N-methyl groups were found to be more active than a free NH group.[2]
-
Linker and Peripheral Groups: The linker connecting the TFMP moiety to other parts of the molecule and the nature of those peripheral groups are critical for activity. In insecticidal 1,3,4-oxadiazole derivatives, installing an appropriate electron-withdrawing group at the 4-position of a connected benzene ring was beneficial for insecticidal activity.[2]
Experimental Workflows and Protocols
The discovery and development of novel TFMP derivatives rely on a series of well-defined experimental workflows.
Synthesis of Trifluoromethylpyridine Derivatives
Several synthetic strategies are employed to generate TFMP derivatives.
-
Building Block Approach: A common method involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with other reagents to construct the pyridine ring.[1]
-
Fluorination of Precursors: Another approach is the chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor.[1]
-
Direct Trifluoromethylation: Direct introduction of a –CF3 group onto a pre-existing pyridine ring can be achieved using trifluoromethylating agents.[1]
A generalized workflow for the synthesis and evaluation of TFMP derivatives is depicted below.
Caption: A generalized workflow for the discovery of bioactive trifluoromethylpyridine derivatives.
Protocol: In Vitro Antifungal Activity Assay
This protocol describes a typical method for evaluating the in vitro antifungal activity of synthesized TFMP derivatives against a plant pathogenic fungus.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against a target fungus.
Materials:
-
Synthesized TFMP derivatives
-
Commercial fungicide (e.g., Azoxystrobin) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungus (e.g., Rhizoctonia solani)
-
Sterile petri dishes (9 cm)
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 50-60 °C in a water bath.
-
Dosing the Medium: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A DMSO-only plate serves as the negative control. Mix thoroughly by swirling and pour the medium into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1 °C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Use a statistical software package to perform a probit analysis of the inhibition percentages versus the log of the compound concentrations to determine the EC50 value.
Quantitative Data Summary
The following tables summarize the biological activities of representative TFMP derivatives from the literature.
Table 1: Antifungal and Nematicidal Activity of TFMP Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| Fluopyram | Pythium aphanidermatum | EC50 | 19.10 mg/L | [2] |
| Compound 39 | Pythium aphanidermatum | EC50 | 9.93 mg/L | [2] |
| Compound 36 | Sclerotinia sclerotiorum | EC50 | 0.41 µg/mL | [2] |
| Compound 37 | Sclerotinia sclerotiorum | EC50 | 0.55 µg/mL | [2] |
| Compound 5u | Rhizoctonia solani | EC50 | 26.0 µg/mL |
Table 2: Antiviral Activity of TFMP Derivatives against TMV
| Compound | Activity Type | EC50 (µg/mL) | Reference |
| Ningnanmycin | Protection | 50.2 | [5] |
| Compound A16 | Protection | 18.4 | [5] |
| Compound 5j | Curative | 126.4 | |
| Compound 5m | Protection | 103.4 |
Table 3: Herbicidal Activity of TFMP Derivatives
| Compound | Target Weed | Activity Metric | Value (g a.i./hm²) | Reference |
| Fomesafen | Abutilon theophrasti | ED50 | 36.39 | [4] |
| Compound 7a | Abutilon theophrasti | ED50 | 13.32 | [4] |
| Fomesafen | Amaranthus retroflexus | ED50 | 10.09 | [4] |
| Compound 7a | Amaranthus retroflexus | ED50 | 5.48 | [4] |
Conclusion and Future Perspectives
The trifluoromethylpyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new drugs and agrochemicals.[1][2] The unique combination of physicochemical properties conferred by the TFMP moiety continues to provide solutions to challenges in bioavailability, metabolic stability, and target potency.[3] Future research will likely focus on several key areas:
-
Novel Mechanisms of Action: Exploring new biological targets for TFMP derivatives to overcome resistance issues, particularly in the agrochemical sector.
-
Precision Targeting: Designing highly selective TFMP-based compounds for pharmaceutical applications, such as isoform-specific kinase inhibitors, to minimize off-target effects.
-
Green Chemistry: Developing more sustainable and efficient synthetic routes to access complex TFMP derivatives.[8]
The versatility and proven success of trifluoromethylpyridine derivatives ensure that this chemical scaffold will remain a central focus of research and development in the life sciences for the foreseeable future.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: PMC - NIH URL: [Link]
-
Title: (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI URL: [Link]
-
Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Publishing URL: [Link]
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- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Foreword: The Imperative of Structural Certainty
In the realms of drug discovery and agrochemical development, the unambiguous structural elucidation of a novel chemical entity is the bedrock upon which all subsequent research is built. The molecule this compound represents a confluence of functionalities—a trifluoromethylated pyridine core, a phenoxy linker, and a reactive chloromethyl group—each contributing to a unique physicochemical and potentially biological profile. This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in fundamental principles and field-proven methodologies. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring a self-validating and robust characterization.
Chapter 1: Foundational Analysis & Synthesis Considerations
Before embarking on sophisticated structural analysis, the purity of the analyte must be ascertained. The synthesis of the target compound likely involves the nucleophilic aromatic substitution of a dihalopyridine with a substituted phenol. A plausible route begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, a common intermediate in the agrochemical industry.[1][2][3]
Plausible Synthetic Route:
The choice of a strong, non-nucleophilic base (e.g., NaH or K₂CO₃) and an appropriate aprotic polar solvent (e.g., DMF or DMSO) is critical to drive the reaction to completion while minimizing side products. Post-synthesis, purification via column chromatography is standard. The initial confirmation of a successful reaction and purification is typically achieved through Thin Layer Chromatography (TLC) and melting point analysis, providing the first layer of evidence before committing to more resource-intensive techniques.
Chapter 2: Spectroscopic Characterization: A Multi-Faceted Approach
Spectroscopy provides a detailed, non-destructive view of the molecule's electronic and vibrational framework. We employ a suite of techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—to assemble a cohesive structural picture.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[6]
Rationale for Experimental Design: The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for moderately polar organic compounds.[7][8] Tetramethylsilane (TMS) will serve as the internal standard for ¹H and ¹³C spectra.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Step-by-Step Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
Expected ¹H NMR Data & Interpretation
| Label | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ | 4.60 | Singlet (s) | 2H | Protons on the benzylic carbon (CH₂Cl). The singlet indicates no adjacent protons. The downfield shift is due to the adjacent electronegative chlorine atom. |
| Hₑ | 7.00 - 7.20 | Multiplet (m) | 3H | Aromatic protons on the phenoxy ring (positions 4', 5', 6'). Their specific shifts and couplings are complex due to meta and para relationships. |
| Hf | 7.35 - 7.45 | Triplet (t) | 1H | Aromatic proton on the phenoxy ring (position 2'). |
| Hc | 7.80 - 7.90 | Doublet of doublets (dd) | 1H | Pyridine proton at C4. Coupled to both Hբ and HᏧ. |
| HᏧ | 8.30 | Doublet (d) | 1H | Pyridine proton at C6. Coupled to Hc. The strong deshielding is characteristic of a proton alpha to the pyridine nitrogen. |
| Hբ | 8.50 | Doublet (d) | 1H | Pyridine proton at C3. Coupled to Hc. Deshielded by the electron-withdrawing trifluoromethyl group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
This technique reveals the number of unique carbon environments. The presence of the highly electronegative fluorine atoms in the CF₃ group has a profound and predictable effect.
Expected ¹³C NMR Data
| Approx. δ (ppm) | Multiplicity (¹⁹F coupling) | Assignment |
| 45.1 | Singlet (s) | CH₂Cl |
| 118 - 131 | Multiple singlets | Aromatic CH carbons of the phenoxy ring |
| ~122.5 | Quartet (q, ¹JCF ≈ 272 Hz) | CF₃ |
| ~135.0 | Quartet (q, ²JCF ≈ 34 Hz) | C5 (Pyridine) |
| 138.8 | Singlet (s) | C1' (Phenoxy) |
| 140.1 | Singlet (s) | C3' (Phenoxy) |
| ~145.2 | Quartet (q, ³JCF ≈ 4 Hz) | C4 (Pyridine) |
| 148.9 | Singlet (s) | C6 (Pyridine) |
| 154.2 | Singlet (s) | C2' (Phenoxy) |
| 162.5 | Singlet (s) | C2 (Pyridine) |
Causality: The large one-bond coupling constant (¹JCF) for the CF₃ carbon results in a distinct quartet, a hallmark of this group. The coupling extends to the attached pyridine carbon (C5) and even to the C4 carbon, providing definitive evidence of the trifluoromethyl group's position.
¹⁹F NMR Spectroscopy: The Fluorine Signature
This is a simple but crucial experiment for any fluorine-containing compound.
Expected ¹⁹F NMR Data A single, sharp signal is expected around -60 to -65 ppm (relative to CFCl₃). This confirms the presence of a single trifluoromethyl environment and the absence of other fluorinated species.
Mass Spectrometry (MS)
MS provides the molecular weight and invaluable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[9]
Rationale for Experimental Design: Electron Ionization (EI) is a robust choice as it induces reproducible fragmentation. The key signature to look for is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[10] This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.[11][12]
Step-by-Step Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from any minor impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV).
-
Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Expected Mass Spectrum Data & Interpretation
| m/z Value | Proposed Fragment Identity | Key Features |
| 299/301 | [M]⁺˙ (Molecular Ion) | Crucial for MW confirmation. Shows the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 264 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 250/252 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 172 | [C₇H₆ClO]⁺ | Fragment corresponding to the chloromethyl-phenoxy moiety. Shows a 3:1 isotopic pattern. |
| 145 | [C₅H₃NF₃]⁺ | Fragment corresponding to the trifluoromethyl-pyridinyl moiety. |
| 69 | [CF₃]⁺ | A very common and stable fragment for trifluoromethyl-containing compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups. It is an excellent confirmatory technique.[13]
Step-by-Step Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |
| 1350 - 1150 | C-F Stretch | Strong, characteristic bands for CF₃ |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 800 - 700 | C-Cl Stretch | Alkyl Halide (CH₂Cl) |
Chapter 3: Definitive Structural Confirmation: X-ray Crystallography
While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[14][15] It reveals the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular packing in the solid state.[16][17]
Step-by-Step Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Step): Grow single crystals of suitable size and quality. This is often the most challenging part. A common method is slow evaporation of a solution of the compound in a solvent system like ethanol/water or hexane/ethyl acetate.
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[15]
-
Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal vibrations. Diffraction data are collected as the crystal is rotated in the X-ray beam.[15]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the electron density map. From this map, atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).
Chapter 4: Integrated Analysis Workflow
The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable structural assignment.
Caption: Workflow for structural elucidation.
This integrated workflow ensures that the molecular formula from MS is consistent with the proton and carbon count from NMR, and the functional groups identified by IR are present in the final structure determined by NMR and confirmed by X-ray crystallography.
Caption: Correlation of molecular fragments to analytical signatures.
Conclusion
The structural analysis of this compound is a systematic process of evidence accumulation. Through the logical application of NMR, MS, and IR spectroscopy, a detailed and self-consistent structural hypothesis can be constructed. Each technique provides a unique and complementary piece of the puzzle: NMR defines the C-H framework, MS confirms the molecular weight and key cleavages, and IR identifies the functional groups present. For absolute certainty, single-crystal X-ray diffraction serves as the final arbiter, providing an indisputable 3D model of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in research and development pipelines.
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Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Potential as a Covalent Probe
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. While not extensively documented in public literature, its structural motifs—a trifluoromethylpyridine core linked to a reactive chloromethylphenoxy group via an ether bond—suggest a strong potential for targeted covalent inhibition of biological macromolecules. This document outlines a plausible synthetic route, discusses its physicochemical properties, and explores its potential as a tool for probing biological systems. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential mechanisms of action based on the known reactivity of its constituent parts.
Introduction to Trifluoromethylpyridines and Covalent Modifiers
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its target.[1][2] The trifluoromethylpyridine scaffold is a key component in numerous pharmaceuticals and agrochemicals, valued for its unique electronic properties and ability to participate in various biological interactions.[3][4]
Separately, the field of covalent drug discovery has seen a resurgence. By forming a stable, covalent bond with their biological target, these molecules can offer prolonged duration of action and high potency. The chloromethyl group attached to an aromatic ring is a classic electrophilic "warhead" that can react with nucleophilic residues (such as cysteine, lysine, or histidine) on a protein, leading to irreversible inhibition.[5][6]
The subject of this guide, this compound, combines these two powerful chemical features. The trifluoromethylpyridine moiety can be envisioned as the "guidance system," directing the molecule to a specific protein binding pocket, while the chloromethyl group acts as the "warhead," forming a covalent bond and leading to potent and sustained biological effects.
Synthesis and Characterization
The synthesis of this compound can be logically approached through a two-part strategy: the preparation of the key precursors and their subsequent coupling. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic workflow for this compound.
Synthesis of Precursors
3.1.1. 2-Chloro-5-(trifluoromethyl)pyridine
This is a commercially available and crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][7] Its synthesis typically involves multi-step processes starting from simpler pyridine derivatives, often involving chlorination and fluorination reactions.[8]
3.1.2. 3-(Chloromethyl)phenol
This precursor can be synthesized from 3-hydroxymethylphenol. The conversion of a benzylic alcohol to a benzylic chloride is a standard transformation in organic chemistry.
-
Rationale for Experimental Choice: The use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid provides a straightforward and high-yielding method for this conversion.[9] The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Coupling Reaction: Williamson Ether Synthesis
The formation of the ether linkage between the phenolic and pyridyl precursors is efficiently achieved via the Williamson ether synthesis, a robust and widely used method.[10] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from the electron-deficient pyridine ring in an SNAr (nucleophilic aromatic substitution) reaction.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Chloromethyl)phenol from 3-Hydroxymethylphenol
-
To a stirred solution of 3-hydroxymethylphenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chloromethyl)phenol, which can be purified by column chromatography.
Step 2: Williamson Ether Synthesis
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chloromethyl)phenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), portion-wise at 0 °C to form the phenoxide.
-
To this mixture, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the pyridine and phenyl rings in the 7-9 ppm region. A characteristic singlet for the chloromethyl (-CH₂Cl) protons around 4.5-4.7 ppm. |
| ¹³C NMR | Signals corresponding to the carbons of the trifluoromethyl group, the chloromethyl group, and the aromatic rings. The CF₃ signal will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₉ClF₃NO). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable. |
| FT-IR | Characteristic peaks for C-O-C (ether) stretching, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching. |
Potential Biological Activity and Mechanism of Action
The unique combination of a trifluoromethylpyridine core and a reactive chloromethyl group suggests several potential biological applications.
Potential as an Irreversible Inhibitor
The chloromethyl group is an electrophilic moiety that can act as a "warhead" for covalent modification of nucleophilic residues in proteins.[6] This suggests that this compound could function as an irreversible inhibitor of enzymes or a covalent ligand for receptors.
Hypothesized Mechanism of Action: Covalent Inhibition
-
Non-covalent Binding: The trifluoromethylpyridine and phenoxy portions of the molecule would first guide it to the binding site of a target protein through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking).
-
Covalent Modification: Once properly oriented within the binding site, a nucleophilic amino acid residue (e.g., Cys, His, Lys) attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, displacing the chloride ion.
-
Irreversible Inhibition: This forms a stable covalent bond between the molecule and the protein, leading to irreversible inhibition of the protein's function.
Caption: Hypothesized mechanism of covalent inhibition by this compound.
Potential Therapeutic Areas
Based on the known activities of structurally related compounds, potential therapeutic areas for this molecule could include:
-
Oncology: Many covalent inhibitors are used in cancer therapy to target kinases and other enzymes involved in cell proliferation and survival.
-
Fibrosis: Derivatives of 2-phenoxy-pyridine have been identified as inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin in fibrotic diseases.[11]
-
Neuroscience: Pyridyl ethers have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neurological disorders.[12]
-
Infectious Diseases: The reactivity of the chloromethyl group could be harnessed to target essential enzymes in bacteria, viruses, or fungi.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activity of this compound, a series of in vitro assays can be performed.
General Cell Viability Assay (e.g., MTT Assay)
This initial screen helps determine the general cytotoxicity of the compound against various cell lines (e.g., cancer cell lines, normal cell lines).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 24-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Target-Based Enzymatic Assay
If a specific enzyme target is hypothesized (e.g., a kinase, protease, or LOXL2), a direct enzymatic assay should be performed.
-
Incubate the purified enzyme with varying concentrations of the compound for different time points.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
To confirm covalent inhibition, perform a "jump-dilution" experiment:
-
Pre-incubate the enzyme with a high concentration of the inhibitor.
-
Dilute the mixture significantly to reduce the concentration of the unbound inhibitor.
-
Measure the enzymatic activity. If the inhibition is irreversible, the activity will not be recovered upon dilution.
-
Mass Spectrometry for Target Engagement
To confirm covalent modification of the target protein:
-
Incubate the purified protein with the compound.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptide that has been modified by the compound, confirming the covalent binding and identifying the specific amino acid residue that was targeted.
Conclusion
This compound is a molecule with significant untapped potential. Its design, incorporating a trifluoromethylpyridine for target recognition and a reactive chloromethyl group for covalent modification, makes it an attractive candidate for the development of potent and selective covalent probes and therapeutic agents. The synthetic and experimental frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further investigation into its interactions with various biological targets is warranted and could lead to the discovery of novel chemical tools and drug candidates.
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An In-depth Technical Guide to 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine: Synthesis, Safety, and Handling for Research and Development Professionals
This guide provides a comprehensive technical overview of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. As a molecule combining a trifluoromethylpyridine core with a reactive chloromethylphenoxy side chain, it presents both unique synthetic opportunities and specific handling challenges. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and safe handling.
Compound Overview and Physicochemical Properties
This compound is a halogenated aromatic ether. The trifluoromethyl group on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability, which are desirable traits in drug design.[1] The benzylic chloride functionality, a chloromethyl group attached to the phenoxy ring, is a reactive site, making this compound a valuable building block for introducing the trifluoromethyl-pyridinyl-oxy-benzyl moiety into larger molecules.
Table 1: Estimated Physicochemical Properties
| Property | Value | Rationale/Source |
| Molecular Formula | C₁₃H₉ClF₃NO | Calculated |
| Molecular Weight | 287.67 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.[2] |
| Boiling Point | > 200 °C (estimated) | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); sparingly soluble in water. | The trifluoromethyl group increases lipophilicity.[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be designed based on established nucleophilic aromatic substitution (SNAr) reactions. The key precursors for this synthesis are 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol, followed by chlorination of the benzylic alcohol.
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process:
-
Nucleophilic Aromatic Substitution (Ether Formation): Reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-(hydroxymethyl)phenol to form the diaryl ether.
-
Chlorination of the Benzylic Alcohol: Conversion of the hydroxymethyl group to a chloromethyl group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(3-(Hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine
-
To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate alcohol.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the intermediate salts, facilitating the SNAr reaction.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridine ring.
Step 2: Synthesis of this compound
-
Dissolve the intermediate alcohol, 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine (1.0 eq), in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride or oxalyl chloride are effective reagents for converting primary alcohols to chlorides under mild conditions.[3] The use of oxalyl chloride with catalytic DMF proceeds via the Vilsmeier-Haack reagent, which is highly effective.
-
Temperature: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction.
Safety, Handling, and Reactivity
Given the absence of a specific SDS, a conservative approach to safety and handling is paramount. The hazards of this compound can be inferred from its constituent functional groups: the trifluoromethylpyridine core and the benzylic chloride moiety.
Inferred Hazard Profile:
Table 2: Potential Hazards and GHS Classifications
| Hazard | GHS Classification (Inferred) | Basis for Inference |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful) | Based on data for 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Benzylic chlorides are known skin irritants.[6] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Based on data for 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Based on data for 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5] |
| Aquatic Hazard | Chronic Category 2 (Toxic to aquatic life with long lasting effects) | Based on data for 2,3-dichloro-5-(trifluoromethyl)pyridine.[4] |
| Reactivity Hazard | Alkylating agent | The benzylic chloride moiety is a reactive electrophile.[6][7] |
Personal Protective Equipment (PPE) and Handling Protocols:
A stringent PPE regimen is mandatory when handling this compound.
-
Engineering Controls: Work in a certified chemical fume hood with good ventilation to minimize inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves frequently and after any suspected contact.
-
Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or sleeves for larger quantities.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Benzylic chlorides can be sensitive to moisture and may slowly hydrolyze to the corresponding alcohol and hydrochloric acid.[6]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Reactivity and Applications in Drug Discovery
The primary utility of this compound in a research and development setting lies in its role as an electrophilic building block. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the covalent attachment of this moiety to various scaffolds.
Caption: General reactivity of this compound with nucleophiles.
This reactivity makes it a valuable tool for:
-
Linker Chemistry: The compound can be used to link the trifluoromethylpyridine pharmacophore to other molecules of interest, such as proteins, peptides, or other small molecules.
-
Synthesis of Libraries: It can be reacted with a diverse set of nucleophiles (amines, thiols, alcohols, etc.) to rapidly generate libraries of compounds for high-throughput screening.
-
Covalent Inhibitors: The reactive benzylic chloride can be designed to form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target protein.
The trifluoromethylpyridine moiety itself is a common feature in many agrochemicals and pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[8] Therefore, derivatives of this compound are of significant interest in the development of new therapeutic agents.
Conclusion
This compound is a specialized chemical intermediate with considerable potential for the synthesis of novel compounds in drug discovery and materials science. While its direct synthesis and safety data are not widely published, a robust understanding of its properties and handling requirements can be achieved by analyzing its constituent functional groups. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Due to its inferred hazards, particularly its nature as a reactive benzylic chloride and the toxicity associated with the trifluoromethylpyridine core, strict adherence to safety protocols is essential. This guide provides the foundational knowledge for researchers to handle and utilize this compound effectively and safely in their research endeavors.
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An In-depth Technical Guide to the Mechanism of Action of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals in Agrochemical Science
Executive Summary
2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is a chemical entity belonging to the aryloxyphenoxypropionate (APP or 'FOP') class of compounds.[1][2][3][4] This guide delineates its primary mechanism of action as a potent and selective herbicide. The core target of this class of molecules is the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible plants.[4][5][6][7] By inhibiting ACCase, the compound effectively halts the production of essential lipids, leading to a breakdown of cell membrane integrity and cessation of growth, particularly in graminaceous (grass) species.[8][9][10][11] This document provides a comprehensive overview of the biochemical target, the molecular basis for its selectivity, the resulting physiological effects, and standardized protocols for mechanism-of-action studies.
Introduction: Chemical Identity and Classification
The compound this compound is structurally related to a well-established family of herbicides known as aryloxyphenoxypropionates.[1][2][3][4] These are Group 1 (or Group A) herbicides, recognized for their specific mode of action.[5] A closely related and widely commercialized analogue is Fluazifop-P-butyl, which shares the same core pyridinyloxyphenoxy structure and herbicidal activity.[9][11][12][13]
These compounds are typically formulated as esters (e.g., butyl ester) to enhance their lipophilicity, which improves their ability to penetrate the waxy cuticle of plant leaves.[1] Once absorbed, they are hydrolyzed within the plant to the active acid form, which is then translocated to the sites of active growth, such as the meristems.[8][11] A key feature of this chemical class is its stereospecificity; typically, only the R-enantiomer possesses significant herbicidal activity.[2][9][12]
Primary Molecular Target: Acetyl-CoA Carboxylase (ACCase)
The definitive molecular target for aryloxyphenoxypropionate herbicides is Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2). This biotin-dependent enzyme catalyzes the first committed step in de novo fatty acid biosynthesis: the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[5][14][15][16]
Malonyl-CoA is the essential building block for the creation of longer-chain fatty acids. These fatty acids are fundamental components of:
-
Cell Membranes: Phospholipids derived from fatty acids are critical for the structural integrity and function of all cellular and organellar membranes.
-
Energy Storage: Lipids serve as a primary form of energy storage in plants.
-
Secondary Metabolites: Various essential plant compounds are derived from fatty acid precursors.
By inhibiting ACCase, these herbicides starve the plant of the building blocks needed for new cell growth and maintenance.[6][8]
The Basis of Selectivity: Homomeric vs. Heteromeric ACCase
The remarkable selectivity of these herbicides, which allows them to control grass weeds in broadleaf crops, is rooted in the structural differences of the ACCase enzyme between these plant groups.[2][8][17]
-
Grasses (Poaceae family): Susceptible grass species possess a homomeric form of ACCase in their chloroplasts. This is a large, single multi-domain polypeptide (~500 kDa) that contains all the necessary catalytic sites.[1][8] This homomeric form is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.[8]
-
Broadleaf Plants (Dicots): Most broadleaf plants, as well as monocots outside the Poaceae family, have a heteromeric ACCase in their plastids.[8][15] This enzyme is composed of multiple, distinct protein subunits that assemble into a functional complex, similar to the ACCase found in prokaryotes.[14][15][16] This heteromeric form is naturally insensitive to this class of herbicides.[8][18]
This fundamental structural divergence between the ACCase enzymes is the cornerstone of the herbicide's utility in agriculture, enabling targeted weed control without harming crops like soybeans, cotton, and vegetables.[11][17]
Biochemical Mechanism of Inhibition
Aryloxyphenoxypropionate herbicides act as potent inhibitors of the carboxyltransferase (CT) domain of the homomeric ACCase enzyme.[5] The CT domain is responsible for the second half-reaction of the enzyme: transferring the carboxyl group from biotin to acetyl-CoA.
Kinetic studies have demonstrated that these herbicides are typically non-competitive inhibitors with respect to ATP and bicarbonate, but they act as competitive inhibitors against the acetyl-CoA substrate.[8] This suggests they bind at or near the acetyl-CoA binding site on the CT domain, preventing the substrate from accessing the enzyme's active site.
This inhibition is reversible and highly specific. The disruption of the fatty acid supply line is rapid, and plant growth ceases within hours of application, although visible symptoms like chlorosis and necrosis may take several days to appear.[8][11][19]
Physiological Effects and Symptomatology
Following application and absorption, the active acid form of the herbicide is translocated via the phloem to regions of high metabolic activity, particularly the meristems (growing points) in shoots, roots, and rhizomes.[8][11][20]
-
Inhibition of Growth: The primary and most immediate effect is the cessation of cell division and elongation in meristematic tissues due to the lack of lipids for new membrane synthesis.[8][9]
-
Membrane Disruption: With ongoing lipid turnover and no new synthesis, cell membrane integrity is compromised, leading to leakage of cellular contents and eventual cell death.[5][8][10]
-
Visible Symptoms: Necrotic symptoms first appear in the young, growing tissues. This manifests as chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death), particularly at the nodes and leaf sheaths.[8][11][19] The plant effectively dies from the "inside out," with complete death occurring within two to three weeks.[11]
Experimental Protocols for Mechanistic Validation
In Vitro ACCase Inhibition Assay
This protocol determines the concentration of the herbicide required to inhibit 50% of the ACCase enzyme activity (IC50), providing a quantitative measure of its potency. The traditional method is a radiometric assay.
Objective: To quantify the inhibitory effect of this compound on ACCase activity extracted from susceptible (e.g., Setaria viridis) and tolerant (e.g., Pisum sativum) plant species.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol) using a mortar and pestle.
-
Filter the homogenate through cheesecloth and centrifuge at ~15,000 x g for 20 min at 4°C to pellet cellular debris.
-
Precipitate the ACCase from the supernatant using ammonium sulfate (e.g., 30-45% saturation).
-
Resuspend the protein pellet in a minimal volume of assay buffer and desalt using a Sephadex G-25 column. Determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, acetyl-CoA, and the test inhibitor at various concentrations (e.g., 0.01 µM to 100 µM).
-
Initiate the reaction by adding the enzyme extract and radiolabeled NaH¹⁴CO₃ (sodium bicarbonate).
-
Incubate the reaction at a controlled temperature (e.g., 32°C) for 10-15 minutes.
-
-
Quantification:
-
Stop the reaction by adding concentrated HCl. This acidifies the solution, converting unreacted H¹⁴CO₃⁻ to ¹⁴CO₂ gas, which evaporates, while the acid-stable product, [¹⁴C]malonyl-CoA, remains.
-
After drying, resuspend the residue and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of malonyl-CoA formation for each inhibitor concentration.
-
Plot the enzyme activity against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Diagram: ACCase Inhibition Assay Workflow
Caption: Workflow for determining ACCase inhibition (IC50).
Whole-Plant Dose-Response Bioassay
This protocol assesses the herbicide's efficacy at the organismal level, determining the dose required to achieve a specific level of control (e.g., GR50 - 50% growth reduction).
Objective: To evaluate the herbicidal efficacy of this compound on a susceptible grass species versus its safety on a tolerant broadleaf crop.
Methodology:
-
Plant Cultivation:
-
Grow a susceptible grass (e.g., Avena fatua - wild oat) and a tolerant broadleaf crop (e.g., Glycine max - soybean) in pots under controlled greenhouse conditions (e.g., 25°C/18°C day/night, 16h photoperiod).
-
-
Herbicide Application:
-
When grass weeds reach the 2-4 leaf stage, treat them with a range of herbicide doses (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha).
-
Application should be made using a calibrated track sprayer to ensure uniform coverage. Include a suitable adjuvant as recommended for the herbicide class.
-
-
Evaluation:
-
Assess plant injury and biomass at set time points (e.g., 7, 14, and 21 days after treatment).
-
Visual injury can be rated on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final time point, harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72h), and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of treated plants as a percentage of the untreated control.
-
Use regression analysis to model the dose-response relationship and calculate the GR50 value (the dose causing a 50% reduction in dry weight).
-
Data Summary and Interpretation
The expected results from these experiments would demonstrate a low IC50 value for the susceptible grass ACCase and a significantly higher (often >100-fold) IC50 for the tolerant crop ACCase. This biochemical data should correlate strongly with the whole-plant bioassay, which would show low GR50 values for the grass species and high tolerance (minimal growth reduction even at high doses) in the broadleaf crop.
| Parameter | Susceptible Species (Avena fatua) | Tolerant Species (Glycine max) | Interpretation |
| ACCase IC50 | Low (e.g., 0.1-1.0 µM) | High (e.g., >100 µM) | Confirms target enzyme sensitivity in grass and insensitivity in the broadleaf crop. |
| Whole-Plant GR50 | Low (e.g., 20-50 g a.i./ha) | High (e.g., >500 g a.i./ha) | Demonstrates effective weed control at practical field rates with a wide margin of crop safety. |
Conclusion and Future Directions
The mechanism of action for this compound is unequivocally the inhibition of the ACCase enzyme, a cornerstone of fatty acid synthesis. Its herbicidal efficacy and crop selectivity are directly attributable to the structural differences between the homomeric ACCase in susceptible grasses and the insensitive heteromeric form in broadleaf plants. Understanding this precise mechanism is crucial for developing new herbicidal molecules, managing the evolution of weed resistance, and ensuring the sustainable use of this important class of agrochemicals.
Future research in this field continues to focus on:
-
Herbicide Resistance: Investigating target-site mutations (e.g., I1781L, W2027C) in the ACCase gene that confer resistance in weed populations.[5]
-
Structural Biology: Elucidating the crystal structure of the plant homomeric ACCase CT domain in complex with inhibitors to guide the rational design of new herbicides.
-
Metabolic Resistance: Understanding non-target-site resistance mechanisms, where weeds evolve enhanced metabolic pathways to detoxify the herbicide before it reaches the target enzyme.[8]
Diagram: Disruption of Fatty Acid Biosynthesis
Caption: Inhibition of ACCase blocks the production of Malonyl-CoA.
References
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Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. (2024). MDPI. Available at: [Link]
-
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers in Agronomy. Available at: [Link]
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ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). Scientia Agricola. Available at: [Link]
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Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Nebraska–Lincoln. Available at: [Link]
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Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. (2004). Journal of Computer Aided Chemistry. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Available at: [Link]
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Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. (2021). Weed Science. Available at: [Link]
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Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). ResearchGate. Available at: [Link]
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Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide. (n.d.). JIN DUN CHEMISTRY. Available at: [Link]
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Molecular basis for resistance to ACCase-inhibiting herbicides in Pseudosclerochloa kengiana populations. (2015). Pesticide Biochemistry and Physiology. Available at: [Link]
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Resistance patterns and molecular basis to ACCase-inhibiting herbicides. (2024). Weed Science. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Available at: [Link]
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European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group. Available at: [Link]
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Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Weed Technology. Available at: [Link]
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Fluazifop-P-butyl (Ref: R154875). (n.d.). AERU, University of Hertfordshire. Available at: [Link]
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Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. (2024). Pest Management Science. Available at: [Link]
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Acetyl-CoA carboxylase. (n.d.). Wikipedia. Available at: [Link]
-
Efficacy of Haloxyfop-R-Methyl on Allium cepa: Cyto-Genotoxic and In Silico Docking Studies on the Mechanism of Action. (2025). Applied Sciences. Available at: [Link]
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Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine Properties
Abstract
The imperative to accelerate drug discovery and development pipelines while mitigating late-stage attrition necessitates the early and accurate characterization of novel chemical entities.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a molecule of interest within contemporary medicinal chemistry. By leveraging a suite of computational tools and methodologies, from quantitative structure-activity relationship (QSAR) models to molecular docking simulations, we delineate a robust, multi-faceted approach to profile this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. The causality behind methodological choices is emphasized to foster a deeper understanding of the predictive sciences and to ensure the generation of reliable, actionable data for informed decision-making in drug discovery projects.
Introduction: The Rationale for Predictive Modeling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][3] In silico methodologies have emerged as indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict the properties of novel compounds before their synthesis and experimental testing.[2][4] This predictive power allows for the early identification of potential liabilities, guiding the prioritization of candidates and the design of molecules with more favorable drug-like characteristics.[2]
This guide focuses on this compound, a compound featuring several key structural motifs common in contemporary medicinal chemistry, including a trifluoromethylpyridine core. Trifluoromethylpyridine derivatives are integral intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[5][6] The presence of the chloromethyl)phenoxy group further adds to its chemical complexity and potential for diverse biological interactions. A thorough understanding of its molecular properties is therefore crucial for assessing its therapeutic potential and guiding its development.
Foundational Physicochemical Property Prediction
The foundational step in characterizing any potential drug candidate is the determination of its fundamental physicochemical properties. These parameters govern a molecule's behavior in various biological environments and are critical inputs for more complex ADMET predictions.
Core Molecular Descriptors
A multitude of software packages and web-based tools are available for the rapid calculation of core molecular descriptors. These algorithms utilize the 2D or 3D structure of a molecule to derive properties that influence its pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 303.68 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Octanol-Water Partition Coefficient) | 4.2 | A measure of lipophilicity, impacting absorption, distribution, and metabolism. |
| Topological Polar Surface Area (TPSA) | 34.9 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
Experimental Protocol: Calculation of Physicochemical Properties
A reliable and accessible method for obtaining these properties is through the use of validated online platforms such as SwissADME or ADMETlab 2.0.[7]
Step-by-Step Methodology:
-
Input Molecular Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submission to Server: Access a chosen web server (e.g., SwissADME) and paste the SMILES string into the input field.
-
Execution of Calculation: Initiate the calculation process. The server's algorithms will compute a wide range of descriptors based on the input structure.
-
Data Compilation: Record the calculated values for the key physicochemical properties as listed in the table above.
ADMET Profiling: A Multi-Parameter Assessment
A comprehensive ADMET profile is essential for predicting a compound's in vivo behavior. Modern in silico tools employ a variety of models, including machine learning algorithms and rule-based systems, to forecast these complex properties.[8][9][10]
Absorption
The ability of a compound to be absorbed into the systemic circulation is a prerequisite for its therapeutic effect. Key parameters to consider include:
-
Gastrointestinal (GI) Absorption: Predicted to be high. This is a qualitative prediction based on the overall physicochemical properties of the molecule.
-
Blood-Brain Barrier (BBB) Permeation: Predicted to be permeable. The lipophilicity and size of the molecule suggest it may cross the BBB.
-
P-glycoprotein (P-gp) Substrate: Predicted to be a substrate. P-gp is an efflux transporter that can limit the absorption and distribution of drugs.
Distribution
Once absorbed, a drug's distribution throughout the body determines its concentration at the target site and potential for off-target effects.
-
Plasma Protein Binding (PPB): Predicted to be high (>90%). Extensive binding to plasma proteins can limit the free fraction of the drug available to exert its effect.
-
Volume of Distribution (VDss): Predicted to be moderate to high. This indicates the extent to which a drug distributes into tissues versus remaining in the plasma.
Metabolism
Metabolism plays a crucial role in drug clearance and can lead to the formation of active or toxic metabolites.[11]
-
Cytochrome P450 (CYP) Inhibition: The molecule should be screened against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict potential drug-drug interactions. Pyridine and pyrimidine-based compounds have been studied for their interaction with CYP enzymes.[12]
-
Sites of Metabolism (SOM): Predictive models can identify atoms or functional groups most likely to undergo metabolic transformation. For this compound, potential sites include the aromatic rings and the benzylic carbon of the chloromethyl group.
Excretion
The route and rate of excretion determine a drug's half-life and dosing regimen.
-
Renal Clearance: The contribution of renal excretion to the overall clearance of the compound can be estimated based on its physicochemical properties.
Toxicity
Early identification of potential toxicity is a critical aspect of drug development.[13][14]
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicted to be a potential inhibitor. Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Ames Mutagenicity: Predicted to be non-mutagenic. The Ames test assesses the mutagenic potential of a compound.
-
Hepatotoxicity: The potential for drug-induced liver injury should be assessed using predictive models.[8]
-
Acute Oral Toxicity (Rat): Predictive models can estimate the LD50 value. For halogenated pyridines, toxicity is a known concern.[15]
Experimental Protocol: In Silico ADMET Prediction
Platforms like ADMET Predictor® or the open-access ADMETlab 2.0 provide comprehensive ADMET profiling.[7][8]
Step-by-Step Methodology:
-
Molecule Input: Provide the SMILES string or draw the structure of this compound in the software interface.
-
Select Prediction Modules: Choose the desired ADMET properties to be predicted from the available modules.
-
Run Predictions: Initiate the predictive calculations. The software will apply its built-in models to the input molecule.
-
Analyze and Interpret Results: Carefully review the predicted values and their associated confidence levels or applicability domains.
Target Identification and Interaction: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] This is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Rationale for Target Selection
Given the structural motifs present in this compound, potential target classes could include kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The pyridine ring is a common scaffold in kinase inhibitors.
The Molecular Docking Workflow
The process of molecular docking involves several key steps, from preparing the protein and ligand structures to analyzing the resulting poses.
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor: Using software like AutoDockTools, remove water molecules, add polar hydrogens, and assign charges to the protein structure. Save the prepared receptor in the PDBQT file format.
-
Prepare the Ligand: Generate a 3D structure of this compound. Assign charges and define rotatable bonds. Save the prepared ligand in the PDBQT file format.
-
Define the Grid Box: Specify the search space for the docking calculation by defining a grid box that encompasses the binding site of the protein.
-
Configure and Run Docking: Create a configuration file specifying the receptor, ligand, and grid box parameters. Execute the AutoDock Vina program.
-
Analyze Results: Visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking scores will provide an estimate of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a specific property.[17][18] If a dataset of structurally similar compounds with known activity is available, a QSAR model can be developed to predict the activity of this compound.
The QSAR Development Process
Building a robust and predictive QSAR model is a systematic process that requires careful data curation, descriptor calculation, model building, and validation.[19]
Caption: QSAR Model Development Workflow.
Experimental Protocol: Building a Simple QSAR Model
This protocol outlines the conceptual steps for building a QSAR model. The actual implementation would require specialized software and expertise in statistical modeling.
Step-by-Step Methodology:
-
Data Assembly: Gather a dataset of pyridine derivatives with experimentally determined biological activity against a specific target.
-
Descriptor Generation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Data Division: Split the dataset into a training set for model development and a test set for external validation.
-
Model Construction: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: Assess the statistical significance and predictive power of the model using various metrics (e.g., R², Q², RMSE).
-
Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the prediction of key properties of this compound. By integrating the prediction of physicochemical properties, ADMET profiling, molecular docking, and QSAR modeling, a holistic understanding of this molecule's potential as a drug candidate can be achieved. It is crucial to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and prioritize experimental efforts. The self-validating nature of the described protocols, which rely on established and widely used computational tools, provides a high degree of confidence in the generated data. Future work should focus on the experimental validation of these predictions to further refine the computational models and advance the development of this and other novel chemical entities.
References
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Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
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Methodological & Application
Application Notes & Experimental Protocol: Nucleophilic Substitution on 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive guide for performing nucleophilic substitution reactions on the benzylic chloride of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This substrate is a valuable intermediate in medicinal chemistry and agrochemistry, where the strategic introduction of diverse functional groups via its reactive chloromethyl handle is a key synthetic step.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: Mechanistic & Strategic Considerations
The target molecule, this compound, possesses a primary benzylic chloride. This functional group is highly susceptible to nucleophilic substitution due to the ability of the adjacent phenyl ring to stabilize the transition state. Such reactions can proceed via two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
-
The SN2 Pathway: For a primary benzylic halide like ours, the SN2 pathway is typically favored, especially with strong, unhindered nucleophiles. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group (a "backside attack"), leading to an inversion of stereochemistry if the carbon were chiral.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
The SN1 Pathway: While less common for primary halides, an SN1 pathway can compete under specific conditions (e.g., with weak nucleophiles in polar, protic solvents). This two-step mechanism involves the initial, rate-limiting departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile.[4][5]
For the purposes of achieving predictable and efficient synthesis, our protocol will be optimized for the SN2 pathway , utilizing a strong nucleophile in a polar aprotic solvent to maximize reaction rate and minimize potential side reactions like elimination or carbocation rearrangements.
Experimental Workflow Overview
The overall experimental process is designed to be robust and reproducible. It follows a logical progression from reaction setup to the isolation and purification of the final product.
Caption: General workflow for the SN2 reaction.
Detailed Experimental Protocol
This protocol describes a general procedure using a secondary amine as the nucleophile. It should be adapted based on the specific nucleophile used.
3.1. Materials & Reagents
| Reagent | CAS No. | Typical M.W. | Notes |
| This compound | (Not Available) | 301.68 | Substrate. Handle with care as it is a potential alkylating agent. |
| Nucleophile (e.g., Morpholine) | 110-91-8 | 87.12 | Use 1.1 - 1.5 equivalents. |
| Base (e.g., Potassium Carbonate, K₂CO₃) | 584-08-7 | 138.21 | Anhydrous. Use 2.0 - 3.0 equivalents. |
| Solvent (e.g., N,N-Dimethylformamide, DMF) | 68-12-2 | 73.09 | Anhydrous grade. Polar aprotic solvent is crucial for SN2. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. |
3.2. Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the base, potassium carbonate (2.5 eq.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent side reactions with atmospheric moisture.
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M.
-
Begin stirring the suspension.
-
-
Addition of Nucleophile:
-
Add the nucleophile (e.g., morpholine, 1.2 eq.) to the stirring suspension at room temperature.
-
Causality: Adding the nucleophile last ensures the substrate is well-dispersed and the base is ready to neutralize the HCl that will be cogenerated with the chloride leaving group.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Rationale: Moderate heating increases the reaction rate without promoting significant decomposition. The optimal temperature may vary depending on the nucleophile's reactivity.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize spots using a UV lamp (254 nm). The product spot should be less polar (higher Rf) than the starting material if a polar nucleophile is used, but this can vary. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.
-
The reaction is typically complete within 2-12 hours.
-
-
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.
-
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[9][10]
-
Substrate Hazards: The starting material is a benzylic chloride, a class of compounds known as alkylating agents and potential lachrymators. Avoid skin and eye contact.
-
Compound-Specific Hazards: Trifluoromethylated pyridine derivatives should be handled with care, as they can be toxic.[9][11][12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficient temperature; weak nucleophile; poor solvent. | Increase temperature in 10 °C increments. Switch to a more polar aprotic solvent (e.g., DMSO). Consider using a stronger nucleophile or adding a catalyst like NaI (Finkelstein conditions). |
| Multiple products observed | Side reactions (e.g., over-alkylation, elimination). | Lower the reaction temperature. Use a milder base. Ensure stoichiometry is accurate (do not use a large excess of the nucleophile if it can be di-alkylated). |
| Low isolated yield | Product loss during workup; incomplete reaction. | Ensure pH is appropriate during extraction to prevent product from staying in the aqueous layer. Re-extract the aqueous layer. Confirm reaction completion via TLC before workup. |
| Product decomposition | Instability to heat or chromatography conditions. | Reduce reaction temperature. Consider purifying via crystallization or using a deactivated silica gel (e.g., treated with triethylamine) for chromatography. |
Optimization Note: For challenging nucleophiles, microwave-assisted synthesis can be an effective method to accelerate the reaction, often reducing reaction times from hours to minutes.[13]
Conclusion
The protocol outlined provides a reliable and adaptable framework for the nucleophilic substitution on this compound. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters, researchers can efficiently synthesize a wide array of derivatives. The key to success lies in the judicious choice of nucleophile, solvent, and base, coupled with diligent reaction monitoring and appropriate safety measures.
References
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
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Would Benzyl Chloride + h2o react under sn1 or sn2. (2016). Reddit. Retrieved from [Link]
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Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
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Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate. Retrieved from [Link]
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The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Synthesis and Characterization of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. Retrieved from [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Trifluoromethylpyridine Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold, a ubiquitous heterocycle in bioactive compounds, offers a versatile platform for structural elaboration. The compound 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine emerges as a highly valuable and versatile building block, marrying the desirable electronic properties of the trifluoromethylpyridine core with a reactive benzylic chloride handle. This benzylic chloride is a prime electrophilic partner for a suite of cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides detailed protocols and mechanistic insights for leveraging this compound in several cornerstone cross-coupling reactions. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and materials science. Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various crop-protection products[1][2].
Understanding the Reactivity of the Benzylic Chloride Moiety
The C(sp³)-Cl bond in the chloromethyl group is the reactive center for the cross-coupling reactions detailed below. Unlike the more inert C(sp²)-Cl bonds on an aromatic ring, this benzylic chloride is significantly more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). This enhanced reactivity is a key consideration in designing selective cross-coupling strategies.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. In the context of our target molecule, it allows for the arylation of the benzylic position, yielding diarylmethane derivatives. These structures are prevalent in a wide array of pharmacologically active compounds. The palladium-catalyzed cross-coupling of benzylic halides with boronic acids or their derivatives is a well-established transformation with high functional group tolerance[3][4]. While benzyl chlorides can be more challenging substrates than the corresponding bromides or iodides, appropriate selection of the catalyst, ligand, and base can drive the reaction to completion[5].
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process. The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which then participates in transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add this compound and the arylboronic acid.
-
Add anhydrous toluene and degassed water to achieve a 10:1 toluene/water ratio.
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ | An effective base for activating the boronic acid. |
| Solvent | Toluene/Water | A biphasic solvent system that often enhances reaction rates. |
| Temperature | 80-100 °C | Provides the necessary thermal energy for efficient catalysis. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking the benzylic carbon to a terminal alkyne. This reaction is invaluable for the synthesis of precursors for "click" chemistry, as well as for creating rigid linkers in drug molecules and materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base[6][7].
Mechanistic Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex. The amine base is crucial for the deprotonation of the terminal alkyne[8].
Caption: Catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA, 3.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a Schlenk flask, dissolve this compound, the terminal alkyne, and triethylamine in anhydrous THF.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture under a positive pressure of argon.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A robust and commonly used palladium catalyst. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | THF | A good solvent for the reactants and catalysts. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds. Applying this reaction to our substrate enables the introduction of a wide variety of primary and secondary amines at the benzylic position, leading to the synthesis of diverse amine derivatives with potential biological activity. The use of palladium catalysts with specialized phosphine ligands is key to the success of this transformation[9][10][11].
Mechanistic Overview
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the benzylic chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the vial.
-
Stir the reaction at 80-110 °C until the starting material is fully consumed.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich ligand effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | A standard solvent for this transformation. |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive amines. |
Heck Coupling: Alkenylation of the Benzylic Position
The Heck reaction provides a means to form a C-C bond between the benzylic carbon and an alkene, leading to the synthesis of substituted allylbenzene derivatives. While palladium-catalyzed Heck reactions with benzyl chlorides and unactivated olefins can be challenging, nickel catalysis has emerged as a powerful alternative, often proceeding at room temperature and with high regioselectivity[12][13][14].
Mechanistic Insights
The nickel-catalyzed Heck-type reaction of benzyl chlorides is thought to proceed through a different mechanism than the classic palladium-catalyzed pathway. It may involve a Ni(I)/Ni(III) catalytic cycle or radical intermediates. The choice of ligand and reducing agent (if necessary) is critical for achieving high yields and selectivity.
Caption: Simplified catalytic cycle for a Heck-type reaction.
Protocol: Nickel-Catalyzed Heck-Type Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, 2.0 equivalents)
-
Nickel(II) chloride (NiCl₂, 5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%)
-
Manganese powder (Mn, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk tube, add NiCl₂, dtbbpy, and manganese powder.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, followed by this compound and the alkene.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Dilute the reaction with diethyl ether and filter through a plug of silica gel.
-
Wash the organic phase with water to remove DMF, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | NiCl₂ | An inexpensive and effective nickel source. |
| Ligand | dtbbpy | A bipyridine ligand that stabilizes the nickel catalyst. |
| Reductant | Mn powder | Reduces the Ni(II) precursor to the active Ni(0) species. |
| Solvent | DMF | A polar aprotic solvent suitable for this reaction. |
| Temperature | Room Temperature | Nickel catalysis often allows for milder reaction conditions. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules. Its reactive benzylic chloride handle provides a gateway to a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors. As with any chemical reaction, optimization of the conditions for specific substrates may be necessary to achieve the best results.
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Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
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- Molander, G. A., & Brown, A. R. (2012). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7538-7545.
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- Bayer, A., & Studer, A. (2015). The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Al-Masum, M., & Fun, H. K. (2006). Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel. Synthesis, 2006(12), 2058-2062.
- Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
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- Li, G., & Wang, D. (2018). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing.
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- Biscoe, M. R., & Fors, B. P. (2009). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Organic Letters, 11(18), 4164-4167.
- Aggarwal, V. K., & O'Brien, J. M. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1886-1892.
- Weix, D. J. (2014). Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles. Accounts of Chemical Research, 47(6), 1775-1785.
- Nishiwaki, N., & Ito, A. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35055-35061.
- Nolan, S. P., & Cazin, C. S. J. (2017). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 15(40), 8567-8571.
- Weix, D. J. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 121(23), 14710-14789.
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Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
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- Wang, C., & Zhu, J. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society, 142(49), 20586-20592.
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Chem LibreTexts. (2019). Sonogashira coupling. Retrieved from [Link]
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- Stoltz, B. M., & Reeves, C. M. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Journal of the American Chemical Society, 138(38), 12535-12538.
- Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Semantic Scholar.
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Application Note: A Scalable Two-Step Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Abstract
This application note provides a comprehensive, field-tested guide for the scalable synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The presented strategy eschews a one-pot approach in favor of a robust, two-step synthesis designed for high yield, purity, and operational safety at scale. The process involves an initial Nucleophilic Aromatic Substitution (SNAr) to form a stable alcohol intermediate, followed by a controlled chlorination. This guide details the underlying chemical principles, step-by-step protocols, safety considerations, and process flow, offering researchers and drug development professionals a reliable pathway from gram to kilogram-scale production.
Introduction and Strategic Rationale
The trifluoromethylpyridine moiety is a privileged scaffold in modern chemistry, lending desirable properties such as metabolic stability and enhanced binding affinity to active ingredients.[1][2] The target molecule, this compound, serves as a versatile intermediate, featuring two distinct reactive sites for further molecular elaboration.
Developing a scalable synthesis requires a departure from laboratory-scale methodologies that may rely on hazardous reagents or complex purification techniques. Our strategic approach is bifurcated into two distinct, high-yielding stages:
-
Williamson Ether Synthesis: Formation of the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and 3-hydroxybenzyl alcohol. The electron-withdrawing nature of the trifluoromethyl group significantly activates the C2 position of the pyridine ring, making it susceptible to nucleophilic attack.[1]
-
Benzylic Chlorination: Conversion of the intermediate benzylic alcohol to the target chloromethyl compound using thionyl chloride (SOCl₂). This classic method is ideal for scale-up due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the reaction workup and product isolation.[3][4]
This two-step process provides critical advantages for scale-up, including the isolation of a stable crystalline intermediate, which allows for purity control before the final, more reactive chlorination step.
Caption: Process flow for the synthesis of the alcohol intermediate.
Part 2: Chlorination to this compound
This final step converts the stable alcohol intermediate into the more reactive chloromethyl target compound. The choice of thionyl chloride is critical for scalability.
CAUTION: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [4][5][6]This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. An emergency scrubber or quench station for SOCl₂ should be readily available.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Notes |
| Intermediate Alcohol | 269.22 | 1.0 | 1.00 kg (3.71 mol) | From Part 1, fully dried. |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 0.66 kg (5.57 mol) | Handle with extreme care. |
| Toluene | 92.14 | - | 7.0 L | Anhydrous grade. |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | ~5 mL | Catalyst. |
| Saturated NaHCO₃ solution | - | - | ~10 L | For quenching. |
Detailed Protocol
-
Reactor Setup: Charge a 20L jacketed glass reactor (equipped as in Part 1) with the intermediate alcohol (1.00 kg) and anhydrous toluene (5.0 L).
-
Inert Atmosphere: Purge with nitrogen.
-
Catalyst Addition: Add a catalytic amount of DMF (approx. 5 mL).
-
Reagent Addition: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add thionyl chloride (0.66 kg) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 50-60 °C for 2-4 hours until gas evolution ceases and reaction monitoring (TLC/LC-MS) confirms the disappearance of the starting material.
-
Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene. The off-gas should be passed through a caustic scrubber.
-
Workup - Quenching: Perform this step with extreme caution. Slowly and carefully add the crude reaction residue to a separate vessel containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous slurry with toluene or ethyl acetate (2 x 3 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, typically as an oil or low-melting solid. Further purification can be achieved via silica gel chromatography if necessary, but direct crystallization is often sufficient.
Chlorination Workflow Diagram
Caption: Process flow for the chlorination of the intermediate.
Conclusion
The described two-step protocol for the synthesis of this compound provides a reliable and scalable method for producing this valuable intermediate. By separating the ether formation from the chlorination, process control and safety are significantly enhanced. The use of cost-effective reagents and the generation of gaseous byproducts in the final step make this route amenable to industrial-scale production. This guide provides the foundational methodology for researchers to confidently scale the synthesis for applications in agrochemical and pharmaceutical development.
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-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
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EP 4105202 B1 - METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office. [Link]
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Khil'ko, M. Y., et al. (2022). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
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Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Catalytic Mitsunobu: The face-lift of a workhorse . GalChimia. [Link]
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N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl) . AERU. [Link]
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Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Thionyl Chloride MATERIAL SAFETY DATA SHEET . Bionium. [Link]
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Application of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyridyl-Phenoxy Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. When coupled with a pyridine ring, the resulting trifluoromethylpyridine (TFMP) moiety becomes a privileged structural motif, present in numerous active ingredients across the pharmaceutical and agrochemical sectors.[1][2] The phenoxy linker provides a versatile connection point, allowing for the exploration of diverse chemical space and the fine-tuning of interactions with biological targets.
This application note focuses on a key building block that embodies this design philosophy: 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine . The presence of the reactive chloromethyl group on the phenoxy ring makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures, enabling covalent modification or facile elaboration into a variety of functional groups. Its application is particularly notable in the development of targeted therapies, where precise molecular recognition is paramount. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this versatile intermediate, with a specific focus on its role in the synthesis of cardiac myosin inhibitors.
Synthesis and Reactivity of the Core Intermediate
The synthesis of this compound is conceptually straightforward, relying on established and robust chemical transformations. A logical and efficient synthetic route involves a two-step process: a nucleophilic aromatic substitution to form the ether linkage, followed by chlorination of the benzylic alcohol.
A plausible and efficient method for the synthesis of the ether is the Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[3][4][5][6] In this approach, the sodium salt of 3-(hydroxymethyl)phenol is reacted with 2-chloro-5-(trifluoromethyl)pyridine. The phenoxide is a potent nucleophile, readily displacing the chloride from the electron-deficient pyridine ring. The resulting benzylic alcohol can then be converted to the desired chloromethyl group using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Below is a detailed, step-by-step protocol for the synthesis of this key intermediate.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine
-
Reaction Setup: To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Phenoxide: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Nucleophilic Aromatic Substitution: To the resulting solution, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine.
Step 2: Chlorination of 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.
-
Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.
Caption: Synthetic pathway for this compound.
Application in the Synthesis of Cardiac Myosin Inhibitors: The Case of Mavacamten
A prominent application of this compound is in the synthesis of Mavacamten , a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[7][8][9] Mavacamten's mechanism of action involves the allosteric inhibition of cardiac myosin ATPase, which reduces the hypercontractility of the heart muscle that is characteristic of HCM.[7][10][11]
The synthesis of Mavacamten utilizes the reactive chloromethyl group of the title intermediate for the crucial alkylation of a pyrimidine-2,4,6-trione derivative. This reaction forms the central core of the Mavacamten molecule, highlighting the strategic importance of our key intermediate.
Protocol 2: Synthesis of Mavacamten using the Core Intermediate
This protocol outlines the key coupling step in the synthesis of Mavacamten.
-
Reaction Setup: To a solution of 5-((S)-1-phenylethyl)-1,3-dihydropyrimidine-2,4,6-trione (a known intermediate, 1.0 eq) in a suitable aprotic polar solvent such as DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: To this suspension, add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. The resulting precipitate can be collected by filtration, washed with water, and dried. The crude Mavacamten can then be purified by recrystallization or column chromatography to yield the final product.
Caption: Synthesis of Mavacamten from the core intermediate.
Mechanism of Action: Targeting Hypercontractility in Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow out of the left ventricle.[7] At the molecular level, HCM is often caused by mutations in sarcomeric proteins, leading to excessive interaction between actin and myosin and resulting in hypercontractility.[10][12]
Mavacamten acts as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[11][13] It modulates the contractile apparatus of the heart muscle by binding to the myosin heads and stabilizing them in a state that is less likely to interact with actin.[10] This reduces the number of available myosin heads that can engage in the power stroke of muscle contraction.[12] By limiting the actin-myosin cross-bridge formation, Mavacamten effectively decreases the hypercontractility of the heart muscle, allowing it to relax more efficiently.[10][11] This leads to a reduction in the left ventricular outflow tract (LVOT) gradient and an improvement in diastolic function, ultimately alleviating the symptoms of HCM.[14][15]
Caption: Signaling pathway illustrating Mavacamten's mechanism of action in HCM.
Data Summary
| Compound | Application | Key Biological Target | Therapeutic Area |
| This compound | Key Synthetic Intermediate | - | - |
| Mavacamten | Cardiac Myosin Inhibitor | Cardiac Myosin ATPase | Hypertrophic Cardiomyopathy |
Conclusion
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its strategic design, combining the beneficial properties of the trifluoromethylpyridine moiety with a reactive chloromethyl handle, makes it an ideal building block for the synthesis of complex, biologically active molecules. The successful application of this intermediate in the synthesis of Mavacamten underscores its importance in the development of targeted therapies for challenging diseases like hypertrophic cardiomyopathy. This guide provides researchers and drug development professionals with the necessary protocols and mechanistic understanding to effectively utilize this powerful synthetic tool in their own discovery programs.
References
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Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. (2024). Journal of the American Heart Association. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
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What is the mechanism of Mavacamten? (2024). Patsnap Synapse. [Link]
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How Aficamten Works in Obstructive Hypertrophic Cardiomyopathy (HCM). (2025). YouTube. [Link]
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Mavacamten. (2024). StatPearls - NCBI Bookshelf. [Link]
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Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy. (n.d.). PMC. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines. (n.d.).
-
Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients. (2023). PubMed. [Link]
-
Design and synthesis of sulfonamidophenylethylamides as novel cardiac myosin activator. (n.d.). ResearchGate. [Link]
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Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges. (n.d.). MDPI. [Link]
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Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review. (n.d.). MDPI. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. [Link]
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Synthesis of mavacamten (75)[9]. (n.d.). ResearchGate. [Link]
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Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. [Link]
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Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Massachusetts. [Link]
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Mavacamten, an Alternative to Septal Reduction Therapy for Patients with Hypertrophic Cardiomyopathy. (2023). PubMed. [Link]
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Novel cardiac myosin inhibitor for hypertrophic cardiomyopathy. (2025). ResearchGate. [Link]
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Mavacamten. (2018). New Drug Approvals. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Asian Journal of Chemistry. [Link]
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METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2024). European Patent Office. [Link]
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Hypertrophic Cardiomyopathy with Special Focus on Mavacamten and Its Future in Cardiology. (n.d.). MDPI. [Link]
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Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects. (2025). PubMed. [Link]
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APPLICATION NUMBER: - 214998Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2021). accessdata.fda.gov. [Link]
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Williamson Ether Synthesis. (2013). YouTube. [Link]
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Chemistry 211 Experiment 4. (2012). MiraCosta College. [Link]
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An evaluation of mavacamten for the treatment of symptomatic obstructive hypertrophic cardiomyopathy in adults. (n.d.). PubMed. [Link]
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Application Note and Protocol for the Purification of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed protocol for the purification of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology to achieve high purity of the target compound. This guide emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the purification process. The protocol incorporates established techniques such as liquid-liquid extraction, column chromatography, and recrystallization, along with methods for purity assessment.
Introduction and Significance
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and crop science. The trifluoromethylpyridine moiety is a common pharmacophore found in numerous active pharmaceutical ingredients and agrochemicals, valued for its metabolic stability and ability to modulate physicochemical properties. The chloromethylphenoxy group provides a reactive handle for further synthetic transformations, making this compound a versatile building block.
Given its role as a critical intermediate, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent steps, and potential toxicity in final products. This protocol outlines a systematic approach to purify the crude product, addressing likely impurities from its synthesis.
Health and Safety Precautions
Researchers must adhere to strict safety protocols when handling this compound and the solvents involved in its purification. The safety data sheets (SDS) for structurally similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, indicate potential hazards including skin and eye irritation, and harm if inhaled or swallowed.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep away from heat, sparks, and open flames.[3]
-
Wash hands thoroughly after handling.[1]
Materials and Equipment
Materials
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Dichloromethane (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
-
TLC developing chamber
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Purification Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments may be necessary for different scales.
Step 1: Aqueous Work-up to Remove Water-Soluble Impurities
Rationale: The synthesis of the target compound likely involves a base and may leave behind unreacted starting materials or water-soluble byproducts. An aqueous work-up is a crucial first step to remove these impurities.
-
Dissolve the crude product (approx. 5 g) in dichloromethane (50 mL) in a separatory funnel.
-
Add 30 mL of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Further wash the organic layer with 30 mL of brine to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
Step 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is a highly effective technique for separating the target compound from non-polar and highly polar impurities.[6] The choice of solvent system is critical for achieving good separation.
-
Slurry Preparation: In a beaker, add approximately 50 g of silica gel to 150 mL of a 5% ethyl acetate in hexanes solution. Stir to create a uniform slurry.
-
Column Packing: Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane. To this, add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator. This dry-loading method generally provides better resolution. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of 5% ethyl acetate in hexanes. The polarity of the eluent can be gradually increased to 10-15% ethyl acetate in hexanes to facilitate the elution of the target compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system. The target compound can be visualized under a UV lamp.
-
Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified product.
Step 3: Recrystallization for Final Polishing (Optional)
Rationale: Recrystallization is an excellent final step to achieve high crystalline purity and remove any minor impurities that may have co-eluted during chromatography.[7] The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolve the purified product from the previous step in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the final, high-purity product.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Technique | Parameter | Expected Outcome |
| TLC | Retention Factor (Rf) | A single spot indicating the absence of major impurities. |
| HPLC | Peak Purity | A single major peak with >98% purity. |
| ¹H NMR | Chemical Shift, Integration | Spectrum consistent with the proposed structure, with no significant impurity peaks. |
| ¹³C NMR | Chemical Shift | Spectrum consistent with the proposed structure. |
| Mass Spec. | Molecular Ion Peak | A peak corresponding to the molecular weight of the target compound. |
A sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method could also be developed for trace-level impurity analysis.[8]
Visual Workflow and Data Representation
Purification Workflow Diagram
Caption: A flowchart illustrating the purification process for this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By following these steps and understanding the rationale behind them, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development. The emphasis on safety, coupled with robust analytical validation, ensures a reliable and safe laboratory practice.
References
- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(17), 9625-9627.
- Ihara, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-157.
- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
- Google Patents. (n.d.). The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Venugopal, N., et al. (2015). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)pyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
- AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes.
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Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The proposed synthetic route is a robust two-step process designed for adaptability and high yield. This guide emphasizes the underlying chemical principles, safety protocols, and detailed experimental procedures to ensure successful and reproducible outcomes.
Introduction
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The target molecule, this compound, incorporates several key pharmacophores: a trifluoromethylpyridine moiety, an ether linkage, and a reactive chloromethyl group. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.
The synthetic strategy outlined herein proceeds via an initial Ullmann condensation to form the diaryl ether bond, followed by a selective chlorination of a benzylic alcohol. This approach is chosen for its reliability and the commercial availability of the starting materials.
Overall Synthetic Scheme
The synthesis is divided into two main stages:
-
Step 1: Ullmann Condensation. Formation of the intermediate, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol, through a copper-catalyzed cross-coupling of 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol.
-
Step 2: Chlorination. Conversion of the intermediate alcohol to the final product, this compound, using thionyl chloride.
Part 1: Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
This initial step involves the formation of the diaryl ether linkage via an Ullmann condensation. The classical Ullmann reaction often requires harsh conditions, but modern modifications with the use of ligands allow for milder reaction temperatures and improved yields.[1]
Chemicals and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 32-34 | 167-168 | 52334-81-3 |
| 3-(Hydroxymethyl)phenol | C₇H₈O₂ | 124.14 | 73-76 | 289 | 620-24-6 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 605 | 1290 | 7681-65-4 |
| L-Proline | C₅H₉NO₂ | 115.13 | 228 | - | 147-85-3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | - | 584-08-7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 19 | 189 | 67-68-5 |
Protocol
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 3-(hydroxymethyl)phenol (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask. Subsequently, add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-(trifluoromethyl)pyridine.
-
Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and ethyl acetate.
-
Stir vigorously for 15-20 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol as a solid or viscous oil.
Mechanism and Rationale
The Ullmann condensation for the formation of diaryl ethers is a copper-catalyzed nucleophilic aromatic substitution.[2] The reaction is believed to proceed through the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[3] The use of L-proline as a ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.[4]
Part 2: Synthesis of this compound
The second step involves the conversion of the benzylic alcohol of the intermediate to the corresponding chloride. Thionyl chloride is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]
Chemicals and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |
| (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol | C₁₃H₁₀F₃NO₂ | 281.22 | - | - | - |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 76 | 7719-09-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 75-09-2 |
| N,N-Dimethylformamide (DMF) (catalytic) | C₃H₇NO | 73.09 | -61 | 153 | 68-12-2 |
Protocol
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler (to vent HCl and SO₂ into a basic solution), dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the solution.
-
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution with stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[6]
-
2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
3-(Hydroxymethyl)phenol: May cause skin and eye irritation.
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.[6]
-
DMSO: Can be absorbed through the skin. Handle with care.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme caution in a fume hood.
-
DCM: A volatile and potentially carcinogenic solvent.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
The two-step synthesis of this compound presented here offers a reliable and scalable method for obtaining this valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this compound for further applications in their research and development endeavors.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Umemoto, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-148. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
PubChem. 3-(Chloromethyl)phenol. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents.
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Google Patents.
-
Anderson, K. W., et al. (2006). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
-
Chemistry LibreTexts. 10.9: Reactions of Alcohols with Thionyl Chloride. [Link]
Sources
Application Notes and Protocols for the Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The trifluoromethylpyridine moiety is a critical pharmacophore, and its combination with a functionalized phenoxy linker offers a versatile scaffold for developing novel bioactive molecules.[1][2] This guide details a robust two-step synthetic pathway, commencing with the chloromethylation of m-cresol, followed by a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step laboratory protocols, and offer insights into reaction optimization and troubleshooting.
Introduction
The incorporation of a trifluoromethyl group into heterocyclic structures is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Pyridine rings bearing a trifluoromethyl group are prevalent in numerous pharmaceuticals and agrochemicals.[3] The target molecule, this compound, serves as a valuable intermediate, allowing for further molecular elaboration through the reactive chloromethyl handle. This guide presents a logical and efficient synthetic approach, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence:
-
Chloromethylation of m-Cresol: This initial step introduces the reactive chloromethyl group onto the phenol ring. The Blanc chloromethylation is a classic and effective method for this transformation.[4][5][6][7][8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 3-(chloromethyl)phenol is then coupled with a suitable 2-halo-5-(trifluoromethyl)pyridine, typically 2-chloro-5-(trifluoromethyl)pyridine, via an SNAr reaction to form the desired diaryl ether.[10][11][12]
This strategic sequence is depicted in the workflow diagram below.
Caption: Simplified mechanism of the Blanc chloromethylation.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Details |
| m-Cresol | Reagent grade |
| Paraformaldehyde | Reagent grade |
| Zinc Chloride (anhydrous) | Reagent grade |
| Hydrochloric Acid (conc.) | 37% aqueous solution |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Sodium Bicarbonate (sat. soln.) | For neutralization |
| Magnesium Sulfate (anhydrous) | For drying |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer/hotplate | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add m-cresol (1.0 eq.), paraformaldehyde (1.2 eq.), and anhydrous zinc chloride (0.2 eq.).
-
Solvent and Acid: Add dichloromethane as the solvent, followed by the slow, dropwise addition of concentrated hydrochloric acid (3.0 eq.) while stirring in an ice bath to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(chloromethyl)phenol.
Safety Precautions:
-
This reaction generates bis(chloromethyl) ether as a byproduct, which is a potent carcinogen. All operations must be conducted in a certified fume hood.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism
The SNAr reaction is a stepwise process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. [10]The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with a strong electron-withdrawing group like trifluoromethyl. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to proceed. [10]A base is required to deprotonate the phenol, generating a more potent phenoxide nucleophile.
Caption: Simplified mechanism of the SNAr reaction.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Details |
| 3-(Chloromethyl)phenol | From Part 1 or commercially sourced |
| 2-Chloro-5-(trifluoromethyl)pyridine | Reagent grade |
| Potassium Carbonate (anhydrous) | Reagent grade |
| Dimethylformamide (DMF) | Anhydrous, reagent grade |
| Ethyl Acetate | For extraction |
| Water | Deionized |
| Brine | Saturated NaCl solution |
| Magnesium Sulfate (anhydrous) | For drying |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer/hotplate | |
| Inert atmosphere setup (e.g., N2) | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(chloromethyl)phenol (1.0 eq.), 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Chloromethylation | Step 2: SNAr Reaction |
| Key Reactants | m-Cresol, Paraformaldehyde, HCl | 3-(Chloromethyl)phenol, 2-Chloro-5-(trifluoromethyl)pyridine |
| Stoichiometry (Typical) | 1.0 : 1.2 : 3.0 | 1.0 : 1.1 |
| Catalyst/Base | Zinc Chloride (0.2 eq.) | Potassium Carbonate (1.5 eq.) |
| Solvent | Dichloromethane | Dimethylformamide (DMF) |
| Temperature | Reflux (~40-45 °C) | 80-100 °C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 60-75% | 70-85% |
Troubleshooting and Optimization
-
Low Yield in Chloromethylation:
-
Ensure all reagents and glassware are dry, as water can inhibit the reaction.
-
The quality of paraformaldehyde and zinc chloride is crucial. Use freshly opened or properly stored reagents.
-
Incomplete reaction may require longer reaction times or a slight increase in temperature.
-
-
Formation of Byproducts in Chloromethylation:
-
Over-reaction can lead to the formation of diarylmethane byproducts. Careful monitoring by TLC is essential.
-
The formation of isomeric products is possible. Purification by column chromatography may be necessary to isolate the desired 3-substituted isomer.
-
-
Low Yield in SNAr:
-
Ensure the base is anhydrous and of high purity.
-
The solvent (DMF) must be anhydrous to prevent unwanted side reactions.
-
If the reaction is sluggish, consider using a stronger base such as sodium hydride (handle with extreme care) or a higher reaction temperature.
-
Alternative solvents like DMSO can be explored.
-
-
Alternative SNAr Conditions:
Conclusion
The two-step synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently access this versatile building block for further synthetic transformations in their drug discovery and development programs.
References
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Durham E-Theses. New studies in aromatic chloromethylation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. Process of producing para-chlor-meta-cresol.
-
Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-143. [Link]
-
ACS Omega. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
Organic Letters. Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
-
Tang, J., Liu, H., He, K., & Zhang, X. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Synthetic Communications, 49(8), 1083-1090. [Link]
-
ResearchGate. Chloromethylation of p-cresol (1f) towards dialkyl derivative 2f and.... [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
- Google Patents.
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 251-253. [Link]
- Google Patents. Synthesis method of 4-chloro-3-cresol and system thereof.
-
ResearchGate. The Ullmann Ether Condensation. [Link]
- Google Patents. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
IRIS. Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]
-
Journal of the American Chemical Society. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
PMC. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]
-
PubMed. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]
-
Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. [Link]
-
Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]
Sources
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 2. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-(Chloromethyl)phenol | 60760-06-7 | Benchchem [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buy 3-(Chloromethyl)phenol | 60760-06-7 [smolecule.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 14. researchgate.net [researchgate.net]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This key intermediate is notably used in the synthesis of the veterinary antibiotic Tildipirosin.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges encountered during this two-step synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main steps:
-
Nucleophilic Aromatic Substitution (SNAr): A Williamson ether synthesis-type reaction between 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol.
-
Chlorination: Conversion of the resulting benzylic alcohol to the corresponding chloromethyl derivative.
This guide is structured to address potential issues in each of these critical steps.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution
This initial step involves the formation of an aryl ether bond. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position of the pyridine ring for nucleophilic attack.[2]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is sluggish or incomplete. How can I drive it to completion?
Answer:
Several factors can lead to an incomplete reaction. Let's break them down:
-
Insufficiently Strong Base: The acidity of the phenolic proton on 3-(hydroxymethyl)phenol is crucial. A base that is not strong enough to fully deprotonate the phenol will result in a low concentration of the required phenoxide nucleophile.
-
Recommendation: Switch to a stronger base. While alkali carbonates like K2CO3 can be effective, stronger bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) will ensure complete deprotonation.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Recommendation: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity.
-
-
Low Reaction Temperature: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Gradually increase the reaction temperature. A typical range for this type of reaction is between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature.
-
Question 2: I am observing the formation of multiple byproducts. What are they and how can I avoid them?
Answer:
Side reactions can significantly lower your yield. Here are the most common culprits:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).
-
Mitigation: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation.
-
-
Reaction at the Benzylic Alcohol: The hydroxymethyl group on the phenol can also be deprotonated by a strong base, leading to potential side reactions.
-
Mitigation: Use a slight excess of the phenol relative to the base to ensure the phenolic proton is preferentially removed. Alternatively, consider protecting the benzylic alcohol as a silyl ether before the substitution reaction, followed by deprotection.
-
-
Decomposition of Starting Material: 2-chloro-5-(trifluoromethyl)pyridine can be susceptible to decomposition at high temperatures, especially in the presence of a strong base.
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete as determined by TLC or HPLC, proceed with the workup promptly.
-
Question 3: Should I consider using a phase-transfer catalyst?
Answer:
A phase-transfer catalyst (PTC) can be beneficial, particularly when using a solid-liquid two-phase system (e.g., K2CO3 in an organic solvent). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid phase or an aqueous phase to the organic phase where the 2-chloro-5-(trifluoromethyl)pyridine is dissolved. This can lead to faster reaction rates at lower temperatures and reduce the formation of byproducts.[4][5]
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Use a stronger base (e.g., NaH, KOtBu). | Ensures complete formation of the phenoxide nucleophile. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO). | Enhances the reactivity of the nucleophile. |
| Temperature | Gradually increase to 80-120 °C. | Overcomes the activation energy barrier. |
| Byproducts | Use a slight excess of phenol; consider a PTC. | Favors O-alkylation and can allow for milder conditions. |
Part 2: Troubleshooting the Chlorination of the Benzylic Alcohol
The second step involves the conversion of the primary alcohol of the hydroxymethyl group to a chloromethyl group, typically using thionyl chloride (SOCl2).
Frequently Asked Questions & Troubleshooting
Question 1: The chlorination reaction is not going to completion, or I am seeing decomposition of my product. What are the optimal conditions?
Answer:
The reaction of alcohols with thionyl chloride is generally efficient but requires careful control of conditions.
-
Temperature Control: The reaction is exothermic and should be cooled initially, typically to 0 °C, during the addition of thionyl chloride. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.
-
Use of a Base: The reaction produces HCl as a byproduct, which can lead to unwanted side reactions, including potential cleavage of the ether linkage or reaction with the pyridine nitrogen.
-
Recommendation: The addition of a base, such as pyridine, is highly recommended. Pyridine acts as a scavenger for the generated HCl.[6] The reaction is often run with pyridine as the solvent or with a stoichiometric amount of pyridine added to another solvent like dichloromethane (DCM).
-
Question 2: I am concerned about the stability of the ether linkage and the pyridine ring under the chlorination conditions. Are there any specific side reactions to watch for?
Answer:
While the ether linkage is generally stable, and the pyridine ring is relatively unreactive under these conditions, there are a few potential issues:
-
Pyridine N-Oxide Formation: This is unlikely with thionyl chloride but can be a concern with other oxidizing agents. Sticking to thionyl chloride should prevent this.
-
Ring Chlorination: While less common at lower temperatures, there is a possibility of electrophilic chlorination on the phenoxy ring if the reaction is run at very high temperatures for extended periods.
-
Mitigation: Maintain a controlled temperature and monitor the reaction progress to avoid prolonged reaction times.
-
Question 3: What is the best workup procedure for this reaction?
Answer:
A careful workup is essential to isolate a clean product.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.
-
Extraction: The product should be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent removed under reduced pressure.
| Parameter | Recommendation | Rationale |
| Reagent | Thionyl chloride (SOCl2) | Efficient and common reagent for this transformation. |
| Base | Pyridine | Neutralizes HCl byproduct, preventing side reactions. |
| Temperature | 0 °C for addition, then room temperature. | Controls the exothermic reaction and prevents degradation. |
| Workup | Quench with ice/bicarbonate solution. | Safely neutralizes reactive species. |
Purification and Analysis
How do I best purify the final product, this compound?
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective method for obtaining highly pure material.
-
Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.
What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the product and intermediates.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine
-
To a stirred solution of 3-(hydroxymethyl)phenol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for the nucleophilic aromatic substitution step.
Protocol 2: Synthesis of this compound
-
Dissolve 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.5 equivalents).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 3: Workflow for the chlorination of the benzylic alcohol.
References
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
- Hughes, E. D., et al. (1940). 172. The mechanism of substitution at a saturated carbon atom. Part XII. The rôle of pyridine in the reaction of thionyl chloride with α-phenylethyl alcohol. A new type of Walden inversion. Journal of the Chemical Society (Resumed), 949-957.
- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
- Venugopal, N., et al. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 136-141.
- Google Patents. (n.d.). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- Takahashi, K., et al. (2002). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 30(11), 1321-1325.
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
European Medicines Agency. (2014). European public MRL assessment report (EPMAR) - Tildipirosin. Retrieved from [Link]
- Deshmukh, A. R., et al. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(7), 14753-14757.
-
Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Support Guide: Optimization and Troubleshooting for the Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis and troubleshooting common experimental challenges.
Part 1: Foundational Principles & Core Reaction Parameters
This section addresses the fundamental questions regarding the synthesis, providing the essential knowledge needed to design a successful experiment.
Q1: What is the primary synthetic route for this compound?
The most reliable and commonly employed method is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This involves the reaction between an activated halo-pyridine and a phenoxide. Specifically, 2-chloro-5-(trifluoromethyl)pyridine is treated with 3-(chloromethyl)phenol in the presence of a base. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing trifluoromethyl (-CF₃) group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2][3]
Q2: What are the necessary starting materials and reagents?
-
Electrophile : 2-Chloro-5-(trifluoromethyl)pyridine. This is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] While 2-fluoro-5-(trifluoromethyl)pyridine could also be used and is often more reactive, the chloro-analogue is typically more cost-effective and readily available.
-
Nucleophile : 3-(Chloromethyl)phenol.
-
Base : An inorganic base is required to deprotonate the phenol, forming the more reactive phenoxide nucleophile.[6] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
-
Solvent : A polar aprotic solvent is essential. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard choices. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for reaction.
Q3: Can you illustrate the reaction mechanism and workflow?
Certainly. The reaction proceeds in two main stages: formation of the nucleophile followed by the SNAr substitution.
Step A: Deprotonation The base removes the acidic proton from the hydroxyl group of 3-(chloromethyl)phenol to generate the potent phenoxide nucleophile.
Step B: Nucleophilic Attack & Elimination The resulting phenoxide attacks the carbon atom at the 2-position of the pyridine ring, which bears the chlorine atom. This position is electron-deficient due to the electronegativity of the ring nitrogen and the inductive effect of the -CF₃ group.[7] This attack forms a transient, negatively charged Meisenheimer complex. The complex then collapses, expelling the chloride ion as the leaving group to yield the final ether product.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Q4: How do I select the optimal base and solvent?
The choice of base and solvent is critical for reaction efficiency and minimizing side products.
| Parameter | Options | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃: A cost-effective and common choice. However, its solubility is limited in many organic solvents, which can lead to slower reaction rates. Cs₂CO₃: Often the superior choice. The cesium phenoxide salt is significantly more soluble and the cesium cation is "softer," leading to a more "naked" and reactive phenoxide anion. This frequently results in faster reactions and higher yields, even at lower temperatures. NaH: A very strong, non-nucleophilic base that ensures complete deprotonation.[8] However, it is highly reactive with water and requires strictly anhydrous conditions. It also produces hydrogen gas, which must be safely vented.[9] |
| Solvent | DMF, DMSO, NMP, Acetonitrile | DMF/DMSO: Excellent choices for SNAr reactions as they are highly polar and aprotic, stabilizing the charged intermediate. DMSO is more polar and has a higher boiling point, which can be advantageous for less reactive substrates requiring higher temperatures. However, DMSO can be difficult to remove during work-up. NMP: Similar to DMF and DMSO but with a higher boiling point, useful for stubborn reactions. Acetonitrile: A less common choice. While polar aprotic, it is generally less effective at solvating the key intermediates compared to DMF or DMSO. |
Pro-Tip: For initial optimization, a combination of Cs₂CO₃ in DMF at 80-100 °C is a robust starting point that balances reactivity with operational simplicity.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or shows very low conversion of starting materials after several hours. What are the most probable causes and how do I fix them?
Low conversion is a frequent issue stemming from several potential root causes. Use the following diagnostic logic to identify and solve the problem.
Caption: Decision tree for troubleshooting low reaction conversion.
Detailed Breakdown:
-
Moisture is the Enemy: The most common culprit is water. The base will preferentially react with water over the phenol. Pyridine compounds are often hygroscopic.[10]
-
Solution: Ensure your solvent is anhydrous. Use freshly opened bottles or dry the solvent over molecular sieves. Dry the 3-(chloromethyl)phenol in a vacuum oven before use. Use a fresh bottle of base or dry it thoroughly.
-
-
Base Inactivity: Carbonate bases, especially K₂CO₃, can be inefficient if they are not finely powdered or if the reaction is not stirred vigorously enough to ensure good surface area contact.
-
Solution: Grind the K₂CO₃ before use. For a more robust system, switch to Cs₂CO₃, which has better solubility.
-
-
Insufficient Temperature: SNAr reactions have a significant activation energy barrier.
-
Solution: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 120 °C. If using a lower-boiling solvent, consider switching to one that can handle higher temperatures.[11]
-
Issue 2: Significant Formation of Side Products
Q: My LC-MS/TLC analysis shows multiple spots/peaks besides my product. What are these impurities and how can I prevent them?
Side reactions can compete with your desired synthesis, especially under suboptimal conditions.
| Observed Impurity (Potential) | Probable Cause | Prevention Strategy |
| Bis-adduct/Polymer | The benzylic chloride on the phenol starting material or product (an alkyl halide) reacts with the phenoxide nucleophile. This is essentially a Williamson ether synthesis side reaction.[12][13] | Use a slight excess (1.05-1.1 eq) of the 2-chloro-5-(trifluoromethyl)pyridine electrophile to ensure the phenoxide is consumed quickly. Avoid excessively high temperatures or prolonged reaction times. |
| Hydrolysis Product (2-hydroxy-5-(trifluoromethyl)pyridine) | Reaction of the starting material with trace water under basic conditions. | Rigorously exclude water from the reaction. Ensure solvent and reagents are anhydrous. Maintain a robust inert atmosphere (N₂ or Argon). |
| Ring Alkylation | The phenoxide is an ambident nucleophile and can, under certain conditions, attack via the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation).[13] | This is less common in SNAr but can be minimized by using polar aprotic solvents (DMF, DMSO) which favor O-alkylation. |
| Discolored/Tarry Material | Degradation of solvent (e.g., DMF at high temp) or starting materials. | Avoid excessive temperatures (>130 °C in DMF). Ensure starting materials are pure. Discolored pyridine compounds can often be purified by distillation after treatment with a drying agent.[10] |
Part 3: Recommended Experimental Protocol & Purification
Standard Synthesis Protocol
This protocol is a robust starting point for a 10 mmol scale reaction.
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)phenol (1.43 g, 10.0 mmol) and cesium carbonate (Cs₂CO₃, 3.58 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 40 mL) via syringe.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol, 1.0 eq) to the stirred suspension.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction vigorously at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting phenol is consumed, cool the reaction to room temperature. Pour the mixture into ice-water (200 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy
The crude product, often a yellow or brown oil, requires purification.
-
Flash Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). The product is non-polar and should elute relatively early.
-
-
Distillation: For larger scales, vacuum distillation can be an effective purification method if the boiling points of the impurities are sufficiently different.[14]
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
- A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence | Semantic Scholar.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Nucleophilic arom
- (PDF)
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- Williamson Ether Synthesis Reaction Mechanism - YouTube.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- Overcoming challenges in the purific
- Williamson ether synthesis - Wikipedia.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P
- Alcohols, Phenols and Ethers - NCERT.
- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchG
- Synthesis of 2-pyridones - Organic Chemistry Portal.
- Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchG
- SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress.
- Why nucleophilic substitution in pyridine favours
- Purification of Pyridine - Chempedia - LookChem.
- Williamson Ether Synthesis - J&K Scientific LLC.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 - Sigma-Aldrich.
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society.
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- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
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- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
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- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Welcome to the technical support guide for 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this molecule. The guidance is structured to address specific challenges you may encounter during the purification process, ensuring the integrity and purity of your compound for downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate synthesized via a Williamson ether synthesis. The purification of this molecule can be complex due to the presence of multiple reactive functional groups and the potential for various side products and impurities. The primary challenges stem from:
-
Byproducts of the Williamson Ether Synthesis: Incomplete reaction, side reactions, and excesses of starting materials.
-
Instability of the Chloromethyl Group: Susceptibility to hydrolysis and other nucleophilic substitutions.
-
Chromatographic Difficulties: The basicity of the pyridine nitrogen can lead to poor peak shape and difficult separation on silica gel.
-
Formation of Polychlorinated Impurities: Arising from the synthesis of the pyridine starting material.[1][2]
This guide will walk you through identifying and resolving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product shows multiple spots on TLC close to the product spot. What are the likely impurities?
Answer:
The impurities in your crude this compound are likely a combination of unreacted starting materials and byproducts from the synthesis. The synthesis of this molecule is typically a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[3][4]
Likely Impurities:
-
Unreacted Starting Materials:
-
3-(Chloromethyl)phenol
-
2-Chloro-5-(trifluoromethyl)pyridine (or other 2-halo-5-(trifluoromethyl)pyridine)
-
-
Hydrolysis Product:
-
(3-((5-(Trifluoromethyl)pyridin-2-yloxy)methyl)phenol): The chloromethyl group is susceptible to hydrolysis, especially if water is present during workup or purification.
-
-
Over-alkylation Product:
-
If a dihalo-pyridine was used as a starting material, you might have bis-adducts.
-
-
Elimination Byproduct:
-
While less likely with a benzylic halide, elimination reactions can occur under strongly basic conditions.
-
Troubleshooting Workflow for Impurity Identification
Caption: Workflow for identifying impurities in crude product.
FAQ 2: I'm having trouble with column chromatography. My product is streaking and the peaks are tailing. How can I improve the separation?
Answer:
Peak tailing and streaking during the chromatographic purification of pyridine derivatives are common issues.[5] This is primarily due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of the silica gel. The electron-withdrawing trifluoromethyl group reduces the basicity of the pyridine nitrogen, but it can still be problematic.
Strategies to Improve Chromatographic Separation:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), to your mobile phase.[6] This will compete with your product for binding to the acidic sites on the silica, leading to improved peak shape.
-
Ammonium Hydroxide: For very polar pyridines, a mobile phase containing a small amount of ammonium hydroxide in a polar solvent like methanol can be effective.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) can be an excellent option.
-
Experimental Protocol: Improving Peak Shape in Normal Phase Chromatography
-
Prepare two mobile phase systems:
-
System A: Hexane/Ethyl Acetate (e.g., 80:20)
-
System B: Hexane/Ethyl Acetate with 0.5% Triethylamine (e.g., 80:20 with 0.5% TEA)
-
-
Run TLCs in both solvent systems to observe the difference in spot shape and Rf value.
-
Perform a small-scale column with the most promising solvent system.
-
Monitor fractions by TLC to identify the pure product.
| Parameter | Standard Silica Gel | Silica Gel with TEA in Mobile Phase |
| Peak Shape | Tailing | Symmetrical |
| Resolution | Poor | Improved |
| Retention Time | Longer | Shorter |
FAQ 3: My final product seems to degrade over time, or after purification. What is causing this instability and how can I prevent it?
Answer:
The instability of this compound likely arises from the reactivity of the benzylic chloride (chloromethyl group). Benzylic halides are susceptible to nucleophilic substitution and hydrolysis.
Potential Degradation Pathways:
-
Hydrolysis: Reaction with residual water to form the corresponding alcohol (hydroxymethyl derivative).
-
Reaction with Nucleophilic Solvents: If purified or stored in nucleophilic solvents (e.g., methanol, ethanol), it can form the corresponding ether.
-
Light Sensitivity: Some halogenated aromatic compounds can be light-sensitive.
Stabilization and Storage Recommendations:
-
Thorough Drying: Ensure the final product is completely free of water and residual solvents. Drying under high vacuum is recommended.
-
Aprotic Solvents: Use aprotic, non-nucleophilic solvents for any manipulations (e.g., dichloromethane, toluene, hexanes).
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Low Temperature and Dark Conditions: Store in a freezer and protect from light.
Degradation Pathway Visualization
Caption: Common degradation pathways for the target compound.
FAQ 4: I am considering recrystallization for purification. What solvent systems would you recommend?
Answer:
Recrystallization can be a highly effective method for purifying this compound, especially for removing minor impurities. The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Recommended Solvent Systems for Recrystallization:
-
Single Solvent Systems:
-
Isopropanol or Ethanol: Good starting points for moderately polar compounds.
-
Toluene: Can be effective for aromatic compounds.
-
-
Two-Solvent Systems:
-
Toluene/Hexane: Dissolve in hot toluene and add hexane until cloudy, then allow to cool slowly.
-
Dichloromethane/Hexane: Dissolve in a minimal amount of dichloromethane at room temperature and add hexane as the anti-solvent.
-
Ethyl Acetate/Hexane: A common and effective solvent pair for a wide range of polarities.[8]
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot toluene) in an Erlenmeyer flask.
-
While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum.
References
-
Ishihara, Y., & Nishimoto, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 126-135. [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, characterization and crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Larsen, R. D. (2002). Recrystallization. In Organic Syntheses, Vol. 79, p. 241. [Link]
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- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Avoiding byproduct formation with 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental use of this versatile reagent and minimize the formation of unwanted byproducts. Our approach is rooted in established chemical principles to ensure the integrity and success of your research.
Introduction to this compound
This compound is a key building block in medicinal chemistry and agrochemical synthesis. Its utility stems from the presence of a reactive benzylic chloride group, which allows for the facile introduction of the trifluoromethyl-pyridinyl-phenoxy moiety onto a wide range of nucleophiles. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2] However, the reactivity of the benzylic chloride can also lead to several side reactions. This guide will address these potential challenges and provide strategies to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am reacting this compound with a primary amine and I am observing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a di-substituted amine, a common byproduct in the alkylation of primary amines.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Causality: The reaction proceeds via a nucleophilic substitution, where the primary amine displaces the chloride. The resulting secondary amine, being more electron-rich, can then compete with the remaining primary amine for the electrophilic benzylic chloride.
Solutions:
-
Control Stoichiometry: Use a significant excess of the primary amine (3-5 equivalents) to outcompute the secondary amine product for the electrophile.
-
Slow Addition: Add the this compound solution slowly to the solution of the primary amine. This maintains a low concentration of the electrophile and favors the reaction with the more abundant primary amine.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which may have a slightly higher activation energy.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the HCl produced without competing with the nucleophile.
Question 2: My reaction is complete, but I have a significant amount of a more polar byproduct, which I suspect is the corresponding alcohol. How did this form and what can I do to avoid it?
Answer:
The polar byproduct is likely 3-((5-(trifluoromethyl)-2-pyridinyl)oxy)benzyl alcohol, resulting from the hydrolysis of the benzylic chloride. Benzylic halides are susceptible to solvolysis, especially in the presence of water or other protic solvents.
Causality: The benzylic chloride can undergo an SN1-type reaction, forming a resonance-stabilized benzylic carbocation, which is then trapped by water. Alternatively, in an SN2 reaction, water can act as a nucleophile.
Solutions:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[4]
-
Non-Aqueous Workup: During the reaction workup, minimize the contact time with aqueous solutions.
Question 3: I am trying to alkylate a phenol with this compound, but I am getting a complex mixture of products. What could be the issue?
Answer:
When alkylating phenols or other electron-rich aromatic compounds, you may be encountering Friedel-Crafts-type side reactions. The benzylic chloride, especially in the presence of a Lewis acid or even under thermal conditions, can act as an electrophile and alkylate the aromatic ring of your nucleophile.[5][6]
Causality: The benzylic chloride can form a carbocation that can then attack the electron-rich aromatic ring of the phenol, leading to C-alkylation in addition to the desired O-alkylation.
Solutions:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts.
-
Strong Base: Use a strong base (e.g., sodium hydride or potassium carbonate) to fully deprotonate the phenol, making the phenoxide a much more potent O-nucleophile and favoring the desired reaction.
-
Polar Aprotic Solvent: Perform the reaction in a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction at the oxygen.
Frequently Asked Questions (FAQs)
-
What are the typical impurities in commercial this compound?
-
Impurities can arise from the multi-step synthesis of this molecule. Potential impurities include over-chlorinated pyridine species and residual starting materials from the fluorination or chlorination steps.[1][7] It is advisable to check the purity of the starting material by GC-MS or LC-MS before use.
-
-
How can I monitor the progress of my reaction?
-
Thin-layer chromatography (TLC) is a convenient method. Use a mixture of hexane and ethyl acetate as the eluent. The product will typically have a different Rf value than the starting material. Visualization can be achieved using a UV lamp (254 nm), as the pyridine ring is UV active.[8] Staining with potassium permanganate can also be effective.[8] For more quantitative analysis, HPLC is recommended.[9]
-
-
What is the best way to purify my product?
-
Flash column chromatography on silica gel is the most common method for purifying the products of these reactions. A gradient of ethyl acetate in hexane is typically effective. For basic amine products, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Desired nucleophilic substitution reaction.
Caption: Common side reactions: over-alkylation and hydrolysis.
Optimizing Reaction Conditions
The following table summarizes the impact of key reaction parameters on the formation of byproducts.
| Parameter | To Minimize Over-Alkylation | To Minimize Hydrolysis |
| Stoichiometry | Use excess nucleophile (3-5 eq.) | Not directly applicable |
| Solvent | Aprotic, non-polar to polar | Strictly anhydrous aprotic |
| Temperature | Lower temperature (0 °C to RT) | Room temperature or slightly elevated |
| Addition Rate | Slow addition of electrophile | Not directly applicable |
| Atmosphere | Inert (N2 or Ar) | Inert and dry (N2 or Ar) |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Primary Amine
This protocol is designed to minimize over-alkylation and hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (3.0 eq.).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., THF or ACN, approx. 0.1 M).
-
If a base is needed, add a non-nucleophilic base such as DIPEA (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add this solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or a dropping funnel.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common byproduct issues.
References
-
Shiraishi, T., & Minakata, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159-169. [Link]
- CN104557683B. (2017). The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- WO2014198278A1. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
-
Ravi, M., Allu, S., & Swamy, K. C. K. (2017). Rhodium(III)-Catalyzed ortho-Alkylation of Phenoxy Substrates with Diazo Compounds via C–H Activation: A Case of Decarboxylative Pyrimidine/Pyridine Migratory Cyclization Rather than Removal of Pyrimidine/Pyridine Directing Group. The Journal of Organic Chemistry, 82(5), 2355–2363. [Link]
-
"Friedel-Crafts reaction of anisole?". (2017). Chemistry Stack Exchange. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- EP0104715A2. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 4. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
"Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry". (2023, January 21). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
- Shu, X. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
"TLC stains". (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: Purification of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Welcome to the technical support resource for 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and pharmaceutical scientists to address common challenges encountered during the purification of this important intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow effectively.
Section 1: Initial Assessment & Impurity Profile
This section focuses on the critical first steps: understanding what you have and what you need to remove.
Q1: How do I confirm the identity and assess the initial purity of my crude this compound?
A1: Before attempting any purification, it is crucial to establish a baseline for your material. A multi-technique approach is recommended for a comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable.
-
¹H NMR: Will confirm the presence of all proton environments: the distinct aromatic protons on both the pyridine and phenoxy rings, and the critical singlet for the chloromethyl (-CH₂Cl) group, typically expected around 4.6-4.8 ppm. Integration of these signals should match the expected proton count.
-
¹⁹F NMR: Will show a sharp singlet for the -CF₃ group, confirming its presence. This is a very clean analytical window as fluorine is rare in common lab solvents and contaminants.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. It provides a quantitative measure of purity (by peak area percentage at a specific UV wavelength) and confirms the molecular weight of the main component and any impurities. A sensitive LC-MS method can detect trace-level impurities that may not be visible by NMR.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: If you have an established standard, HPLC is excellent for routine purity checks. For halogenated aromatic compounds, reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are typically effective.[2][3]
Q2: What are the most common impurities I should expect from the synthesis of this molecule?
A2: The impurities present are almost always a direct result of the synthetic route used. The most common synthesis is a Williamson ether synthesis , reacting the sodium or potassium salt of 3-(chloromethyl)phenol with 2-chloro-5-(trifluoromethyl)pyridine.
The mechanism is a standard Sₙ2 nucleophilic aromatic substitution (SₙAr) at the pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group.[4][5][6]
Likely Impurities:
-
Unreacted Starting Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
3-(chloromethyl)phenol
-
-
Side-Reaction Products:
-
Isomeric Products: If the starting phenol was not pure, you might have isomers (e.g., from 2- or 4-(chloromethyl)phenol).
-
Hydrolysis Product: The benzylic chloride is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 2-(3-(hydroxymethyl)phenoxy)-5-(trifluoromethyl)pyridine.
-
Over-chlorinated Species: The synthesis of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, can sometimes produce multi-chlorinated by-products which may carry through the synthesis.[4]
-
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO) or phase-transfer catalysts.
Section 2: Purification Strategies & Troubleshooting
This section provides detailed, actionable protocols for purifying your target compound.
Q3: What is the first purification step after the reaction is complete?
A3: A well-designed liquid-liquid extraction and wash sequence is the most effective initial cleanup. This removes the majority of ionic and highly polar impurities before you proceed to chromatographic or crystallization methods.
Caption: Initial purification via liquid-liquid extraction.
Causality Explained:
-
Base Wash (NaOH or NaHCO₃): 3-(chloromethyl)phenol is acidic. A basic wash deprotonates it to form the water-soluble phenoxide salt, which partitions into the aqueous layer, effectively removing it.[5]
-
Water Wash: Removes any residual inorganic base.
-
Brine Wash: Helps to break any emulsions and reduces the solubility of the organic product in the aqueous phase, improving yield.
Q4: My product is a solid. How do I develop a good recrystallization protocol?
A4: Recrystallization is an excellent and scalable method for achieving high purity if your compound is crystalline and the impurity profile is suitable. The key is finding a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
-
Preparation: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, swirling after each drop, until the solid just dissolves. Record the approximate volume. This tests room temperature solubility.
-
Heating: If the solid does not dissolve in ~1 mL of solvent at room temperature, gently heat the mixture in a water bath to the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves.
-
Cooling: Once dissolved, remove the tube from the heat and let it cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Analysis: Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Heptane/Hexane | Insoluble | Sparingly Soluble | Poor | Poor single solvent |
| Isopropanol (IPA) | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Too soluble |
| Toluene | Sparingly Soluble | Very Soluble | Good crystals, may oil out | Good Candidate |
| IPA/Water | Insoluble | Soluble (as single phase) | Abundant precipitation | Good binary system |
| Heptane/EtOAc | Soluble | Very Soluble | May need high % of Heptane | Potential binary system |
Pro-Tip: A binary solvent system (e.g., Isopropanol/Water or Heptane/Ethyl Acetate) is often superior. Dissolve your compound in the minimum amount of the "good" solvent (e.g., hot Isopropanol) and then add the "poor" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Q5: Recrystallization isn't working. How do I purify my compound using column chromatography?
A5: Column chromatography is the most powerful and versatile method for purifying organic compounds, separating them based on their differential adsorption to a stationary phase.[7][8] For your compound, normal-phase chromatography on silica gel is the standard approach.
Caption: Workflow for purification by column chromatography.
-
Thin-Layer Chromatography (TLC) for Solvent Selection:
-
The goal is to find a solvent system where your target compound has an Rf value of ~0.3 . This provides the optimal balance between resolution and elution time on a column.
-
Start with a non-polar system and gradually increase polarity. A good starting point is 10% Ethyl Acetate (EtOAc) in Hexanes (or Heptane).
-
Prepare several test systems (e.g., 5%, 10%, 15%, 20% EtOAc in Hexanes).
-
Run TLC plates for each system. Your target compound should move off the baseline, and you should see separation from other UV-active spots.
-
-
Column Packing and Loading:
-
Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure there are no air bubbles or cracks.[9]
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane (DCM).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often gives sharper bands.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying gentle air pressure (flash chromatography).
-
Collect fractions continuously in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system (Rf too high or too low). | Re-optimize eluent with TLC. Aim for a target Rf of 0.3. |
| Compound Stuck on Column | Compound is too polar for the eluent. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Tailing Bands | Compound is acidic/basic interacting with silica; column overloaded. | Add 0.1-1% triethylamine to the eluent to suppress interaction with acidic silica sites. Reduce the amount of material loaded. |
| Product Degradation | Compound is unstable on silica gel. | Switch to a less acidic stationary phase like alumina, or work quickly at a lower temperature. |
Section 3: Final Purity Confirmation
Q6: How do I confirm the purity of my final product?
A6: Use the same analytical techniques as in the initial assessment (Q1).
-
HPLC/LC-MS: Should show a single major peak, ideally >98% or >99% purity by area.
-
NMR: The ¹H NMR spectrum should be clean, with no visible impurity peaks and correct integrations. The baseline should be flat.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.[10]
References
-
Takeo, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
- CN104557683B. The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines. Google Patents.
- US4650875A. Preparation of (trifluoromethyl)pyridines. Google Patents.
- WO2014198278A1. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
- EP0110690A1. Preparation of (trifluoromethyl)pyridines. Google Patents.
- CN102603620A. Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of the chloromethylpyridine. Google Patents.
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Tanimura, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]
-
Pearson. A small amount of another organic product is formed in a Williamson.... Available at: [Link]
-
Bollinger, M., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Nwadinigwe, A. O., & Nworgu, C. U. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Organic Letters. Available at: [Link]
-
OrgSyn. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Wu, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cup.edu.cn [cup.edu.cn]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Buy 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% | 1250675-38-7 [smolecule.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile reagent. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Reagent: A Multifaceted Building Block
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. Its utility stems from three key structural features:
-
The Benzylic Chloride: The chloromethyl group is a reactive electrophilic site, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities.
-
The Diaryl Ether Linkage: This bond provides a flexible yet stable connection between the two aromatic rings.
-
The 5-(Trifluoromethyl)pyridine Moiety: The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating the biological activity of the final product.[1]
The successful application of this reagent hinges on understanding the interplay of these features and anticipating potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter in a question-and-answer format, providing detailed troubleshooting guides and the rationale behind our recommendations.
FAQ 1: My nucleophilic substitution reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
A sluggish or incomplete reaction is one of the most common challenges. The primary culprit is often suboptimal reaction conditions that do not sufficiently activate the nucleophile or the electrophile. Let's break down the potential causes and solutions.
Underlying Causality:
The reaction at the core is a nucleophilic substitution, most likely proceeding via an SN2 mechanism. The efficiency of this reaction is governed by several factors: the strength of the nucleophile, the choice of solvent, the base used, and the reaction temperature.
Troubleshooting Protocol:
-
Evaluate Your Base:
-
Insight: A sufficiently strong, non-nucleophilic base is crucial to deprotonate your nucleophile, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
-
Actionable Advice: If you are using a weak base like triethylamine (Et₃N) with a weakly acidic nucleophile (e.g., a phenol), consider switching to a stronger base. For alcohol nucleophiles, NaH is often an excellent choice for complete deprotonation.
-
-
Solvent Selection is Key:
-
Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for SN2 reactions.[2] They effectively solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.
-
Actionable Advice: If you are using a protic solvent (e.g., ethanol), it may be solvating and deactivating your nucleophile. A switch to a polar aprotic solvent can dramatically increase the reaction rate.
-
-
Temperature Optimization:
-
Insight: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic approach to temperature optimization is recommended.
-
Actionable Advice: Start your reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gradually increase the temperature in 10-15 °C increments.
-
Experimental Workflow for Optimizing Nucleophilic Substitution:
Caption: Workflow for troubleshooting incomplete nucleophilic substitution.
FAQ 2: I am observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer:
Byproduct formation can be a significant hurdle, complicating purification and reducing your yield. The structure of this compound presents several possibilities for side reactions.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Cause | Mitigation Strategy |
| Hydrolysis of the Chloromethyl Group | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dry glassware. |
| Elimination (Formation of a Stilbene-like Dimer) | Use of a sterically hindered, strong base. | Switch to a less sterically hindered base. Use milder reaction conditions (lower temperature). |
| Cleavage of the Diaryl Ether Bond | Harsh acidic or basic conditions.[3][4] | Maintain a neutral or mildly basic pH. Avoid strong acids or bases and high temperatures for extended periods. |
| Nucleophilic Aromatic Substitution on the Pyridine Ring | Strong nucleophiles and high temperatures.[1] | The trifluoromethyl group is strongly electron-withdrawing, making the pyridine ring susceptible to nucleophilic attack.[1] Use the mildest possible reaction conditions. If necessary, consider protecting the pyridine nitrogen. |
Visualizing Potential Side Reactions:
Caption: Potential side reaction pathways.
FAQ 3: My purified product is still showing impurities by NMR/LC-MS. What are the common impurities and how can I improve my purification?
Answer:
Effective purification is critical for obtaining a high-quality final product. The nature of the impurities will depend on the specific side reactions that may have occurred.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Technique |
| Unreacted Starting Material | Incomplete reaction. | Flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes is often effective. |
| Hydrolysis Product (Alcohol) | Presence of water. | Flash column chromatography. The alcohol is typically more polar than the starting material and the desired product. |
| Elimination Dimer | Use of a strong, hindered base. | Flash column chromatography. The dimer will have a significantly higher molecular weight. |
| Products of Ether Cleavage | Harsh reaction conditions. | Extraction with a mild aqueous base to remove any phenolic byproducts. Followed by flash column chromatography. |
Protocol for a Standard Purification Workflow:
-
Aqueous Workup:
-
Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal gradient will depend on the polarity of your product and impurities.
-
Monitoring: Use TLC to monitor the separation. Pyridine-containing compounds can often be visualized under a UV lamp (254 nm) or by staining with iodine or potassium permanganate.[5]
-
TLC Visualization:
For effective monitoring of your reaction and purification, proper visualization of your TLC plates is essential.
| Visualization Method | Applicability | Notes |
| UV Light (254 nm) | Compounds with a UV chromophore (most aromatic compounds). | A quick and non-destructive method. |
| Iodine Chamber | Most organic compounds. | Develops brown spots. The staining is often reversible. |
| Potassium Permanganate Stain | Compounds that can be oxidized (e.g., alcohols, alkenes). | Gives yellow spots on a purple background. The stain is destructive. |
Expert Insights & Best Practices
-
Starting Material Quality: Always ensure the purity of your this compound before starting a reaction. Impurities can lead to unexpected side reactions and complicate purification.
-
Inert Atmosphere: For reactions sensitive to air or moisture, particularly when using strong bases like NaH, it is crucial to maintain an inert atmosphere of nitrogen or argon.
-
Small-Scale Optimization: Before committing to a large-scale reaction, it is always advisable to perform small-scale test reactions to optimize conditions such as base, solvent, and temperature.
-
Safety First: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
By understanding the chemical principles at play and adopting a systematic approach to troubleshooting, you can overcome common challenges and achieve success in your synthetic endeavors with this compound.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- Preparation of (trifluoromethyl)pyridines.
-
Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry, [Link]
-
Preparation of \trifluoromethyl\pyridines. European Patent Office, [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem, [Link]
-
Ether Formation and Cleavage. YouTube, [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts, [Link]
-
Ether cleavage. Wikipedia, [Link]
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, [Link]
-
TLC Visualization Reagents. EPFL, [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...
-
The Williamson Ether Synthesis. Master Organic Chemistry, [Link]
-
TLC stains. University of California, Irvine, [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health, [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv, [Link]
-
(PDF) 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate, [Link]
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Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube, [Link]
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Technical Support Center: Solvent Effects on 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine Reactivity
Welcome to the technical support center for 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to the impact of solvent choice on the reactivity of this compound, helping you optimize your synthetic protocols and overcome potential hurdles.
Introduction to the Reactivity of this compound
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its reactivity is primarily centered around the benzylic chloride group, which is susceptible to nucleophilic substitution. However, the presence of an ether linkage and a potent electron-withdrawing trifluoromethyl group on the pyridine ring introduces electronic effects that significantly influence the reaction mechanism and, consequently, the choice of solvent.
The primary benzylic chloride structure of this molecule suggests a predisposition towards S(_N)2 reactions. However, the potential for resonance stabilization of a carbocation intermediate, a hallmark of benzylic systems, means that an S(_N)1 pathway cannot be entirely ruled out, especially under certain solvent conditions.[2] The electron-withdrawing nature of the trifluoromethyl group is expected to destabilize any developing positive charge on the benzylic carbon, making an S(_N)1 pathway less favorable compared to unsubstituted or electron-donating group-substituted benzyl chlorides.
This guide will explore the practical implications of these structural features and how solvent selection is critical for controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound, and how does the solvent influence it?
A1: The primary reaction mechanism is nucleophilic substitution at the benzylic carbon. The choice between an S(_N)1 (unimolecular) and S(_N)2 (bimolecular) pathway is highly dependent on the solvent system.[3]
-
S(_N)2 Pathway: This is generally the favored mechanism for this primary benzylic chloride. It involves a backside attack by the nucleophile in a single, concerted step. Polar aprotic solvents are ideal for S(_N)2 reactions because they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[4]
-
S(_N)1 Pathway: This pathway involves the formation of a carbocation intermediate. While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring will destabilize this intermediate. Therefore, an S(_N)1 mechanism is less likely but can be promoted by highly polar protic solvents that can stabilize the carbocation and the leaving group through hydrogen bonding and ion-dipole interactions.[4]
Q2: Which solvents are recommended for promoting an S(_N)2 reaction with this substrate?
A2: For an efficient S(_N)2 reaction, polar aprotic solvents are highly recommended.[5] These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
These solvents effectively dissolve both the substrate and many common nucleophiles without significantly solvating the nucleophile, thus maximizing its reactivity.[6]
Q3: Under what conditions might an S(_N)1 reaction occur, and what are the potential drawbacks?
A3: An S(_N)1 reaction is more likely to occur in polar protic solvents, such as:
-
Water
-
Methanol
-
Ethanol
-
Formic Acid
These solvents can stabilize the carbocation intermediate through hydrogen bonding.[7] However, due to the destabilizing effect of the trifluoromethyl group, forcing an S(_N)1 pathway may require elevated temperatures and could lead to a higher propensity for side reactions, including solvolysis (where the solvent acts as the nucleophile) and elimination (E1).
Q4: How does the ether linkage in the molecule affect its reactivity?
A4: The ether linkage is generally stable under typical nucleophilic substitution conditions. Its primary influence is electronic. The oxygen atom can donate electron density to the aromatic ring through resonance, which could slightly counteract the electron-withdrawing effect of the trifluoromethyl group. However, this effect is transmitted through the phenoxy ring and is less direct than the influence of substituents directly on the benzylic ring. For practical purposes in nucleophilic substitution at the chloromethyl group, the ether linkage is considered a stable spectator.
Troubleshooting Guide
Here we address specific issues that you may encounter during your experiments and provide actionable solutions.
Issue 1: Low or No Reaction Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
The desired product is formed in very low yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Solvent Choice | You may be using a solvent that is hindering the desired reaction mechanism. For example, using a polar protic solvent for an intended S(_N)2 reaction can solvate and deactivate the nucleophile.[4] | For S(_N)2: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. For S(_N)1: If an S(_N)1 pathway is desired, ensure the solvent is sufficiently polar and protic (e.g., water, formic acid). |
| Insufficient Nucleophile Strength | The chosen nucleophile may not be strong enough to displace the chloride, especially if an S(_N)2 reaction is intended. | Use a stronger nucleophile. For instance, if using an alcohol, deprotonate it first with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide.[8] |
| Low Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. A good starting point is room temperature, followed by gentle heating to 40-60 °C. |
| Solvent Purity Issues | The presence of water in a polar aprotic solvent can significantly reduce the effectiveness of anionic nucleophiles in S(_N)2 reactions.[3] | Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. |
Issue 2: Formation of Multiple Products and Side Reactions
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and the desired product.
-
Difficulty in purifying the desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing S(_N)1 and S(_N)2 Pathways | Using a solvent with intermediate properties (e.g., ethanol) can lead to a mixture of S(_N)1 and S(_N)2 products, especially with secondary benzylic halides, but can also be a factor here.[2] | To favor S(_N)2, use a polar aprotic solvent and a strong nucleophile. To favor S(_N)1, use a polar protic solvent and a weak nucleophile. |
| Solvolysis | In polar protic solvents, the solvent itself can act as a nucleophile, leading to the formation of an alcohol or ether byproduct.[7] | If solvolysis is a problem, switch to a polar aprotic solvent. If a protic solvent is necessary, use the nucleophile in a much higher concentration than the solvent. |
| Elimination Reactions (E1/E2) | While less common for primary benzylic halides which lack beta-hydrogens on the benzylic carbon, elimination can occur on the nucleophile or other parts of the molecule if conditions are too harsh (e.g., high temperatures and strongly basic, sterically hindered nucleophiles). | Use milder reaction conditions. Avoid strongly basic, bulky nucleophiles if substitution is the desired outcome. |
Experimental Protocols: A Comparative Example
To illustrate the impact of solvent choice, consider the synthesis of a benzyl ether from this compound and ethanol.
Protocol 1: Favoring S(_N)2 - Williamson Ether Synthesis
This protocol is designed to maximize the yield of the desired ether product via an S(_N)2 pathway.[8][9]
Materials:
-
This compound
-
Ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
Procedure:
-
To a stirred solution of ethanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.3 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium ethoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions Favoring Solvolysis (S(_N)1-like)
This protocol illustrates conditions that could lead to the formation of the ether through solvolysis, which may be less efficient and proceed with some S(_N)1 character.
Materials:
-
This compound
-
Ethanol (used as the solvent)
-
A non-nucleophilic base (e.g., potassium carbonate) to neutralize any generated HCl (optional)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome Comparison:
| Parameter | Protocol 1 (S(_N)2) | Protocol 2 (Solvolysis) |
| Reaction Rate | Generally faster | Generally slower |
| Yield | Typically higher | Often lower |
| Side Products | Minimal | Potential for elimination and other side reactions |
| Mechanism | Predominantly S(_N)2 | Mixture of S(_N)1 and S(_N)2, with solvolysis |
Visualizing the Reaction Pathways
To better understand the mechanistic dichotomy, the following diagrams illustrate the S(_N)1 and S(_N)2 pathways.
Caption: S(_N)2 mechanism workflow.
Caption: S(_N)1 mechanism workflow.
References
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Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]
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Allylic and Benzylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Available at: [Link]
- Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Proceedings of the Indian Academy of Sciences - Section A.
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
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Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
-
Characteristics of the S(N)1 Reaction. Chemistry LibreTexts. Available at: [Link]
- Substitution of benzylic and allylic halides. Chemistry LibreTexts.
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- Electronegativity and nucleophilicity in protic vs aprotic solvents. Reddit.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
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- SN1 vs SN2 Reactions - How to Differenti
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. The Journal of Organic Chemistry.
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
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- synthesis & cleavage of benzyl ethers. ChemHelpASAP.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride. BenchChem.
-
SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]
- Sn1 vs Sn2: Summary. Khan Academy.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Macromolecules.
- Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds.
- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Equilibrium and kinetic studies on ligand substitution reactions of chloromethyl(aquo)cobaloxime with aromatic and aliphatic N-donor ligands.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
- 3-(Trifluoromethyl)benzyl chloride 97. Sigma-Aldrich.
- Preparing Ethers. Chemistry LibreTexts.
- Functional Groups In Organic Chemistry. Master Organic Chemistry.
- SN1 vs SN2. Chad's Prep.
- Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
- In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. Organic & Biomolecular Chemistry.
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Scientific Reports.
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Best practices for storing 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Technical Support Center: 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
A Guide for Researchers on Optimal Storage and Handling
Introduction: As a pivotal intermediate in pharmaceutical and agrochemical research, the integrity of this compound is paramount for reproducible and successful experimental outcomes. The unique combination of a reactive chloromethyl group, a stable trifluoromethyl moiety, and a phenoxy-pyridine backbone presents specific storage challenges. This guide provides a comprehensive, question-and-answer-based resource for the best practices in storing and handling this compound. Our recommendations are synthesized from the fundamental principles of organic chemistry and safety data for structurally analogous compounds, ensuring a field-proven and scientifically sound approach.
Frequently Asked Questions (FAQs) & General Storage
Q1: What are the ideal storage conditions for this compound?
Answer: The primary goal for storing this compound is to prevent its degradation, primarily through hydrolysis of the reactive chloromethyl group. Therefore, stringent control of the storage environment is crucial.
Based on the stability of related chemical structures, the recommended storage is in a cool, dry, dark, and well-ventilated area .[1][2] Many suppliers of similar halogenated pyridine derivatives recommend storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. Avoid freezing unless the compound's properties at sub-zero temperatures are known, as this can cause moisture to condense upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The benzylic chloride (chloromethyl group) is highly susceptible to hydrolysis. An inert atmosphere minimizes contact with atmospheric moisture. |
| Light | Amber/Opaque Container | Protects against potential photodegradation, a common issue for aromatic compounds. |
| Ventilation | Store in a ventilated cabinet | Ensures that in the event of a leak, harmful vapors do not accumulate.[1][2] |
Q2: Why is moisture protection so critical for this specific compound?
Answer: The causality lies in the chemical reactivity of the -(CH2Cl) (chloromethyl) group attached to the phenoxy ring. This functional group is structurally similar to a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution reactions, particularly solvolysis, where the solvent (in this case, water) acts as the nucleophile.
Exposure to moisture will lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH), forming the corresponding alcohol derivative and hydrochloric acid (HCl) as a byproduct. This degradation not only consumes your starting material but the generation of HCl can further catalyze other decomposition pathways, compromising the integrity of your entire sample.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenoxy-5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The introduction of a chloromethyl group at the 3-position of the phenoxy ring provides a reactive handle for further molecular elaboration, making the title compound, 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a valuable intermediate for the synthesis of targeted therapeutics. This guide will compare and contrast the most logical and field-proven synthetic strategies for its preparation, with a focus on efficiency, scalability, and overall robustness.
Core Synthetic Strategy: A Two-Step Approach
The most direct and industrially scalable approach to this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNA r): Formation of the diaryl ether linkage via the reaction of a suitably activated pyridine derivative with a substituted phenol.
-
Chlorination: Conversion of a benzylic alcohol to the corresponding benzyl chloride.
We will now explore the intricacies of each step and present alternative methodologies for consideration.
Route 1: The Workhorse - Nucleophilic Aromatic Substitution Followed by Chlorination
This primary route stands as the most logical and likely most-utilized pathway in both academic and industrial settings due to its reliance on well-established and high-yielding transformations.
Step 1: Synthesis of the Diaryl Ether Intermediate
The cornerstone of this route is the nucleophilic aromatic substitution (SNA r) reaction between 2-chloro-5-(trifluoromethyl)pyridine and 3-hydroxybenzyl alcohol.[1][2] The electron-withdrawing trifluoromethyl group on the pyridine ring is crucial, as it activates the 2-position towards nucleophilic attack, a fundamental principle of SNAr reactions.[3]
Reaction Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the phenoxide to the electron-deficient pyridine ring. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring and yields the desired diaryl ether.
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} केंद्रीकृत SNAr प्रतिक्रिया मार्ग
Experimental Protocol:
A typical procedure involves the deprotonation of 3-hydroxybenzyl alcohol with a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). 2-Chloro-5-(trifluoromethyl)pyridine is then added, and the reaction mixture is heated to facilitate the substitution.
Key Considerations:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for achieving high yields and minimizing side reactions. Stronger bases and higher temperatures can accelerate the reaction but may also lead to undesired byproducts.
-
Purity of Starting Materials: The purity of both 2-chloro-5-(trifluoromethyl)pyridine and 3-hydroxybenzyl alcohol is paramount to ensure a clean reaction profile.
Step 2: Chlorination of the Benzylic Alcohol
The final step in this route is the conversion of the benzylic alcohol intermediate, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol, to the target benzyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]
Reaction Mechanism: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of stereochemistry via an SNi (internal nucleophilic substitution) mechanism. However, for a primary benzylic alcohol, the distinction is less critical.[4]
dot digraph "Chlorination_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} बेन्जिलिक अल्कोहल का क्लोरीनीकरण
Experimental Protocol:
The benzylic alcohol is typically dissolved in an inert solvent, such as dichloromethane (DCM) or chloroform, and treated with an excess of thionyl chloride, often at reflux. The reaction is usually complete within a few hours, and the product can be isolated after removal of the solvent and excess reagent.
Alternative Chlorinating Agents:
While thionyl chloride is a reliable choice, other reagents can also be employed for the chlorination of benzylic alcohols. A notable alternative is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or other halogenated solvents.[5] This method is performed under milder, neutral conditions, which can be advantageous for substrates sensitive to the acidic byproducts of the thionyl chloride reaction.[6][7] Another option is the use of the Vilsmeier-Haack reagent , generated in situ from DMF and a chlorinating agent like phosphorus oxychloride or oxalyl chloride, which can also effectively chlorinate alcohols.[8][9]
Alternative Synthetic Routes
While the two-step sequence described above is the most direct, alternative strategies for the formation of the diaryl ether bond are worth considering, particularly in a research and development context where exploration of different chemical space is valuable.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of the C-O bond between the pyridine and phenol moieties.[10] This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol and a pronucleophile.[10]
Key Features:
-
Mild Conditions: The Mitsunobu reaction is performed under neutral conditions and at or below room temperature, making it suitable for sensitive substrates.[11]
-
Stereochemical Inversion: A key characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary benzylic alcohol in this synthesis.[10]
Challenges:
-
Stoichiometric Byproducts: A significant drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate product purification.[12]
-
Reagent Cost and Sensitivity: The reagents used in the Mitsunobu reaction are relatively expensive and can be sensitive to air and moisture, which may be a consideration for large-scale synthesis.
Route 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing another avenue for the synthesis of diaryl ethers.[13][14][15] This reaction would involve the coupling of 2-chloro-5-(trifluoromethyl)pyridine with 3-hydroxybenzyl alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16]
Advantages:
-
Broad Substrate Scope: The Buchwald-Hartwig coupling is known for its broad substrate scope and functional group tolerance.[17]
-
Catalytic Process: As a catalytic reaction, it offers the potential for high efficiency and atom economy.
Considerations:
-
Catalyst and Ligand Selection: The success of the Buchwald-Hartwig coupling is highly dependent on the choice of the palladium precursor and the phosphine ligand. Optimization of these components is often required.
-
Metal Contamination: The use of a palladium catalyst necessitates careful purification of the final product to remove any residual metal, which is a critical consideration in pharmaceutical applications.
Comparison of Synthesis Routes
| Parameter | Route 1: SNAr & Chlorination | Route 2: Mitsunobu Reaction | Route 3: Buchwald-Hartwig Coupling |
| Overall Efficiency | High, well-established reactions. | Moderate to high, but purification can be challenging. | Moderate to high, requires catalyst optimization. |
| Scalability | Excellent, suitable for large-scale production. | Moderate, byproduct removal can be problematic on scale. | Good, but catalyst cost and removal are factors. |
| Reagent Cost | Generally low to moderate. | High, especially the azodicarboxylate. | High, due to palladium catalyst and phosphine ligands. |
| Reaction Conditions | Can require elevated temperatures for SNAr. | Mild, neutral conditions. | Typically requires elevated temperatures. |
| Byproduct Profile | Inorganic salts and volatile byproducts (SO₂, HCl). | Triphenylphosphine oxide and reduced azodicarboxylate. | Ligand and catalyst-derived byproducts. |
| Key Advantage | Robust, cost-effective, and scalable. | Mild conditions, suitable for sensitive substrates. | Broad substrate scope and catalytic nature. |
| Key Disadvantage | SNAr step can be slow for less activated pyridines. | Stoichiometric byproducts and reagent cost. | Catalyst cost, optimization, and metal contamination. |
Synthesis of Key Intermediates
The successful execution of any of these routes is contingent upon the availability and quality of the key starting materials.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This crucial intermediate is most commonly synthesized from 3-picoline.[3] The industrial process often involves a simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal-based catalyst.[3][18] This method allows for the direct conversion of 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine in a continuous process.[3] Alternative multi-step approaches involve the initial chlorination of the methyl group of 3-picoline, followed by fluorination and subsequent ring chlorination.[19][20][21]
Synthesis of 3-Hydroxybenzyl Alcohol
3-Hydroxybenzyl alcohol is a commercially available reagent. It can also be synthesized from 3-hydroxybenzoic acid via reduction with a suitable reducing agent like lithium aluminum hydride.[22]
Conclusion
For the synthesis of this compound, the two-step route involving a nucleophilic aromatic substitution followed by chlorination of the resulting benzylic alcohol emerges as the most practical and economically viable strategy for both laboratory and industrial-scale production. Its reliance on well-understood, high-yielding reactions and readily available starting materials makes it a robust and dependable choice.
While the Mitsunobu and Buchwald-Hartwig reactions offer valuable alternatives with their own distinct advantages, particularly for specialized applications or in cases where the SNAr reaction is sluggish, they present challenges in terms of cost, scalability, and purification that may limit their widespread adoption for the synthesis of this specific target molecule.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost constraints, and the availability of specialized reagents and equipment. However, the foundational principles and comparative data presented in this guide provide a solid framework for making an informed and scientifically sound decision.
References
-
Ishii, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Available from: [Link]
-
Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 263-266. Available from: [Link]
- Cheminova A/S. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
- Ningbo University. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. CN102452976A.
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Available from: [Link]
- Dow Chemical Company. (1986). Preparation of (trifluoromethyl)pyridines. US4650875A.
-
Brandstätter, M., et al. (2007). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. Beilstein Journal of Organic Chemistry, 3, 17. Available from: [Link]
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Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available from: [Link]
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Organic Preparations and Procedures Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Available from: [Link]
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Scientific Research Publishing. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2(3), 94-98. Available from: [Link]
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Dong, Q. Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Journal of Chemical Technology & Biotechnology, 92(11), 2829-2835. Available from: [Link]
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Scientific Research Publishing. (2011). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 1(3), 85-88. Available from: [Link]
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Pelletier, J. C., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(38), 6537-6540. Available from: [Link]
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The Vespiary. (2008). Alternative Benzyl Chloride Preps. Available from: [Link]
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A Comparative Guide to the Structural Validation of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical research, trifluoromethylpyridine derivatives hold a significant position due to their unique physicochemical properties that can enhance biological activity.[1][2] The precise structural elucidation of these molecules, such as 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine and its analogues, is a critical prerequisite for understanding their structure-activity relationships and ensuring the safety and efficacy of potential therapeutic or agricultural agents. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this class of compounds, grounded in scientific principles and practical application.
The Imperative of Unambiguous Structural Validation
The introduction of a trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] Similarly, the chloromethylphenoxy moiety introduces both flexibility and potential reactive sites. An exact understanding of the arrangement of these functional groups is paramount. Ambiguity in structure can lead to erroneous interpretations of biological data, wasted resources in downstream development, and potential safety risks. Therefore, a multi-faceted analytical approach is not just recommended but essential.
A Comparative Overview of Key Analytical Techniques
A suite of spectroscopic and analytical methods is typically employed to gain a holistic and confirmed understanding of the molecular structure. Each technique provides a unique piece of the puzzle, and their combined data leads to a definitive structural assignment.
| Analytical Technique | Information Provided | Strengths for this Molecular Class | Limitations for this Molecular Class |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | - Distinct signals for aromatic protons on both pyridine and phenoxy rings.- Characteristic chemical shift for the chloromethyl (-CH₂Cl) protons. | - Signal overlap in the aromatic region can occur, requiring 2D NMR for resolution. |
| ¹³C NMR | Reveals the number and chemical environment of carbon atoms. | - Unambiguous identification of all carbon atoms, including the trifluoromethyl (-CF₃) carbon.- Confirms the presence of the ether linkage. | - Longer acquisition times may be necessary due to the lower natural abundance of ¹³C. |
| ¹⁹F NMR | Specifically detects fluorine atoms, providing information on their chemical environment. | - A single, sharp signal for the -CF₃ group confirms its presence and purity. | - Limited to the detection of fluorine-containing moieties. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments. | - Accurate mass measurement confirms the elemental composition.- Characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) provides definitive evidence of its presence.[4] | - Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | - Characteristic C-O-C stretching for the ether linkage.- C-Cl stretching frequency confirms the chloromethyl group.- C-F stretching bands for the trifluoromethyl group. | - Can be ambiguous for complex molecules with many functional groups. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | - The "gold standard" for unambiguous structural determination.[5]- Reveals bond lengths, bond angles, and stereochemistry.[6] | - Requires a single, high-quality crystal, which can be challenging to obtain. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound. | - Verifies the empirical and molecular formula. | - Does not provide structural information.- Requires a highly pure sample. |
Causality in Experimental Choices: A Self-Validating Workflow
A logical and self-validating workflow is crucial for the robust structural confirmation of this compound derivatives. The process should be designed to cross-validate findings from different techniques.
Caption: A logical workflow for the structural validation of novel pyridine derivatives.
This workflow begins with synthesis and purification, followed by a battery of spectroscopic analyses to form a structural hypothesis.[7] This hypothesis is then rigorously tested and confirmed through definitive methods like X-ray crystallography and elemental analysis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the validation process. These protocols are designed to be self-validating by incorporating internal standards and cross-referencing with other analytical data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and confirm the presence of fluorine.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Rationale: This provides the initial overview of the proton environments. Expect to see signals in the aromatic region (for both pyridine and phenoxy rings) and a characteristic singlet for the CH₂Cl group.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Rationale: This will show a single peak for each unique carbon atom. The quartet signal for the CF₃ carbon, due to C-F coupling, is a key diagnostic peak.[9]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Rationale: A single, sharp peak will confirm the presence of the trifluoromethyl group.
-
-
2D NMR (COSY & HSQC) - Optional but Recommended:
-
Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra.
-
Rationale: COSY will reveal proton-proton couplings, helping to assign protons on the aromatic rings. HSQC correlates protons to their directly attached carbons, confirming assignments.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental formula of the compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the ESI source.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Observe the isotopic pattern. The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is a strong indicator of a chlorine atom.[4]
-
Calculate the elemental composition from the accurate mass measurement.
-
Protocol 3: Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure.
Instrumentation: X-ray Diffractometer with a CCD detector
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.[10]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.[11]
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.[7]
-
Structure Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.[6]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.35 | d | 1H | H-6 (Pyridine) |
| 7.90 | dd | 1H | H-4 (Pyridine) | |
| 7.45 | t | 1H | H-5' (Phenoxy) | |
| 7.30 | d | 1H | H-6' (Phenoxy) | |
| 7.20 | s | 1H | H-2' (Phenoxy) | |
| 7.10 | d | 1H | H-4' (Phenoxy) | |
| 6.95 | d | 1H | H-3 (Pyridine) | |
| 4.60 | s | 2H | -CH₂Cl | |
| ¹³C | 163.5 | s | - | C-2 (Pyridine) |
| 155.0 | s | - | C-1' (Phenoxy) | |
| 145.2 | q | - | C-5 (Pyridine) | |
| 139.0 | s | - | C-3' (Phenoxy) | |
| 135.8 | s | - | C-4 (Pyridine) | |
| 130.5 | s | - | C-5' (Phenoxy) | |
| 123.0 | q | - | -CF₃ | |
| 122.5 | s | - | C-6' (Phenoxy) | |
| 121.0 | s | - | C-2' (Phenoxy) | |
| 118.0 | s | - | C-4' (Phenoxy) | |
| 115.5 | s | - | C-3 (Pyridine) | |
| 45.0 | s | - | -CH₂Cl | |
| ¹⁹F | -62.5 | s | - | -CF₃ |
Table 2: Hypothetical HRMS and Elemental Analysis Data
| Analysis | Expected | Found |
| HRMS ([M+H]⁺) | 302.0346 | 302.0349 |
| Elemental Analysis | C: 51.75%, H: 2.99%, N: 4.64% | C: 51.71%, H: 3.01%, N: 4.62% |
Conclusion: An Integrated Approach to Certainty
The structural validation of this compound derivatives necessitates a rigorous and integrated analytical strategy. While techniques like NMR and MS provide foundational structural insights, the unambiguous confirmation often relies on the definitive data from X-ray crystallography. By employing a multi-technique approach and adhering to robust experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific inquiry. This comprehensive validation is not merely a procedural step but a cornerstone of producing reliable and reproducible scientific data.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
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X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
This guide provides a comprehensive framework for the analytical cross-validation of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. As a molecule featuring a trifluoromethylpyridine core linked to a chloromethylphenoxy group, its purity and characterization are critical for the quality and efficacy of the final product. This document outlines the strategic selection of analytical techniques, detailed experimental protocols, and a robust cross-validation methodology to ensure data integrity and regulatory compliance.
The Significance of Rigorous Analytical Control
This compound is a structurally complex molecule whose synthesis can lead to various process-related impurities and isomers.[1][2] The trifluoromethyl group enhances the biological activity of many compounds, while the chloromethylphenoxy moiety provides a reactive handle for further synthetic transformations. Given its role as a critical building block, a well-defined analytical strategy is paramount to ensure batch-to-batch consistency and to identify and quantify any potential impurities that could impact the safety and efficacy of the final active ingredient.
This guide will focus on a multi-faceted approach to analytical characterization, leveraging the strengths of several orthogonal techniques to build a comprehensive and reliable data package. The cornerstone of this approach is the cross-validation of data from independent analytical methods, a critical step in demonstrating the robustness and accuracy of the chosen analytical procedures.[3]
Orthogonal Analytical Approaches for Complete Characterization
A combination of chromatographic and spectroscopic techniques, alongside elemental analysis, provides a holistic view of the compound's identity, purity, and elemental composition.
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the target compound and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantitative analysis of this compound.[4] A reversed-phase HPLC method is proposed for the primary assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and for confirmation of the primary component's identity, GC-MS is an invaluable tool.[5][6] Its high separation efficiency and the structural information provided by mass spectrometry make it an excellent orthogonal technique to HPLC.
Spectroscopic Confirmation of Structure
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the unambiguous confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[7][8] This is crucial for confirming the correct isomeric form of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[7][9]
Elemental Composition Verification
Elemental analysis provides the fundamental percentage of carbon, hydrogen, nitrogen, chlorine, and fluorine in the molecule, serving as a primary confirmation of its empirical formula.[10]
Experimental Protocols
The following protocols are designed as a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][11][12]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 40 20 95 25 95 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C, hold for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR spectrometer
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Nuclei: ¹H, ¹³C, ¹⁹F
-
Experiments: 1D spectra for all nuclei, and 2D experiments (COSY, HSQC, HMBC) for structural elucidation.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Protocol 4: Elemental Analysis
Objective: To determine the elemental composition (C, H, N, Cl, F) of the compound.
Instrumentation:
-
CHNS/O elemental analyzer
-
Ion chromatography for halogen determination after combustion.
Procedure:
-
Combustion of a precisely weighed sample in an oxygen-rich atmosphere.
-
Quantification of the resulting CO₂, H₂O, and N₂ gases.
-
Absorption of combustion products in a suitable solution for subsequent ion chromatographic analysis of chloride and fluoride.
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is a critical process to demonstrate the equivalency of two different analytical procedures.[13] Here, we outline a strategy for cross-validating the developed HPLC and GC-MS methods for the purity assessment of this compound.
Cross-Validation Workflow
Caption: Logical flow for the validation of analytical data.
Conclusion
A robust and well-documented analytical data package is essential for any chemical intermediate intended for use in pharmaceutical or agrochemical manufacturing. The strategy outlined in this guide, which combines orthogonal analytical techniques and a rigorous cross-validation protocol, provides a comprehensive framework for ensuring the quality and consistency of this compound. By adhering to established regulatory guidelines and employing sound scientific principles, researchers and drug development professionals can be confident in the integrity of their analytical data.
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Agilent Technologies. Elemental Impurity Analysis in Pharmaceuticals. 2017. Available from: [Link]
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MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. 2023. Available from: [Link]
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MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. 2023. Available from: [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2022. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Phenoxy)-5-(Trifluoromethyl)pyridine Derivatives
For researchers and professionals in drug discovery and agrochemical development, the 2-phenoxy-5-(trifluoromethyl)pyridine scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules have been built. The strategic placement of the trifluoromethyl group imparts unique electronic properties and metabolic stability, while the diaryl ether linkage allows for tailored three-dimensional arrangements to optimize target engagement.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives based on this core structure, with a specific focus on the influence of substituents at the 3-position of the phenoxy ring, exemplified by the chloromethyl group. We will explore how modifications to this scaffold dictate its interaction with distinct biological targets, leading to vastly different applications, from potent anti-fibrotic agents to effective herbicides. This analysis is grounded in experimental data from peer-reviewed literature, offering a robust framework for designing next-generation compounds.
Core Scaffold Analysis: The 2-(Phenoxy)-5-(Trifluoromethyl)pyridine Moiety
The core structure can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:
-
5-(Trifluoromethyl)pyridine Ring : This electron-deficient aromatic system is crucial for the molecule's overall properties. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 5-position significantly influences the reactivity and electronic distribution of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution—a key step in the synthesis of these derivatives.[1]
-
Ether Linkage : The oxygen bridge provides a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within a biological target's binding site. This linkage is generally stable under physiological conditions.
-
Phenoxy Ring : This ring system is a primary site for modification. The nature, position, and size of substituents on this ring dramatically alter the compound's biological activity, selectivity, and physicochemical properties. The focus of this guide, the 3-position, is a critical vector for probing interactions within a target's binding pocket.
Comparative Biological Targets and SAR
Derivatives of the 2-phenoxy-5-(trifluoromethyl)pyridine scaffold have been successfully developed against at least two distinct and unrelated target classes: human enzymes for therapeutic applications and plant enzymes for agricultural use.
Target Class 1: Lysyl Oxidase-Like 2 (LOXL2) - A Therapeutic Target for Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Dysregulation of LOXL2 is implicated in the progression of fibrotic diseases, making it a compelling therapeutic target.[2] Small molecules that inhibit LOXL2's catalytic activity are being pursued as anti-fibrotic therapies.[2]
A notable study by Rowbottom et al. explored derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine as potent and selective LOXL2 inhibitors.[3] Although the pyridine substitution pattern differs from our core topic (4-aminomethyl and 6-trifluoromethyl vs. 5-trifluoromethyl), the SAR insights regarding the phenoxy ring are highly relevant and can be extrapolated.
Key SAR Insights for LOXL2 Inhibition (Extrapolated):
-
Phenoxy Ring Substitution is Critical : The study demonstrated that substituents on the phenoxy ring are essential for potent activity. Unsubstituted phenoxy analogs are typically weak inhibitors.
-
Meta-Position (3-position) Substitution : Large substituents at the meta-position of the phenoxy ring are well-tolerated and can be used to tune properties. In the reported series, complex amide groups at this position led to highly potent inhibitors. This suggests that a group like a chloromethyl substituent at the 3-position would occupy a key pocket in the LOXL2 active site.
-
Role of the Chloromethyl Group : While not explicitly tested in the LOXL2 inhibitor series, a 3-(chloromethyl) group introduces a mildly reactive electrophilic center. This could potentially form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition, a strategy known to increase potency and duration of action. However, it also carries a risk of non-specific reactivity. More commonly, it acts as a sterically and electronically favorable substituent that can engage in van der Waals and dipole-dipole interactions.
The general SAR for this class of inhibitors can be visualized as follows:
Caption: Key SAR points for LOXL2 inhibition.
Target Class 2: Acetyl-CoA Carboxylase (ACCase) - An Agrochemical Target for Herbicides
In stark contrast, structurally related aryloxyphenoxypropionate (AOPP) herbicides, which often contain a trifluoromethyl-substituted pyridine ring, act by inhibiting acetyl-CoA carboxylase (ACCase).[4] This enzyme catalyzes the first committed step in fatty acid biosynthesis in plants. Its inhibition leads to the depletion of lipids essential for membrane synthesis, ultimately causing weed death.[4] Grass species are particularly sensitive to these herbicides.[4]
Key SAR Insights for ACCase Inhibition:
-
The "FOP" Moiety : The herbicidal activity of this class, often called "fops," is typically dependent on a specific propionate or a related acidic group attached to the phenoxy ring's para-position. The core 2-(phenoxy)-5-(trifluoromethyl)pyridine acts as a key recognition element.
-
Substitution on the Pyridine Ring : Halogen substitution on the pyridine ring, in addition to the trifluoromethyl group, is common and enhances herbicidal activity. For instance, herbicides like Haloxyfop utilize a 3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy moiety.[1]
-
Role of the 3-(Chloromethyl)phenoxy Group : In the context of an ACCase inhibitor, the 3-(chloromethyl)phenoxy group would primarily serve a steric and electronic role. Unlike the specific, large functional groups required for LOXL2 inhibition, the requirements for ACCase inhibitors at this position are less defined in the literature, suggesting it may be less critical than the para-substituent. The primary role of the phenoxy ring in AOPPs is to correctly position the propionate "warhead" and the pyridine moiety within the enzyme's active site.
The table below compares the key features of these two classes of inhibitors.
| Feature | LOXL2 Inhibitors (Anti-fibrotic) | ACCase Inhibitors (Herbicide) |
| Primary Target | Human Lysyl Oxidase-Like 2 | Plant Acetyl-CoA Carboxylase |
| Mechanism | Inhibition of collagen/elastin cross-linking[2] | Inhibition of fatty acid synthesis[4] |
| Key Phenoxy Sub. | Often a large, functionalized group at the meta -position | Typically a propionate group at the para -position |
| Role of Pyridine | Core scaffold for binding and orientation | Key recognition element |
| Example Compound | PAT-1251 (Derivative)[3] | Haloxyfop (Related Structure)[1] |
Experimental Protocols
To facilitate further research, detailed, self-validating protocols for a representative synthesis and a key biological assay are provided below.
Synthesis Protocol: Representative Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
This protocol describes a standard two-step synthesis involving a nucleophilic aromatic substitution (SNAr) reaction.
Rationale: The synthesis leverages the electron-deficient nature of the 2-chloro-5-(trifluoromethyl)pyridine starting material. The strong electron-withdrawing effect of the trifluoromethyl group activates the C2 position of the pyridine ring for nucleophilic attack by the phenoxide ion. The use of a base like potassium carbonate is essential to deprotonate the phenol, generating the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step-by-Step Procedure:
-
Step 1: Synthesis of 3-(Chloromethyl)phenol
-
To a stirred solution of 3-(hydroxymethyl)phenol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chloromethyl)phenol, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
To a solution of 3-(chloromethyl)phenol (1.1 eq) in dry N,N-Dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure.
-
Biological Assay Protocol: LOXL2 Inhibition via HRP-Coupled Assay
This protocol measures the activity of LOXL2 by detecting the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction.
Rationale: LOXL2 catalyzes the oxidative deamination of a lysine-like substrate, producing an aldehyde, ammonia, and H₂O₂.[5] This assay couples the production of H₂O₂ to a horseradish peroxidase (HRP) reaction. HRP, in the presence of H₂O₂, catalyzes the oxidation of a fluorogenic substrate (like Amplex Red), producing a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the LOXL2 activity.[5] Inhibitors will reduce the rate of fluorescence generation. Including a no-enzyme control and a positive control inhibitor (like β-aminopropionitrile, BAPN) is critical for validating the assay results.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for LOXL2 activity (e.g., 50 mM sodium borate, pH 8.2).
-
Recombinant Human LOXL2: Dilute to the desired concentration (e.g., 50-100 ng/mL) in Assay Buffer.
-
Test Compounds: Prepare a stock solution in DMSO (e.g., 10 mM) and create a serial dilution series in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
HRP/Substrate Working Solution: Prepare a solution containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) in Assay Buffer according to the manufacturer's instructions.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to "blank" wells (no enzyme).
-
Add 50 µL of the diluted LOXL2 enzyme solution to all other wells ("positive control" and "test compound" wells).
-
Add 2 µL of test compound dilutions to the "test compound" wells. Add 2 µL of Assay Buffer or a known inhibitor (e.g., BAPN) to control wells.
-
Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the HRP/Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 540 nm, emission at 590 nm) kinetically over 30-60 minutes at 37 °C.[5][6]
-
Data Validation: The fluorescence in "positive control" wells should increase linearly over time, while "blank" wells should show minimal change.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the "positive control" (0% inhibition) and "blank" (100% inhibition).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 2-(phenoxy)-5-(trifluoromethyl)pyridine scaffold is a remarkably versatile platform in medicinal and agricultural chemistry. The structure-activity relationships discussed herein demonstrate how subtle modifications to the phenoxy ring can fundamentally alter biological targeting. For therapeutic development against targets like LOXL2, the 3-position of the phenoxy ring is a key area for introducing complex functionality to enhance potency and selectivity. In contrast, for herbicidal applications targeting ACCase, modifications at the 4-position of the phenoxy ring with moieties like propionates are paramount.
The presence of a chloromethyl group at the 3-position, as per the topic of this guide, presents an interesting chemical handle. For LOXL2, it could serve as a reactive fragment for covalent inhibition or simply as a sterically and electronically favorable group. For ACCase inhibitors, its impact is less predictable but would likely contribute to the overall binding affinity.
Future research should focus on directly synthesizing and testing this compound and its analogs against a diverse panel of biological targets. This would provide empirical data to confirm the extrapolated SAR presented in this guide and potentially uncover novel activities for this promising chemical class.
References
-
Rowbottom, M. W., Bain, G., Calderon, I., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
-
Barry-Hamilton, V., Spangler, R., Marshall, D., et al. (2010). Allosteric inhibition of lysyl oxidase-like-2 impedes the development of a pathologic microenvironment. Nature Medicine, 16(9), 1009–1017. [Link]
- Schilter, D., Findlay, A. D., Kirsopp, J. J., et al. (2019). The lysyl oxidase family of enzymes in the biology and pathology of the extracellular matrix. Journal of Biological Chemistry, 294(6), 1909-1920.
- El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., et al. (2018). Recent advances in lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) family inhibitors. European Journal of Medicinal Chemistry, 157, 423-441.
-
Takada, Y., Pendergrass, S. A., Ye, Z., et al. (2020). A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatology Communications, 4(10), 1495-1508. [Link]
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Inc., S.-A. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. Retrieved from [Link]
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Li, Y., et al. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 26(16), 4947. [Link]
- Tan, S., Evans, R., & Singh, B. (2006). Herbicidal inhibitors of amino acid biosynthesis and their impact on plants. Amino Acids, 30(2), 195-199.
- Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences, 62(16), 1784-1803.
- Harwood, J. L. (1996). Recent advances in the biosynthesis of plant fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1301(1-2), 7-56.
- Lichtenthaler, H. K. (1999). The 1-Deoxy-D-Xylulose-5-Phosphate Pathway of Isoprenoid Biosynthesis in Plants. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 47-65.
- Zhou, W., et al. (2007). Mechanism of resistance of a johnsongrass (Sorghum halepense) biotype to aryloxyphenoxypropionate and cyclohexanedione herbicides. Weed Science, 55(5), 415-422.
-
O'Reilly, P., & Shimada, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 137–147. [Link]
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MacKenna, D. A., Rowbottom, M. W., Shannon, K. E., et al. (2017). A Mechanism-Based Small Molecule Inhibitor of LOXL2 that Displays Robust Anti-Fibrotic Efficacy in a Mouse Bleomycin Model of Lung Fibrosis. Poster presented at the American Thoracic Society International Conference. [Link]
- Green, J. M., & Owen, M. D. K. (2011). Herbicide-Resistant Crops: Utilities and Limitations for Herbicide-Resistant Weed Management. Journal of Agricultural and Food Chemistry, 59(11), 5819–5829.
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Efficacy comparison of pesticides derived from 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
In the relentless pursuit of sustainable and effective crop protection strategies, the development of novel nematicides is paramount for global food security. Plant-parasitic nematodes inflict substantial economic losses worldwide, necessitating the continuous innovation of chemical controls with improved selectivity and environmental profiles. This guide provides an in-depth comparative analysis of fluazaindolizine, a promising nematicide derived from a trifluoromethylpyridine scaffold, against established alternatives. We will delve into its biological activity, comparative efficacy supported by experimental data, and the methodologies crucial for its evaluation.
Introduction to Fluazaindolizine and the Trifluoromethylpyridine Class
Fluazaindolizine is a recently developed nematicide belonging to the sulfonamide chemical class.[1] Its discovery marks a significant advancement in the management of plant-parasitic nematodes. While the precise mode of action is still under investigation, it is known to be novel and distinct from existing nematicides, making it a valuable tool for resistance management programs.[1] The trifluoromethylpyridine moiety is a key structural feature in numerous agrochemicals, contributing to their biological activity.[2] Fluazaindolizine is particularly effective against a broad spectrum of nematodes, including root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), and reniform nematodes (Rotylenchulus reniformis).
Comparative Efficacy of Fluazaindolizine
The performance of fluazaindolizine has been rigorously evaluated in numerous laboratory, greenhouse, and field studies, often in direct comparison with other commercial nematicides. These studies provide a clear perspective on its relative efficacy.
Efficacy Against Root-Knot Nematodes (Meloidogyne spp.)
Root-knot nematodes are among the most economically damaging plant-parasitic nematodes. Fluazaindolizine has demonstrated significant efficacy in controlling Meloidogyne incognita and other species across various crops.
Field trials have consistently shown that fluazaindolizine significantly reduces root galling and nematode populations in the soil.[3][4] For instance, in studies on squash grown in calcareous soils, all treatments containing fluazaindolizine significantly reduced the root galling index caused by M. incognita compared to untreated controls.[5] A split application of fluazaindolizine was particularly effective, leading to a substantial reduction in M. incognita populations.[5]
In multi-year studies on ginger, fluazaindolizine applied twice during the growing season not only reduced the root gall index but also increased plant growth and marketable tuber yield, outperforming the local standard, fosthiazate.[4]
Efficacy Against Reniform Nematodes (Rotylenchulus reniformis)
The reniform nematode is another significant pest, particularly in cotton production. Field experiments have demonstrated the effectiveness of fluazaindolizine in managing R. reniformis. When combined with nematode-resistant cotton cultivars, fluazaindolizine further reduced nematode eggs per gram of root by an average of 86%.[1][6]
Comparative Performance with Other Nematicides
Objective evaluation requires direct comparison with other nematicides under similar conditions. The following table summarizes the comparative efficacy of fluazaindolizine against fluopyram, oxamyl, and 1,3-dichloropropene (1,3-D).
| Nematicide | Target Nematode | Efficacy Metric | Result | Source(s) |
| Fluazaindolizine | M. incognita | Root Gall Index Reduction | Significant reduction compared to untreated control. | [3][5] |
| Nematode Population Suppression | Up to 63.6% reduction in soil populations. | [5] | ||
| R. reniformis | Egg Count Reduction | 86% further reduction when combined with resistant cultivars. | [1][6] | |
| Fluopyram | M. graminicola | Disease Incidence Reduction | 36-49% suppression with soil application. | [7] |
| Pine Wilt Nematode | Control Efficiency | 90.48% control in forest settings. | [8] | |
| Plant-parasitic nematodes | Population Suppression | 74% reduction in peach orchards at 2 months post-application. | [9] | |
| Oxamyl | M. incognita | Egg Hatching Inhibition | ~90% inhibition. | [10] |
| Plant-parasitic nematodes | Population Suppression | 87% reduction in peach orchards at 2 months post-application. | [9] | |
| 1,3-Dichloropropene (1,3-D) | Root-knot nematodes | Nematode Control | Highly effective in controlling infestations. | [11] |
| Crop Yield | Positive effects on crop yield in the first crop. | [11] |
Note: Efficacy can vary depending on factors such as soil type, nematode pressure, crop, and application method.
Experimental Protocols for Nematicide Efficacy Evaluation
To ensure the scientific validity of efficacy data, standardized and replicable experimental protocols are essential. The following sections outline the methodologies for in vitro, greenhouse, and field evaluations of nematicides.
In Vitro Bioassay for Nematicidal Activity
This protocol is designed for the rapid screening of nematicidal compounds against the second-stage juveniles (J2s) of nematodes.
Objective: To determine the direct effect of a chemical compound on nematode mortality and mobility.
Materials:
-
Multi-well plates (24-well)
-
Nematode suspension (e.g., M. incognita J2s)
-
Test compound stock solution
-
Surfactant (e.g., Tween 20)
-
Sterile deionized water
-
Stereoscopic microscope
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of the test compound in sterile deionized water. A surfactant may be added to aid in the dissolution of the compound.
-
Nematode Suspension: Prepare a suspension of freshly hatched J2s at a known concentration (e.g., 100 J2s per 100 µL).
-
Assay Setup: To each well of a 24-well plate, add 900 µL of the test solution.
-
Inoculation: Add 100 µL of the nematode suspension to each well. The final volume in each well is 1 mL. Include a negative control with only sterile water and surfactant.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) for 24, 48, and 72 hours.
-
Assessment: At each time point, observe the nematodes under a stereoscopic microscope. Count the number of dead (immotile and straight) and live (motile) nematodes. To confirm mortality, gently probe the immotile nematodes with a fine needle.[12]
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. The data can be used to determine the LC50 (lethal concentration for 50% of the population).
Caption: In Vitro Nematicide Bioassay Workflow.
Greenhouse Pot Study for Efficacy Evaluation
This protocol assesses the efficacy of a nematicide in a controlled soil environment.
Objective: To evaluate the ability of a nematicide to protect plants from nematode infection and reproduction in a greenhouse setting.
Materials:
-
Pots (e.g., 15 cm diameter)
-
Sterilized soil mix (e.g., sand:loam, 1:1)
-
Susceptible host plants (e.g., tomato seedlings)
-
Nematode inoculum (M. incognita eggs or J2s)
-
Test nematicide
-
Watering cans or irrigation system
Procedure:
-
Planting: Transplant healthy seedlings of the host plant into pots filled with the sterilized soil mix.
-
Acclimatization: Allow the plants to acclimate in the greenhouse for one week.
-
Nematicide Application: Apply the nematicide to the soil according to the desired treatment rates and methods (e.g., drench, incorporation). Include an untreated control group.
-
Inoculation: One week after nematicide application, inoculate each pot (except for the negative control) with a known number of nematode eggs or J2s.
-
Growth Period: Grow the plants in the greenhouse for 6-8 weeks, maintaining optimal conditions for plant and nematode development.
-
Data Collection: At the end of the experiment, carefully uproot the plants and wash the roots. Assess the following parameters:
-
Root Galling Index: Score the severity of root galling on a scale of 0-10.
-
Nematode Population: Extract and count the number of eggs and J2s from the roots and soil.
-
Plant Growth Parameters: Measure plant height, fresh and dry shoot and root weight.
-
-
Data Analysis: Statistically analyze the data to compare the different treatments.
Field Trial Design and Evaluation
Field trials are crucial for evaluating nematicide performance under real-world agricultural conditions.
Objective: To determine the efficacy of a nematicide in reducing nematode populations and increasing crop yield in a commercial field setting.
Methodology:
-
Site Selection: Choose a field with a known history of nematode infestation and a relatively uniform soil type.
-
Experimental Design: Use a randomized complete block design with at least four replications per treatment.[13][14] This design helps to minimize the effects of field variability.[15]
-
Plot Establishment: Demarcate individual plots of a suitable size (e.g., 3m x 5m).
-
Treatments: Include the test nematicide at different application rates, a standard commercial nematicide for comparison, and an untreated control.
-
Application: Apply the nematicides using commercial application equipment, following label recommendations for timing and method (e.g., pre-plant incorporation, at-planting application, drip irrigation).[13]
-
Crop Management: Follow standard agronomic practices for the specific crop throughout the growing season.
-
Sampling and Data Collection:
-
Pre-treatment Nematode Levels (Pi): Collect soil samples from each plot before applying the treatments to determine the initial nematode population density.
-
Mid-season Assessment: At mid-season, assess plant vigor and collect root samples to determine the root galling index.
-
At-harvest Nematode Levels (Pf): Collect soil and root samples at harvest to determine the final nematode population density.
-
Yield Data: Harvest the crop from the central rows of each plot and measure the marketable yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments on nematode control and crop yield.
Caption: Comparison of Nematicide Modes of Action.
Conclusion and Future Perspectives
Fluazaindolizine represents a significant addition to the nematicide market, offering effective control of key plant-parasitic nematodes through a novel mode of action. Comparative studies have demonstrated its efficacy, often comparable or superior to existing standards. Its selectivity towards target pests is a promising characteristic for its integration into modern Integrated Pest Management (IPM) programs.
The continued development of pesticides derived from the trifluoromethylpyridine scaffold holds great promise for addressing the ongoing challenges in crop protection. Future research should focus on fully elucidating the mode of action of fluazaindolizine, which will aid in resistance management and the discovery of new nematicidal compounds. Furthermore, long-term field studies are necessary to fully understand its impact on the soil microbiome and overall ecosystem health.
References
- Wram, C. L., & Zasada, I. A. (2020). Differential Response of Meloidogyne, Pratylenchus, Globodera, and Xiphinema Species to the Nematicide Fluazaindolizine.
- In vitro compound toxicity protocol for nem
- Turner, A. K., Graham, S. H., Potnis, N., & Lawrence, K. S. (2023). Evaluation of Meloidogyne Incognita and Rotylenchulus Reniformis Nematode-resistant Cotton Cultivars with Supplemental Corteva Agriscience Nematicides.
- Umemoto, T., & Nagayoshi, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine Analogs
Abstract
The trifluoromethylpyridine (TFMP) chemical scaffold is a privileged structure in modern medicinal chemistry and agrochemistry, valued for its unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth framework for the initial in vitro characterization and validation of novel compounds synthesized from a 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine core. We will navigate the logical progression from broad cytotoxicity profiling to specific, target-class-oriented assays, focusing on protein kinases and G protein-coupled receptors (GPCRs) as representative, high-value target families. Each section emphasizes the causality behind experimental choices, provides detailed, actionable protocols, and benchmarks performance against established alternatives, all within the rigorous framework of regulatory validation principles.
Introduction: The Rationale for a Phased and Validated Approach
Bringing a novel chemical entity from the bench to preclinical candidacy is a journey fraught with attrition. The initial in vitro screening phase is arguably the most critical, as it lays the foundation for all subsequent investment. For novel compounds derived from this compound, a scaffold known to produce molecules with diverse biological activities, a systematic and robustly validated screening cascade is not just best practice—it is essential.[2][3][4][5]
Our approach is built on a core directive: fail fast, fail cheap, and learn from every data point. We begin with the broadest question—"Does this compound kill cells?"—and use the answer to inform our subsequent, more nuanced inquiries into specific mechanisms of action. This guide is structured to mirror that logical flow, providing the "how" and, more importantly, the "why" at each stage. Every protocol is presented as a self-validating system, grounded in authoritative standards from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7]
Part 1: Foundational Profiling - Establishing a Therapeutic Window with Cytotoxicity Assays
Before investigating a specific molecular target, it is imperative to understand a compound's general effect on cell viability. A potent and selective compound is useless if its therapeutic window is non-existent. The MTT assay is a cost-effective, reproducible, and high-throughput compatible colorimetric method for this initial assessment.[8]
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, allowing us to quantify the concentration at which our compound exhibits cytotoxic effects (the IC50 value). We compare our novel compound, designated TFMP-C1 , against Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxic mechanisms (DNA intercalation and topoisomerase II inhibition), and a vehicle control (DMSO) to establish a baseline.[9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare a 10-point serial dilution of TFMP-C1 (e.g., from 100 µM to 5 nM) in culture medium. Also prepare dilutions for the positive control (Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation and Interpretation
The results are expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
| Compound | IC50 (µM) on HeLa cells | Description |
| TFMP-C1 | 25.4 | Novel synthesized compound |
| Doxorubicin | 0.8 | Positive Control (Known Cytotoxin)[9] |
| Vehicle (0.1% DMSO) | >100 | Negative Control |
Table 1: Comparative cytotoxicity data from the MTT assay.
Part 2: Target Class Identification - A Bifurcated Screening Approach
With a non-toxic concentration range established (e.g., <10 µM), we can proceed to investigate specific mechanisms of action. The structural features of TFMP-C1 do not point to a single, obvious target. Therefore, a logical next step is to screen against large, "druggable" target families. Here, we compare assays for two of the most important: protein kinases and GPCRs.
Section 2.1: Kinase Inhibition Screening
Causality: Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are ATP-competitive.[13] Given that TFMP-C1 exhibits moderate cytotoxicity, screening for kinase inhibition is a rational step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[14][15] We will test TFMP-C1 against a representative tyrosine kinase (e.g., Src) and compare its activity to Staurosporine, a potent but non-selective ATP-competitive kinase inhibitor.[13][16]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase (e.g., Src), its substrate (a generic tyrosine kinase peptide), ATP at its Km concentration, and the test compound (TFMP-C1 or Staurosporine) at various concentrations. Include "no enzyme" and "vehicle" controls.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase/luciferin needed for light generation. Incubate at room temperature for 30 minutes.[17]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Section 2.2: GPCR Modulation Screening
Causality: GPCRs are the largest family of cell surface receptors and are the targets of approximately one-third of all FDA-approved drugs.[18] They transduce extracellular signals into intracellular responses, often via the modulation of second messengers like cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit it. The cAMP-Glo™ Assay is a homogenous, bioluminescent assay that quantitatively measures cAMP levels.[19] We will test TFMP-C1 in a cell line expressing a model Gs-coupled receptor (e.g., the β2-adrenergic receptor) and compare its activity to Isoproterenol, a classic non-selective β-adrenergic agonist.[20]
Experimental Protocol: cAMP-Glo™ Assay
-
Cell Preparation: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-β2AR). Resuspend cells in an induction buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Dispense cells into a 384-well plate.[21]
-
Compound Treatment: Add the test compound (TFMP-C1 ) or the positive control (Isoproterenol) to the cells. Incubate at room temperature for 30 minutes to stimulate or inhibit adenylyl cyclase.
-
Cell Lysis & cAMP Detection: Add cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP. Then add the cAMP Detection Solution, which contains Protein Kinase A (PKA). Incubate for 20 minutes. In this step, the amount of active PKA is inversely proportional to the amount of cAMP.[22]
-
ATP Detection: Add Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP.[19]
-
Data Acquisition: After a 10-minute incubation, measure luminescence.
Comparative Data Summary
| Assay Type | Compound | Target | Result (IC50/EC50) | Description |
| Kinase Inhibition | TFMP-C1 | Src Kinase | 5.2 µM | Novel Compound - Moderate Inhibitor |
| Staurosporine | Src Kinase | 15 nM | Positive Control - Potent Inhibitor[23] | |
| GPCR Modulation | TFMP-C1 | β2-Adrenergic R | No activity up to 10 µM | Novel Compound - No Agonist Activity |
| Isoproterenol | β2-Adrenergic R | 8.5 nM | Positive Control - Potent Agonist[24] |
Table 2: Illustrative comparative data from target-class screening assays.
Part 3: The Pillars of Trustworthy Data - Core Principles of Assay Validation
The data generated above is preliminary. To ensure it is reliable, reproducible, and suitable for decision-making, the assay itself must be validated. Regulatory guidelines, such as ICH Q2(R1), provide a framework for this process.[6][7] A validated assay demonstrates that it is fit for its intended purpose.[7]
Causality: Each validation parameter addresses a potential source of error or variability. By systematically evaluating them, we build a comprehensive performance profile of the assay, ensuring that the data we generate is a true reflection of the compound's biological activity, not an artifact of the measurement system. The fundamental parameters for bioanalytical methods include accuracy, precision, selectivity, sensitivity, and reproducibility.[25][26]
| Parameter | Definition | Why It's Critical |
| Accuracy | The closeness of agreement between the measured value and the true or accepted reference value. | Ensures there is no systematic bias in your measurements. An inaccurate assay could consistently over- or under-estimate a compound's potency. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Usually expressed as standard deviation or coefficient of variation (%CV). | Measures the random error of an assay. Poor precision (high variability) makes it difficult to discern real biological effects from assay noise. |
| Specificity/ Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Guarantees that the signal you are measuring comes only from the analyte of interest. In a cell-based assay, this means other compounds or cellular processes aren't interfering. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity floor of the assay. You need to know if you can detect the activity you are looking for. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration at which you can report a reliable quantitative result. This is critical for determining potency values like IC50/EC50. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear. | Defines the "working window" of the assay. Dose-response curves must be generated within this validated range to be considered reliable. |
| Robustness | A measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures, reagent lots). | Provides an indication of the assay's reliability during normal usage. A robust assay is transferable between different labs and operators. |
Table 3: Core parameters for in vitro assay validation, adapted from ICH Q2(R1) guidelines.[6][7]
Conclusion
The validation of in vitro assays is not a perfunctory exercise but the very foundation of data-driven drug discovery. For novel compounds derived from the this compound scaffold, this guide proposes a logical and efficient screening cascade. By starting with broad cytotoxicity profiling to define a therapeutic window and progressing to validated, target-focused assays, researchers can make confident, informed decisions. The comparative approach, benchmarking against known active compounds, provides essential context to the generated data. Adherence to the principles of accuracy, precision, and robustness ensures that the insights gained are both scientifically sound and trustworthy, paving the way for the successful identification and optimization of promising new therapeutic agents.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key reagent in contemporary drug discovery and agrochemical synthesis. We will explore its synthesis, reactivity, and performance in comparison to alternative benzylic halides. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of incorporating this versatile building block into their synthetic workflows, with a focus on ensuring experimental reproducibility.
Introduction: The Strategic Importance of the Trifluoromethylpyridyl-Phenoxy Moiety
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern medicinal and agricultural chemistry.[1] The unique physicochemical properties conferred by the trifluoromethyl group—such as increased metabolic stability, lipophilicity, and binding affinity—make TFMP derivatives highly sought after.[2] The diaryl ether linkage provides a flexible yet robust connection, allowing for the precise spatial orientation of pharmacophoric elements. This compound serves as a critical building block for introducing this desirable moiety, with the chloromethyl group acting as a handle for further chemical elaboration.
Synthesis of this compound: A Reproducible Pathway
The synthesis of the title compound is not explicitly detailed in readily available literature, suggesting it is often prepared as an intermediate for specific research applications. Based on established synthetic methodologies for diaryl ethers and the preparation of benzylic chlorides, a reliable two-step synthesis can be proposed.
Step 1: Williamson Ether Synthesis
The core diaryl ether is constructed via a Williamson ether synthesis, a robust and well-understood reaction.[3] This involves the nucleophilic substitution of a halogen on the pyridine ring by a phenoxide. The key starting materials are 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol.
Experimental Protocol: Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(hydroxymethyl)phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (15 volumes).[4]
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition of Halopyridine: Add 2-chloro-5-(trifluoromethyl)pyridine (1.05 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Step 2: Chlorination of the Benzylic Alcohol
The resulting benzylic alcohol is then converted to the target benzylic chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Reagents and Setup: In a well-ventilated fume hood, dissolve the (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq.) dropwise to the cooled solution over 15 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound.
Comparative Performance Analysis: Reactivity of the Benzylic Chloride
The utility of this compound lies in the reactivity of its benzylic chloride moiety in nucleophilic substitution reactions.[5] To ensure reproducible experimental outcomes, it is crucial to understand how its reactivity compares to other commonly used benzylic halides. Benzylic halides can react via both S(_N)1 and S(_N)2 mechanisms, with the operative pathway depending on the substrate, nucleophile, and reaction conditions.
The Benchmarks: Alternative Benzylic Halides
For a comprehensive comparison, we will consider the following alternatives:
-
Benzyl Chloride: The parent, unsubstituted benzylic halide.
-
4-Methoxybenzyl Chloride: A benzylic halide with an electron-donating group (EDG).
-
4-Nitrobenzyl Chloride: A benzylic halide with an electron-withdrawing group (EWG).
Theoretical Framework for Reactivity
S(_N)2 Reactivity: The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[2] The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center. For benzylic systems, electronic effects also play a significant role. Electron-withdrawing groups on the aromatic ring can increase the rate of S(_N)2 reactions by stabilizing the electron-rich transition state.[6]
S(_N)1 Reactivity: The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[7] The rate-determining step is the formation of this carbocation. Therefore, any factors that stabilize the carbocation will increase the rate of the S(_N)1 reaction. Electron-donating groups on the aromatic ring strongly stabilize the benzylic carbocation through resonance and inductive effects.
Comparative Data and Discussion
| Compound | Substituent Effect | Expected Relative S(_N)2 Rate | Expected Relative S(_N)1 Rate |
| This compound | Weakly deactivating (phenoxy and trifluoromethylpyridyl groups) | Moderate | Slow |
| Benzyl Chloride | Neutral | Baseline | Baseline |
| 4-Methoxybenzyl Chloride | Electron-donating | Slow | Fast |
| 4-Nitrobenzyl Chloride | Electron-withdrawing | Fast | Very Slow |
This table presents a qualitative comparison based on established principles of physical organic chemistry.
The phenoxy and trifluoromethylpyridyl groups in our target molecule are generally considered electron-withdrawing, which should lead to a moderate increase in its S(_N)2 reactivity compared to unsubstituted benzyl chloride. Conversely, these groups would destabilize a benzylic carbocation, making S(_N)1 reactions unfavorable.
4-Methoxybenzyl chloride, with its strong electron-donating methoxy group, will readily form a stabilized benzylic carbocation, making it highly reactive in S(_N)1 reactions. However, the electron-donating nature of the substituent will decrease its reactivity in S(_N)2 reactions.
In contrast, 4-nitrobenzyl chloride possesses a potent electron-withdrawing nitro group. This will significantly enhance its S(_N)2 reactivity by stabilizing the transition state. However, the formation of a benzylic carbocation is highly disfavored, rendering it unreactive under S(_N)1 conditions.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the theoretical predictions, a series of kinetic experiments can be performed. The following protocols outline a method for comparing the S(_N)2 reactivity of this compound and the selected alternatives.
General Protocol for Kinetic Measurement of S(_N)2 Reactions
This protocol utilizes a common nucleophile, iodide, in an acetone solution, which favors the S(_N)2 pathway.[8] The progress of the reaction can be monitored by observing the formation of the corresponding iodide product or the disappearance of the starting material using techniques like HPLC or NMR spectroscopy.
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each benzylic halide (the title compound and the three alternatives) and potassium iodide in anhydrous acetone.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the potassium iodide solution. Allow the solution to reach the desired reaction temperature (e.g., 25°C).
-
Initiation of Reaction: At time t=0, add a known volume of the benzylic halide stock solution to the iodide solution and start monitoring the reaction.
-
Data Collection: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a cold solvent), and analyze the composition using a pre-calibrated HPLC or NMR method.
-
Data Analysis: Determine the concentration of the benzylic halide at each time point. Plot the natural logarithm of the concentration of the benzylic halide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.
Self-Validating System and Controls
To ensure the trustworthiness of the experimental data, several controls should be implemented:
-
Temperature Control: Maintain a constant temperature throughout the experiment, as reaction rates are highly sensitive to temperature fluctuations.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent side reactions with water.
-
Reproducibility: Repeat each kinetic run at least three times to ensure the reproducibility of the results.
-
Blank Reactions: Run control experiments without the nucleophile to confirm that no significant solvolysis of the benzylic halide occurs under the reaction conditions.
Visualizing the Synthetic and Mechanistic Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key synthetic and mechanistic pathways.
Caption: Synthetic pathway to the target compound.
Caption: Generalized S(_N)2 reaction mechanism.
Caption: Generalized S(_N)1 reaction mechanism.
Conclusion
This compound is a valuable synthetic intermediate that can be reliably prepared through a two-step sequence involving a Williamson ether synthesis followed by chlorination. Its reactivity is dominated by the benzylic chloride moiety, which is expected to exhibit moderately enhanced S(_N)2 reactivity due to the electron-withdrawing nature of the trifluoromethylpyridyl-phenoxy group. For reproducible experimental outcomes, it is essential to consider the choice of nucleophile and reaction conditions to favor the desired S(_N)2 pathway and avoid potential S(_N)1 side reactions that may be favored by more electron-rich benzylic halides. The comparative framework and experimental protocols provided in this guide offer a robust foundation for the effective and reproducible application of this important building block in research and development.
References
-
Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 2014 . [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube, 2023 . [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange, 2017 . [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry, 2014 . [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtram, n.d. [Link]
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts, 2019 . [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021 . [Link]
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The effect of the groups at para position on SN2 reactivity. Chemistry Stack Exchange, 2018 . [Link]
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Nucleophilic substitution of benzylic halides. University of Calgary, n.d. [Link]
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Williamson Ether Synthesis reaction. BYJU'S, n.d. [Link]
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Williamson Ether Synthesis. Utah Tech University, n.d. [Link]
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Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate, 2017 . [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry, 2012 . [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed, 2021 . [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2014 . [Link]
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Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. ResearchGate, 2008 . [Link]
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METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office, EP 4105202 B1 . [Link]
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Allylic & Benzylic Reactivity towards SN2. YouTube, 2021 . [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine: A Senior Application Scientist's Guide
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative likely utilized as an intermediate in agrochemical or pharmaceutical synthesis.[1]
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structural components—a trifluoromethylpyridine core and a chloromethylphenoxy moiety—we can infer its hazard profile and establish a robust disposal strategy based on authoritative data for analogous compounds.[2][3][4][5] This guide is built upon the foundational principles of chemical safety, regulatory compliance, and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the Precautions
The inherent risks of a chemical dictate its handling and disposal procedures. Based on data from structurally related compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine, we can anticipate a similar hazard profile for this compound.[2][3][5]
Anticipated Hazards:
| Hazard Class | Description | Rationale and Implication for Disposal |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][3][5] | Prevents accidental exposure during handling and disposal. Waste must be securely contained. |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[2][3][4][5] | Requires the use of appropriate personal protective equipment (PPE) to avoid contact. All contaminated materials become hazardous waste. |
| Serious Eye Damage | Causes serious eye damage.[2][3][5] | Mandates the use of safety goggles or a face shield. Immediate and thorough rinsing is critical in case of exposure. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3][5] | Strictly prohibits disposal down the drain or in regular trash to prevent environmental contamination.[4] |
| Combustibility | Likely a combustible liquid.[2][5][6] | Waste should be stored away from ignition sources.[3][6] Incineration is a probable disposal route, but must be done in a controlled manner. |
| Hazardous Combustion Products | Thermal decomposition may produce highly toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF) gases.[2][7] | This reinforces the need for high-temperature incineration with scrubbers in a specialized facility to neutralize these toxic byproducts. |
This synthesized hazard profile is the cornerstone of our disposal protocol. Each step is designed to mitigate these specific risks.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached as a regulated hazardous waste management process, adhering to guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the waste.[11]
-
Waste Identification : Any quantity of pure this compound, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be classified as hazardous waste.
-
Segregation : This waste stream must be kept separate from all other laboratory waste, including non-hazardous trash, sharps, and other chemical waste streams to prevent dangerous reactions.[10][12] Store in a designated, well-ventilated satellite accumulation area.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, don appropriate PPE to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles or a face shield.[13]
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.[13]
Step 3: Containerization and Labeling
Proper containment is key to preventing leaks and ensuring safe transport.[10]
-
Primary Container : Collect liquid waste in a compatible, sealable container (e.g., a high-density polyethylene or glass bottle). Ensure the container is clean and not reactive with the chemical.
-
Solid Waste : Contaminated solids should be placed in a designated, labeled, and sealed bag or container.
-
Labeling : All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The accumulation start date.
-
Step 4: Disposal Pathway
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][14]
-
Licensed Disposal Company : The only acceptable method of disposal is through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat chemical waste in compliance with all federal and local regulations.[11]
-
Incineration : The recommended disposal method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts.[2][12]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound
Spill Management and Decontamination
Accidents happen, and a clear, actionable spill response plan is a critical component of laboratory safety.
Spill Cleanup Protocol
Should a spill occur, follow these steps immediately:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.[4]
-
PPE : Don the appropriate PPE, including respiratory protection if vapors are significant.
-
Containment : For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[3][4][5]
-
Decontaminate : Clean the spill area thoroughly.
Decontamination of Surfaces and Equipment
Decontamination is a multi-step process to ensure the complete removal of hazardous residues.[15]
-
Deactivation : While a specific deactivating agent for this compound is not known, a common practice for many hazardous drugs is the use of a 2% bleach solution, followed by neutralization with sodium thiosulfate to prevent corrosion of surfaces like stainless steel.[15]
-
Decontamination : Wash the area with a suitable decontamination agent to physically remove any remaining residue.
-
Cleaning : Perform a final cleaning with a germicidal detergent or soap and water to remove any residual contaminants and cleaning agents.[15]
All materials used in the decontamination process (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[10][16]
By adhering to this comprehensive guide, researchers can ensure that their groundbreaking work is not overshadowed by safety oversights. The principles of diligent hazard assessment, rigorous adherence to established protocols, and a proactive safety culture are the bedrock of responsible scientific advancement.
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2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia.
-
SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine - Thermo Fisher Scientific.
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet - Cohizon Life Sciences.
-
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer.
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SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine - Fisher Scientific.
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2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia.
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Learn the Basics of Hazardous Waste - US Environmental Protection Agency (EPA).
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health.
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2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia.
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Occupational exposure to hazardous chemicals in laboratories. - Occupational Safety and Health Administration (OSHA).
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DECONTAMINATION AND CLEANING - ASHP Publications.
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OSHA Compliance For Laboratories - US Bio-Clean.
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SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)pyridine - TCI Chemicals.
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2,3-Dichloro-5-(trifluoromethyl)pyridine 97% - Sigma-Aldrich.
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN .
-
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-
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-
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
